1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTMTZBMAGYMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CHC(O)OCH2C4F8CH2OC(O)CHCH2, C12H10F8O4 | |
| Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl) ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379721 | |
| Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2264-01-9 | |
| Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2264-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is a fluorinated difunctional acrylate monomer. Its unique structure, combining a flexible hydrocarbon backbone with a rigid, fluorinated central segment and reactive acrylate end-groups, imparts a range of desirable properties. These include high thermal stability, chemical resistance, and the ability to form highly cross-linked polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the tables below. These properties make it a versatile monomer for the synthesis of advanced polymers with tailored characteristics.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 2264-01-9[1] |
| Molecular Formula | C₁₂H₁₀F₈O₄[2] |
| Molecular Weight | 370.19 g/mol [2] |
| Appearance | Colorless to light yellow/red clear liquid[1] |
| Purity | Typically >90% (GC)[1] |
| Boiling Point | 98-100 °C at 0.1 mm Hg |
| Density | 1.43 g/mL |
| Refractive Index | 1.3890-1.3950 |
| Solubility | Soluble in methanol. |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2,2,3,3,4,4,5,5-octafluorohexane-1,6-diyl) bis(prop-2-enoate) |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate[1] |
| InChI | InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2 |
| SMILES | C=CC(=O)OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)COC(=O)C=C |
Synthesis and Purification
The primary route for the synthesis of this compound is the esterification of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol with acryloyl chloride.
Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Inhibitor (e.g., MEHQ or 4-Hydroxy-TEMPO)
Procedure:
-
A solution of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol and triethylamine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
Acryloyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
A polymerization inhibitor is added to the crude product.
Experimental Protocol: Purification
Purification of the crude product is typically achieved by column chromatography over silica gel.
Purification workflow for the synthesized product.
Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of the column.
-
The column is eluted with a gradient of ethyl acetate in hexane.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Reactivity and Stability
The reactivity of this monomer is dominated by the two acrylate groups, which are susceptible to free-radical polymerization. The presence of the electron-withdrawing octafluorohexane core can influence the reactivity of the acrylate groups. The ester linkages are susceptible to hydrolysis under strong acidic or basic conditions.
The compound is typically supplied with a stabilizer, such as hydroquinone monomethyl ether (MEHQ) or 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxyl (4-Hydroxy-TEMPO), to prevent premature polymerization during storage.[1] For applications requiring high purity, removal of the inhibitor may be necessary, but this should be done with caution and the unstabilized monomer should be used immediately.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate groups in the range of 5.8-6.5 ppm. The methylene protons adjacent to the ester oxygen will appear as a triplet, likely shifted downfield due to the influence of the electronegative fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the different fluorine environments in the octafluorohexane chain.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum is expected to exhibit strong absorption bands characteristic of the following functional groups:
-
C=O stretching of the ester groups around 1730 cm⁻¹.
-
C=C stretching of the acrylate groups around 1635 cm⁻¹.
-
C-F stretching in the region of 1100-1300 cm⁻¹.
-
C-O stretching of the ester groups around 1150-1250 cm⁻¹.
Applications
The primary application of this compound is as a crosslinking agent in free-radical polymerization. The resulting polymers possess a unique combination of properties imparted by the fluorinated segment, including:
-
Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.
-
High Thermal Stability: Due to the strong C-F bonds.
-
Chemical Resistance: The fluorinated core protects the polymer backbone from chemical attack.
-
Low Refractive Index: Useful for optical applications.
These properties make it a valuable component in the formulation of high-performance coatings, adhesives, sealants, and optical materials.
Photopolymerization
A common application is in UV-curable formulations. The monomer, in the presence of a photoinitiator, will rapidly polymerize upon exposure to UV light to form a cross-linked network.
General workflow for the photopolymerization of the monomer.
Safety and Handling
As with all acrylate monomers, this compound should be handled with care. It is classified as an irritant to the eyes, respiratory system, and skin.[3]
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dark place, away from sources of heat and ignition.
-
Ensure the presence of a stabilizer for long-term storage.
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
CAS Number: 2264-01-9
This technical guide provides a comprehensive overview of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate monomer. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical and physical properties, potential applications, and the broader context of fluorinated polymers in biomedical science.
Chemical Identity and Properties
This compound is a specialized chemical compound with unique properties conferred by its fluorinated backbone and terminal acrylate functional groups. These features make it a candidate for the development of advanced materials with tailored surface properties and biocompatibility.
Synonyms:
-
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate[1]
-
1H,1H,6H,6H-Perfluoro-1,6-hexyl diacrylate
-
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl diacrylate[2]
-
Perfluorohexyldiacrylate
The presence of a perfluorinated chain imparts significant chemical stability, solvent resistance, and low surface energy. The acrylate groups are reactive moieties that can undergo polymerization, typically initiated by UV light or heat, to form cross-linked polymer networks. This polymerization capability is central to its application in coatings, adhesives, and sealants.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀F₈O₄ | [3] |
| Molecular Weight | 370.19 g/mol | [4] |
| Appearance | Colorless to light yellow/red clear liquid | [3] |
| Boiling Point | 137 °C (at 3 torr) | [5] |
| Melting Point | 106-109 °C | [5] |
| Purity | Typically >90.0% or >93.0% (GC) |
Note: Commercial preparations of this monomer are often supplied with stabilizers such as MEHQ (Monomethyl ether hydroquinone) or 4-Hydroxy-TEMPO to prevent premature polymerization.
Potential Applications in Research and Development
The unique combination of a hydrophobic and oleophobic fluorinated segment with polymerizable acrylate groups makes this monomer a valuable building block for advanced materials. While specific research on this exact compound in drug development is limited in publicly available literature, its properties suggest several promising avenues for investigation, particularly in the broader biomedical field.
Surface Modification of Biomedical Devices
Fluorinated polymers are well-known for their ability to create low-energy surfaces that resist protein adsorption and cell adhesion. This property is critical for improving the biocompatibility of biomedical implants and devices. Polymers derived from this compound could be used to create hydrophobic coatings on various substrates.
A potential experimental workflow for surface modification could involve the photopolymerization of the monomer onto a device surface.
Dental Composites and Restoratives
Fluorinated monomers are explored in dental applications to enhance the performance of composite resins. The incorporation of fluorine can potentially reduce water sorption, improve stain resistance, and lower polymerization shrinkage. Given its diacrylate nature, this monomer could act as a cross-linking agent in dental resin formulations.
A study on a novel fluorinated dimethacrylate monomer (FUDMA) demonstrated that its inclusion in a dental resin system, as a replacement for Bis-GMA, resulted in higher double bond conversion, lower polymerization shrinkage, and higher fracture energy.[6] This suggests that fluorinated diacrylates like the one could offer significant advantages in dental materials.
Development of Novel Polymers and Biomaterials
As a difunctional monomer, this compound can be copolymerized with other monomers to create new polymers with tailored properties. For instance, its incorporation into hydrogel networks could be explored to modulate their swelling behavior, mechanical properties, and surface characteristics. The fluorinated segments might self-assemble into micro- or nanodomains, influencing the material's overall architecture and function.
Experimental Protocols: A General Framework
General Photopolymerization Procedure
This hypothetical protocol describes the bulk photopolymerization of the monomer to form a cross-linked polymer film.
Materials:
-
This compound
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Solvent (if required, e.g., acetone, for viscosity adjustment)
-
UV curing system (e.g., a mercury lamp with a specific wavelength output)
-
Glass slides or other suitable substrate
-
Nitrogen or argon source (for creating an inert atmosphere)
Procedure:
-
Preparation of the Formulation: In a light-protected vessel, dissolve the photoinitiator in the this compound monomer. The concentration of the photoinitiator typically ranges from 0.1 to 5 wt%. If necessary, a solvent can be added to reduce the viscosity of the mixture.
-
Sample Preparation: Apply a thin film of the formulation onto a glass slide or another substrate using a spin coater or a blade. The thickness of the film should be controlled for consistent results.
-
Inert Atmosphere: Place the coated substrate in a chamber and purge with an inert gas (nitrogen or argon) for several minutes to remove oxygen, which can inhibit free-radical polymerization.
-
UV Curing: Expose the sample to UV radiation of a suitable wavelength and intensity. The exposure time will depend on the photoinitiator, its concentration, the lamp intensity, and the desired degree of conversion.
-
Post-Curing: After UV exposure, the sample may be post-cured at an elevated temperature to ensure complete reaction of the acrylate groups.
-
Characterization: The resulting polymer can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of conversion, Differential Scanning Calorimetry (DSC) to measure the glass transition temperature, and contact angle measurements to assess the surface hydrophobicity.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound. The following table summarizes the available safety information.
| Hazard Information | Precautionary Statements |
| Hazard Codes: Xi (Irritant) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |
| Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin) | S36: Wear suitable protective clothing. |
It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
This compound is a fluorinated diacrylate monomer with significant potential for the creation of advanced materials. Its inherent properties, such as low surface energy and polymerizability, make it a strong candidate for applications in biomedical device coatings and advanced dental composites. While specific research detailing its use in drug development and other life science applications is currently limited, the general properties of fluorinated polymers suggest that it is a promising compound for further investigation by researchers and scientists in these fields. Future studies are needed to fully elucidate its biocompatibility, polymerization kinetics, and performance in specific biomedical applications.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. 2264-01-9|2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl diacrylate|BLD Pharm [bldpharm.com]
- 3. This compound | 2264-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. CAS#:2264-01-9 | 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate | Chemsrc [chemsrc.com]
- 5. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, CasNo.2264-01-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 6. Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
This technical guide provides a comprehensive overview of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate monomer. The information is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties and potential synthesis.
Core Properties and Specifications
This compound is primarily utilized in research and industrial applications as a monomer for polymerization. Its high fluorine content imparts unique properties to the resulting polymers, such as hydrophobicity, chemical resistance, and low surface energy.
A summary of its key quantitative and qualitative data is presented below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 370.19 g/mol or 370.20 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₀F₈O₄ | [1] |
| CAS Registry Number | 2264-01-9 | [1][3][4] |
| Appearance | Colorless to Light Yellow to Light Orange/Red Clear Liquid | [1][3][4] |
| Purity | Typically >90.0% or >93.0% (by Gas Chromatography) | [3][4] |
| Common Synonyms | 2,2,3,3,4,4,5,5-Octafluorohexamethylene Diacrylate, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate | [3] |
| Typical Stabilizers | MEHQ (Monomethyl ether hydroquinone), 4-Hydroxy-TEMPO | [1][3] |
Potential Synthesis Pathway
Experimental Considerations
Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: The starting diol.
-
Acryloyl chloride: The acylating agent. Due to its reactivity and sensitivity to moisture, it should be handled with care under inert conditions.
-
Aprotic Solvent: A dry, non-protic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is required to prevent unwanted side reactions.
-
Base: A non-nucleophilic base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Methodology (Proposed):
-
Reaction Setup: The 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol would be dissolved in the chosen aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: The amine base would be added to the solution. Subsequently, acryloyl chloride (at least two equivalents) would be added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction would be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture would be filtered to remove the amine hydrochloride salt. The filtrate would then be washed (e.g., with dilute acid, bicarbonate solution, and brine) to remove residual impurities. The organic layer would be dried, and the solvent removed under reduced pressure. The final product would likely be purified by vacuum distillation or column chromatography.
Applications in Research and Development
As a fluorinated diacrylate, this monomer is a valuable building block for creating specialized polymers. Its primary applications lie in materials science, where it can be used in formulations for:
-
Low Surface Energy Coatings: The octafluorohexane segment contributes to creating surfaces that are both hydrophobic and oleophobic.
-
High-Performance Materials: Polymers derived from this monomer are expected to exhibit high thermal stability and chemical resistance.
-
Biomaterials: In the context of drug development, fluorinated polymers are sometimes explored for creating medical devices, coatings for implants, or as components in drug delivery systems due to their biocompatibility and inertness.
Currently, there is no specific information available in the public domain linking this compound directly to established signaling pathways or as an active pharmaceutical ingredient. Its role is primarily that of a monomer in the synthesis of polymers which may then be investigated for various biomedical applications.
References
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. This compound (stabilized with 4-Hydroxy-TEMPO) | 2264-01-9 | >93.0%(GC) | B5785 | TCI-SEJINCI [sejinci.co.kr]
- 3. This compound | 2264-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 2264-01-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
This technical guide provides a comprehensive overview of the synthesis of 1,6-bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate monomer crucial for the development of advanced polymers with applications in materials science and drug delivery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visual diagrams of the synthesis pathway.
Introduction
This compound, also known as 2,2,3,3,4,4,5,5-octafluorohexamethylene diacrylate, is a valuable monomer in polymer chemistry.[1][2] Its highly fluorinated backbone imparts unique properties to polymers, including hydrophobicity, chemical resistance, and low surface energy. These characteristics are highly desirable in the formulation of specialty coatings, medical devices, and drug delivery systems. The synthesis of this monomer is a critical step in the development of these advanced materials.
The primary and most direct route for the synthesis of this compound is through the esterification of its corresponding fluorinated diol, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol.
Synthesis Pathway
The synthesis proceeds via a well-established esterification reaction. The hydroxyl groups of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol are reacted with acryloyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on general procedures for the synthesis of fluorinated acrylates.[3]
Materials:
| Material | CAS Number | Molecular Weight ( g/mol ) |
| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 355-74-8 | 262.10 |
| Acryloyl Chloride | 814-68-6 | 90.51 |
| Triethylamine | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Hydroquinone | 123-31-9 | 110.11 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (10.0 g, 38.1 mmol), triethylamine (8.5 g, 84.0 mmol), a catalytic amount of hydroquinone (inhibitor), and 100 mL of anhydrous dichloromethane.
-
Addition of Acryloyl Chloride: The flask is cooled to 0°C in an ice bath. Acryloyl chloride (7.6 g, 84.0 mmol) dissolved in 20 mL of anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours under a nitrogen atmosphere.
-
Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | C₆H₆F₈O₂ | 262.10 | 1.0 |
| Acryloyl Chloride | C₃H₃ClO | 90.51 | 2.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.2 |
| This compound | C₁₂H₁₀F₈O₄ | 370.19 | - |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 hours |
| Solvent | Dichloromethane (DCM) |
| Expected Yield | 80-90% |
| Purity (post-column) | >95% |
| Appearance | Colorless to pale yellow liquid |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target molecule.
References
An In-depth Technical Guide to 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
This guide provides a comprehensive overview of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate monomer. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science who are interested in the application of fluoropolymers in advanced biomedical and pharmaceutical applications.
Nomenclature and Chemical Identifiers
This compound is a specialized chemical compound used primarily as a monomer in polymerization processes. Due to its complex name, it is known by several synonyms in commercial and research contexts. Accurate identification through its CAS number is recommended.
Common synonyms include:
-
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate[1][2][3][4]
-
1H,1H,6H,6H-Perfluoro-1,6-hexyl diacrylate
-
(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate[6]
This monomer is often supplied with an inhibitor, such as MEHQ (Monomethyl ether hydroquinone) or 4-Hydroxy-TEMPO, to prevent spontaneous polymerization during storage.[1][5]
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value |
| CAS Number | 2264-01-9 |
| Molecular Formula | C₁₂H₁₀F₈O₄[6] |
| Molecular Weight | 370.19 g/mol [4][6][7][8] |
| Canonical SMILES | C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F |
| InChI | InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2[6] |
| Appearance | Colorless to light yellow/red clear liquid[1][5] |
Physicochemical Data
The unique properties of this monomer are derived from its fluorinated alkyl chain and the reactive acrylate end-groups. The high fluorine content imparts hydrophobicity, chemical resistance, and a low refractive index to the resulting polymers, which are desirable traits in biomedical and optical applications.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Purity | >90.0% (GC) with MEHQ inhibitor[5] | Available in various purity grades. |
| >93.0% (GC) with 4-Hydroxy-TEMPO inhibitor[1] | ||
| Boiling Point | 137 °C at 3 torr[9] | The precursor diol has a boiling point of 100 °C at 3 mmHg. |
| Density | ~1.43 - 1.44 g/cm³ | Data from supplier specifications. |
| Refractive Index | ~1.3890 - 1.3950 | Data from supplier specifications. |
| Solubility | The precursor, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, is soluble in water.[10][11] | The diacrylate monomer is expected to be soluble in common organic solvents (e.g., acetone, THF) and fluorinated solvents. |
| Storage Temperature | 0-10 °C recommended | Should be stored in a cool, dry, well-ventilated place away from light and ignition sources.[9] |
Applications in Research and Drug Development
As a difunctional acrylate monomer, this compound is primarily used as a crosslinking agent to form highly stable polymer networks. The polymerization is typically initiated by ultraviolet (UV) light in the presence of a photoinitiator. The resulting fluorinated polymer possesses properties that are highly valuable for biomedical and pharmaceutical applications.
-
Biomaterials and Medical Devices: Fluoropolymers are known for their excellent biocompatibility, chemical inertness, and low coefficient of friction. Polymers synthesized from this monomer are suitable for creating components of medical devices that require contact with biological tissues, such as catheters, implant coatings, and seals.
-
Microfluidics and Lab-on-a-Chip: The optical transparency and solvent resistance of the cured polymer make it an excellent material for fabricating microfluidic devices. Such devices are critical in drug discovery and diagnostics for high-throughput screening, cell sorting, and analytical assays.
-
Drug Delivery Systems: The hydrophobic nature of the fluorinated polymer network can be utilized to create matrices for the sustained release of hydrophobic drugs.[12][13] The polymer can be formulated into microparticles, nanoparticles, or implantable depots where the drug release is controlled by diffusion through the polymer matrix.[14]
-
Hydrophobic and Oleophobic Surfaces: The low surface energy imparted by the fluorine atoms creates surfaces that are both water- and oil-repellent. This is useful for creating anti-fouling surfaces on medical implants and diagnostic equipment to prevent the non-specific adsorption of proteins and cells.
Experimental Protocols
The following is a representative protocol for the UV-initiated photopolymerization of this compound to create a crosslinked polymer film or device.
Objective: To fabricate a crosslinked fluoropolymer film via UV curing.
Materials:
-
This compound (monomer)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone, sold as Darocur 1173)
-
Anhydrous solvent (e.g., Acetone or Tetrahydrofuran, if dilution is needed)
-
Nitrogen gas source
-
UV curing system (e.g., a mercury lamp with an emission peak around 365 nm)
-
Glass slides or a suitable mold
Procedure:
-
Formulation Preparation:
-
In a clean, amber glass vial, prepare the photocurable resin. A typical formulation consists of the monomer and a photoinitiator.
-
Add the photoinitiator to the monomer at a concentration of 1-3% by weight. For example, to 1.0 g of the monomer, add 10-30 mg of the photoinitiator.
-
If a lower viscosity is required, the mixture can be diluted with a volatile solvent like acetone. Ensure the solvent is fully evaporated before curing.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved. Protect the solution from light.
-
-
Sample Preparation:
-
Place a clean glass slide or the desired mold in a controlled environment, such as a nitrogen-purged glovebox or chamber, to minimize oxygen inhibition of the radical polymerization.
-
Dispense a controlled amount of the resin onto the substrate to achieve the desired film thickness. A doctor blade or spin coater can be used for uniform films.
-
-
UV Curing Process:
-
Position the sample under the UV lamp. The distance between the lamp and the sample should be consistent to ensure uniform irradiation intensity.
-
Expose the resin to UV light. The required exposure time will depend on the lamp intensity, photoinitiator concentration, and film thickness, but typically ranges from a few seconds to several minutes.
-
The polymerization is complete when the liquid resin has solidified into a hard, transparent film.
-
-
Post-Curing and Characterization:
-
After the initial cure, a post-curing step may be performed by heating the sample in an oven (e.g., at 80-100 °C for 1 hour) to ensure maximum conversion of the acrylate groups.
-
The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the acrylate C=C bond peak (~1635 cm⁻¹), and by contact angle measurements to verify the hydrophobicity of the surface.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow from the monomer to a potential application, as well as a simplified representation of the polymerization process.
Caption: Experimental workflow from monomer formulation to final application.
Caption: Simplified schematic of diacrylate monomer crosslinking.
References
- 1. This compound | 2264-01-9 | TCI AMERICA [tcichemicals.com]
- 2. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate - CAS - City Chemical LLC. [citychemical.com]
- 3. This compound | 2264-01-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. This compound | 2264-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. 2264-01-9 CAS MSDS (2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE CAS#: 2264-01-9 [m.chemicalbook.com]
- 9. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, CasNo.2264-01-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, 97% | Fisher Scientific [fishersci.ca]
- 12. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,6-Hexanediol diacrylate technical grade, 80 Hexamethylene glycol diacrylate [sigmaaldrich.com]
An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate (OFHDA). This fluorinated difunctional acrylate monomer is of growing interest in the development of advanced materials, particularly for biomedical applications, owing to its unique combination of properties imparted by the fluorinated backbone and the reactive acrylate end groups.
Core Properties
2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate is a colorless to light yellow liquid at room temperature.[1] Its highly fluorinated central chain provides hydrophobicity, oleophobicity, chemical resistance, and low surface energy, while the terminal acrylate groups allow for polymerization, typically initiated by UV light or heat, to form cross-linked polymer networks.[2]
Physicochemical Properties
The key physicochemical properties of 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2264-01-9 | [3] |
| Molecular Formula | C₁₂H₁₀F₈O₄ | [3] |
| Molecular Weight | 370.19 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.44 g/cm³ | [3] |
| Boiling Point | 125 °C | [3] |
| Flash Point | 125 °C | [3] |
| Refractive Index | 1.39 | [3] |
| Solubility | Soluble in many organic solvents |
Chemical Structure
References
An In-depth Technical Guide on 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known characteristics of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate. Due to the limited availability of published research on this specific monomer, this document consolidates information from commercially available sources and draws inferences from the properties of structurally similar fluorinated and non-fluorinated diacrylates.
Core Chemical and Physical Characteristics
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate is a fluorinated difunctional acrylate monomer. The presence of a central octafluorohexane chain imparts significant hydrophobicity and chemical stability, while the terminal acrylate groups allow for polymerization, typically initiated by ultraviolet (UV) light or other radical initiators.
Table 1: Physical and Chemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate
| Property | Value | Source |
| CAS Number | 2264-01-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₀F₈O₄ | [1][2][3] |
| Molecular Weight | 370.19 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 98-100 °C at 0.1 mmHg | [1] |
| Density | 1.43 g/mL | [1] |
| Refractive Index | 1.3890-1.3950 | [1] |
| Storage Temperature | 2-8 °C, under nitrogen | [1] |
| Solubility | Soluble in Methanol | [1] |
Synthesis
The general reaction is as follows:
Potential Applications in Research and Drug Development
While no specific studies utilizing 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate were identified, the characteristics of fluorinated acrylates suggest several potential high-value applications:
-
Hydrophobic Coatings for Medical Devices: The highly fluorinated core of the monomer can be leveraged to create polymers with low surface energy.[7] Such coatings are valuable for medical devices to reduce biofouling and improve biocompatibility.
-
Drug Delivery Systems: Fluorinated polymers can be used to encapsulate therapeutic agents.[8] The hydrophobicity and chemical resistance imparted by this monomer could lead to controlled-release formulations with enhanced stability.
-
Biomedical Hydrogels: As a difunctional acrylate, this monomer can act as a crosslinker in the formation of hydrogels.[9] The fluorinated segments could be used to tune the mechanical properties and hydrophobicity of the hydrogel network, potentially for applications in tissue engineering or as scaffolds for cell culture.
-
Dental Composites: Fluorinated monomers are explored in dental materials for their hydrophobicity, which can reduce water sorption and improve the longevity of the composite.
Experimental Protocols
Detailed experimental protocols for the use of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate are not available in published literature. However, a general protocol for photopolymerization, a common application for diacrylate monomers, can be outlined.
General Photopolymerization Workflow
This workflow is a generalized procedure and would require optimization for specific applications.
Spectroscopic Characterization
While specific spectroscopic data for 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate is not publicly available, one supplier indicates an assay of >95% purity as determined by NMR.[6] This confirms that NMR is a suitable technique for its characterization. The expected spectroscopic features would include signals corresponding to the acrylate vinyl protons and the methylene groups adjacent to the ester and fluorinated carbons in ¹H NMR, and the corresponding carbon signals in ¹³C NMR. FTIR spectroscopy would be expected to show characteristic peaks for the C=O stretch of the ester and the C=C stretch of the acrylate groups.
Safety and Handling
Specific safety data for 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate is limited. However, based on the data for its precursor, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, and other acrylate monomers, the following precautions are recommended:
-
Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from light and sources of ignition.[1] The addition of a polymerization inhibitor is common for commercial acrylate monomers to improve shelf life.
Future Research Directions
The unique properties of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate make it a promising candidate for further research. Key areas for investigation include:
-
Detailed Synthesis and Characterization: Publication of a robust synthesis protocol and comprehensive spectroscopic data would be highly valuable to the research community.
-
Polymerization Kinetics: Studies on the photopolymerization kinetics, including the influence of different photoinitiators and co-monomers, would enable better control over material properties.
-
Biocompatibility and Cytotoxicity: For any biomedical application, in-depth studies on the biocompatibility and cytotoxicity of the resulting polymers are essential.
-
Application-Specific Studies: Research focusing on the performance of polymers derived from this monomer in specific applications, such as drug delivery, medical device coatings, and tissue engineering scaffolds, would demonstrate its practical utility.
References
- 1. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE CAS#: 2264-01-9 [m.chemicalbook.com]
- 2. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, CasNo.2264-01-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 3. 2264-01-9 CAS MSDS (2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE | 2264-01-9 [chemicalbook.com]
- 5. CAS#:2264-01-9 | 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol diacrylate | Chemsrc [chemsrc.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vat Photopolymerization of Smart Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Health and Safety of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known health and safety information for 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane (CAS No. 2264-01-9). This highly fluorinated diacrylate monomer is utilized in specialized polymer synthesis due to the unique properties conferred by its fluoroalkyl chain. This document synthesizes available data from safety data sheets and chemical databases to inform on its hazard profile, handling procedures, and emergency responses. Notably, there is a lack of publicly available quantitative toxicological data; therefore, this guide also presents generalized experimental protocols for assessing the identified hazards, based on standard regulatory guidelines.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its fluorinated nature imparts distinct physical and chemical properties relevant to its application and safety.
| Property | Value |
| CAS Number | 2264-01-9 |
| Molecular Formula | C₁₂H₁₀F₈O₄ |
| Molecular Weight | 370.19 g/mol |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluorohexamethylene Diacrylate, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate |
| Boiling Point | 98-100°C at 0.1 mm Hg |
| Density | 1.43 g/cm³ |
| Refractive Index | 1.3890-1.3950 |
| Flash Point | >110 °C |
| Solubility | Soluble in Methanol |
Often supplied with stabilizers such as MEHQ (Monomethyl ether hydroquinone) or 4-Hydroxy-TEMPO to prevent premature polymerization.
Toxicological Profile and Hazard Classification
Summary of GHS Hazard Classifications
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation[1] |
| Potential for Allergic Skin Reaction | Not formally classified but a known risk for acrylates[1] | H317: May cause an allergic skin reaction (as seen in similar non-fluorinated diacrylates) |
Toxicological Endpoints
-
Acute Toxicity: No quantitative data (e.g., LD50, LC50) is publicly available.
-
Skin Corrosion/Irritation: Classified as a skin irritant.
-
Eye Damage/Irritation: Classified as a serious eye irritant.
-
Respiratory/Skin Sensitization: While not formally classified for this specific molecule, acrylates are a well-known class of skin sensitizers. Caution is advised.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
Experimental Protocols (Generalized)
As specific experimental data for this compound is not available, the following sections describe generalized protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines for testing the identified hazards.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
This protocol provides a framework for assessing skin irritation potential without the use of live animals.
Serious Eye Damage/Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
This protocol uses ex vivo bovine corneas to assess the potential for a substance to cause severe eye damage.
Health Hazards and Exposure Pathways
The primary health risks are associated with direct contact and inhalation. The acrylate moieties are reactive and can interact with biological macromolecules.
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling this compound.
Exposure Controls and Personal Protection
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and direct sunlight. Keep the container tightly closed. The compound is often stabilized; inhibitors are only effective in the presence of oxygen.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material may be considered hazardous waste.
Conclusion
This compound is a reactive monomer that presents definite hazards, primarily as a skin, eye, and respiratory irritant. The potential for skin sensitization, a common characteristic of acrylates, warrants significant precaution. The current lack of comprehensive, publicly available toxicological data necessitates a conservative approach to handling, emphasizing the minimization of all potential exposure routes through robust engineering controls and appropriate personal protective equipment. Further research into the specific toxicological properties of this and other fluorinated monomers is needed to fully characterize their safety profiles.
References
Purity and stabilization of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane (MEHQ, 4-Hydroxy-TEMPO)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Purity and Stabilization of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane using MEHQ and 4-Hydroxy-TEMPO.
Introduction
This compound is a fluorinated diacrylate monomer of significant interest in the development of advanced materials, including hydrophobic coatings, specialty polymers, and biomedical devices. Its unique properties, such as low surface energy and high chemical resistance, are imparted by the fluorinated backbone.[1][2] However, like other acrylic monomers, it is susceptible to premature polymerization, a highly exothermic process that can be triggered by heat, light, or the presence of radical species.[3] Uncontrolled polymerization can lead to product degradation, equipment damage, and significant safety hazards.[3]
To ensure the safe storage, transport, and handling of this compound, polymerization inhibitors are essential. The most commonly employed stabilizers for this monomer are Monomethyl Ether of Hydroquinone (MEHQ) and 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO).[4] This technical guide provides a comprehensive overview of the purity and stabilization of this compound, with a focus on the mechanisms of action, comparative efficacy, and analytical and purification methodologies related to MEHQ and 4-Hydroxy-TEMPO.
Chemical Structures and Properties
The chemical structures of this compound and its common inhibitors, MEHQ and 4-Hydroxy-TEMPO, are fundamental to understanding their interactions and performance.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (Typical) | CAS Number |
| This compound | C₁₂H₁₀F₈O₄ | 370.20 | Colorless to light yellow/red liquid | >90.0% (GC) | 2264-01-9 |
| MEHQ (4-Methoxyphenol) | C₇H₈O₂ | 124.14 | White to off-white crystalline solid | - | 150-76-5 |
| 4-Hydroxy-TEMPO | C₉H₁₈NO₂ | 172.24 | Orange to red crystalline solid | - | 2226-96-2 |
Mechanism of Stabilization
The prevention of premature polymerization relies on the ability of inhibitors to scavenge free radicals that initiate the polymerization chain reaction. MEHQ and 4-Hydroxy-TEMPO employ different mechanisms to achieve this.
MEHQ: A Phenolic Inhibitor
MEHQ is a conventional, cost-effective inhibitor that functions as a radical scavenger, particularly effective in the presence of dissolved oxygen.[5] Its mechanism involves the following key steps:
-
Activation by Oxygen: In the presence of oxygen, monomer radicals (R•) are converted to peroxy radicals (ROO•).
-
Hydrogen Donation: MEHQ donates a hydrogen atom from its hydroxyl group to the peroxy radical, forming a hydroperoxide and a resonance-stabilized phenoxy radical.
-
Chain Termination: The resulting phenoxy radical is significantly less reactive than the initial monomer or peroxy radicals and is incapable of initiating further polymerization. It can also terminate other radical species.
The necessity of oxygen for the efficient functioning of MEHQ is a critical consideration for storage and handling.[5]
4-Hydroxy-TEMPO: A Stable Nitroxyl Radical
4-Hydroxy-TEMPO is a stable nitroxyl radical that acts as a highly efficient polymerization inhibitor. Unlike MEHQ, its efficacy is not dependent on the presence of oxygen.[6] It directly traps carbon-centered radicals, forming a stable alkoxyamine, thereby preventing the initiation and propagation of polymerization.[6]
The high reactivity of 4-Hydroxy-TEMPO with alkyl radicals makes it a very effective inhibitor, even at low concentrations.[6]
Quantitative Comparison of Inhibitors
The selection of an appropriate inhibitor and its concentration is critical for ensuring the stability of this compound without adversely affecting its performance in downstream applications. While specific data for this particular monomer is limited in publicly available literature, general principles for acrylates can be applied.
Table 2: Qualitative and Quantitative Comparison of MEHQ and 4-Hydroxy-TEMPO
| Parameter | MEHQ (4-Methoxyphenol) | 4-Hydroxy-TEMPO |
| Inhibition Mechanism | Radical scavenger (requires O₂) | Radical trap (O₂ independent) |
| Relative Efficiency | Moderate | High |
| Typical Concentration | 10 - 300 ppm[5] | 50 - 200 ppm (application dependent) |
| Color Contribution | Low | Can impart a slight color |
| Cost | Lower | Higher |
| Oxygen Requirement | Yes, essential for high efficiency[5] | No[6] |
| Temperature Stability | Effective at ambient temperatures; consumption increases with temperature[7] | Effective over a broader temperature range |
It is important to note that the optimal inhibitor concentration can be influenced by storage conditions, such as temperature and exposure to light, as well as the presence of impurities.[3][8]
Experimental Protocols
The following sections provide detailed methodologies for the purification and analysis of this compound and its inhibitors.
Purification: Inhibitor Removal
For many applications, particularly in polymerization studies, the removal of the inhibitor is a necessary prerequisite.
Protocol 1: Inhibitor Removal using Column Chromatography
This method is effective for removing polar inhibitors like MEHQ and 4-Hydroxy-TEMPO.
-
Materials:
-
This compound (stabilized)
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column
-
Anhydrous dichloromethane (or other suitable non-polar solvent)
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Prepare a slurry of basic alumina in dichloromethane and pack it into the chromatography column.
-
Dissolve the stabilized monomer in a minimal amount of dichloromethane.
-
Carefully load the monomer solution onto the top of the alumina column.
-
Elute the purified monomer using dichloromethane, collecting the eluent in a round-bottom flask. The polar inhibitor will be adsorbed onto the alumina.
-
Remove the dichloromethane from the purified monomer using a rotary evaporator at low temperature (<30°C) and reduced pressure.
-
The purified, uninhibited monomer should be used immediately or stored at low temperature in the dark for a very limited time to prevent spontaneous polymerization.
-
Protocol 2: Inhibitor Removal by Caustic Wash (for MEHQ)
This method is suitable for removing acidic phenolic inhibitors like MEHQ.
-
Materials:
-
This compound (stabilized with MEHQ)
-
5% (w/v) Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
-
Procedure:
-
Place the stabilized monomer in a separatory funnel.
-
Add an equal volume of 5% sodium hydroxide solution and gently shake the funnel, venting frequently.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with 5% sodium hydroxide solution two more times.
-
Wash the organic layer with an equal volume of brine to remove residual sodium hydroxide.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The purified monomer should be used immediately.
-
Purification: Vacuum Distillation
For achieving high purity, vacuum distillation can be employed to separate the monomer from non-volatile impurities and residual inhibitor.[9][10]
-
Materials:
-
Inhibitor-free this compound
-
Vacuum distillation apparatus (including a Claisen adapter to prevent bumping)[11]
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
-
-
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the inhibitor-free monomer and a stir bar in the distillation flask.
-
Begin stirring and gradually apply vacuum to the system.
-
Once a stable, low pressure is achieved, slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
After distillation, cool the system to room temperature before slowly reintroducing air.
-
The purified monomer should be re-stabilized if it is to be stored.
-
Analytical Methods
Accurate determination of monomer purity and inhibitor concentration is crucial for quality control and reaction monitoring.
Protocol 3: Purity and Inhibitor Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS), is suitable for separating the monomer and inhibitors.[7][12]
-
Injection: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane).
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Quantification: Create calibration curves for the monomer and each inhibitor using certified reference standards.
Protocol 4: Inhibitor Concentration by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[13]
-
Detection: UV detection at a wavelength appropriate for the inhibitors (e.g., 290 nm for MEHQ, and a suitable wavelength for 4-Hydroxy-TEMPO which can be determined by UV-Vis spectroscopy).[14]
-
Quantification: External standard calibration with known concentrations of MEHQ and 4-Hydroxy-TEMPO.
Protocol 5: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[15][16]
-
Instrumentation: High-resolution NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of the monomer and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for handling and analyzing this compound.
Conclusion
The stability and purity of this compound are critical for its successful application in research and development. Both MEHQ and 4-Hydroxy-TEMPO are effective inhibitors, with the choice between them depending on factors such as the required shelf life, storage conditions, and cost considerations. MEHQ is a cost-effective option for storage in the presence of oxygen, while 4-Hydroxy-TEMPO offers superior performance, especially in oxygen-free environments.
For applications requiring high purity, established protocols for inhibitor removal and subsequent purification, such as column chromatography and vacuum distillation, are available. The purity of the monomer and the concentration of inhibitors can be reliably determined using standard analytical techniques like GC-MS, HPLC, and qNMR. By understanding the principles of stabilization and employing the appropriate purification and analytical methods, researchers can ensure the quality and reliability of this compound for their specific needs.
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. iomosaic.com [iomosaic.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. fluoryx.com [fluoryx.com]
- 6. materials.uoi.gr [materials.uoi.gr]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 13. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
In-Depth Technical Guide to the Thermal Stability of Polymers Containing 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of polymers incorporating the fluorinated monomer 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. The inclusion of fluorinated segments into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and other desirable properties. This document collates available data on the thermal decomposition and transitional properties of relevant fluorinated polymers, offering a predictive framework for the behavior of materials synthesized with the title monomer. Detailed experimental protocols for thermal analysis and visualizations of key concepts are provided to support researchers in this field.
Introduction
Fluoropolymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low coefficient of friction, and biocompatibility. These characteristics stem from the high bond energy of the carbon-fluorine (C-F) bond and the shielding effect of the fluorine atoms. This compound is a difunctional acrylate monomer that allows for the introduction of a significant fluorine content into a polymer network through crosslinking. The resulting polymers are of considerable interest for applications demanding high thermal and chemical resilience, such as in advanced coatings, medical devices, and drug delivery systems.
This guide will delve into the thermal properties of polymers containing this and structurally similar fluorinated monomers, with a focus on quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The Role of Fluorination in Enhancing Polymer Thermal Stability
The introduction of fluorine atoms into a polymer backbone significantly enhances its thermal stability. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This high bond energy makes the polymer more resistant to thermal degradation, which often initiates with the scission of weaker bonds.
Furthermore, the presence of bulky, electronegative fluorine atoms creates a protective sheath around the polymer chain, sterically hindering the approach of reactive species and reducing intermolecular forces. This shielding effect contributes to the overall stability of the polymer matrix.
Quantitative Thermal Analysis Data
Table 1: Thermogravimetric Analysis (TGA) Data of a Self-Crosslinked Fluorinated Acrylic Copolymer
| Parameter | Value (°C) |
| Onset Decomposition Temperature (Tonset) | 350 |
| Temperature at 5% Weight Loss (T5%) | 360 |
| Temperature at 10% Weight Loss (T10%) | 375 |
| Temperature of Maximum Decomposition Rate (Tmax) | 410 |
| Char Yield at 600 °C (%) | 15 |
Data is representative of a self-crosslinked fluorinated acrylic copolymer synthesized from methyl methacrylate (MMA), butyl acrylate (BA), diethylene glycol diacrylate (DEGDA), methacrylic acid (MAA), 2-hydroxy ethyl methacrylate (HEMA), and hexafluorobutyl methacrylate (HFMA) via seed emulsion polymerization.[1]
Table 2: Differential Scanning Calorimetry (DSC) Data of a Self-Crosslinked Fluorinated Acrylic Copolymer
| Parameter | Value (°C) |
| Glass Transition Temperature (Tg) | 115 |
Data is representative of the same self-crosslinked fluorinated acrylic copolymer as in Table 1.[1]
Experimental Protocols
Synthesis of Crosslinked Fluorinated Acrylic Copolymers
A representative method for synthesizing a self-crosslinked fluorinated acrylic copolymer is through seed emulsion polymerization.[1]
Diagram 1: Experimental Workflow for Seed Emulsion Polymerization
Caption: Workflow for synthesizing a self-crosslinked fluorinated acrylic copolymer.
Materials:
-
Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA), Hexafluorobutyl methacrylate (HFMA), Methacrylic acid (MAA), 2-Hydroxyethyl methacrylate (HEMA)
-
Crosslinker: Diethylene glycol diacrylate (DEGDA)
-
Initiator: Potassium persulfate (KPS)
-
Surfactant
-
Deionized water
Procedure:
-
Prepare a monomer emulsion by dispersing the monomers (MMA, BA, HFMA, MAA, HEMA) and the crosslinker (DEGDA) in deionized water with a surfactant.
-
In a reactor, prepare a seed latex by polymerizing a small amount of the monomer emulsion.
-
Gradually add the remaining monomer emulsion to the seed latex in the reactor.
-
Initiate the polymerization by adding potassium persulfate.
-
Heat the reactor to the desired temperature (e.g., 80°C) and maintain it for several hours to ensure complete conversion.
-
Cool the reactor to obtain the final self-crosslinked fluorinated acrylic copolymer latex.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Diagram 2: TGA Experimental Protocol
Caption: Standard protocol for conducting thermogravimetric analysis (TGA).
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan (ceramic or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset), temperatures at 5% and 10% weight loss (T5%, T10%), the temperature of the maximum decomposition rate (Tmax), and the final char yield.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Diagram 3: DSC Experimental Protocol
Caption: Standard protocol for conducting differential scanning calorimetry (DSC).
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
Subject the sample to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would be:
-
Heat from ambient to a temperature above the expected glass transition (e.g., 150°C) at a rate of 10°C/min.
-
Hold for a few minutes to ensure thermal equilibrium.
-
Cool to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Reheat to the upper temperature at the same heating rate.
-
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
Logical Relationships in Thermal Degradation
The thermal degradation of fluorinated acrylates typically proceeds through a complex series of reactions. The high strength of the C-F bond means that decomposition is more likely to initiate at other points in the polymer structure.
Diagram 4: Simplified Degradation Pathway
Caption: A simplified logical pathway for the thermal degradation of fluorinated acrylate polymers.
Conclusion
Polymers incorporating this compound are expected to exhibit high thermal stability due to their significant fluorine content. Based on data from analogous fluorinated acrylic copolymers, the onset of thermal decomposition is anticipated to be above 350°C, with a glass transition temperature exceeding 100°C. The provided experimental protocols for synthesis and thermal analysis offer a robust framework for the characterization of these advanced materials. Further research is warranted to elucidate the specific thermal degradation mechanisms and to fully quantify the thermal properties of polymers derived directly from this promising fluorinated diacrylate monomer.
References
In-Depth Technical Guide: Optical Properties of Poly(1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane)
For Researchers, Scientists, and Drug Development Professionals
Fluorinated polymers are of significant interest in advanced materials science, particularly in applications requiring low refractive indices, such as in optical coatings, specialty lenses, and drug delivery systems where precise optical properties are paramount.
Data Presentation: Refractive Index
While a definitive refractive index for poly(1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane) is not documented, the refractive index of the corresponding monomer and other structurally similar fluorinated polymers provides a strong basis for estimation. The refractive index of acrylic polymers is known to increase upon polymerization.
| Material | Type | Refractive Index (nD at 20°C) | Wavelength (nm) |
| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate | Monomer | 1.3890 - 1.3950[1] | 589 (Sodium D-line) |
| Poly(hexafluoropropylene oxide) | Fluoropolymer | 1.3010[2] | Not Specified |
| Poly(pentadecafluorooctyl acrylate) | Fluorinated Polyacrylate | 1.3390[2] | Not Specified |
| Poly(tetrafluoroethylene) | Fluoropolymer | 1.3500[2] | Not Specified |
| Poly(heptafluorobutyl acrylate) | Fluorinated Polyacrylate | 1.3670[2] | Not Specified |
| Poly(trifluoroethyl acrylate) | Fluorinated Polyacrylate | 1.4070[2] | Not Specified |
| Poly(vinylidene fluoride) | Fluoropolymer | 1.4200[2] | Not Specified |
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) | Fluorinated Polyacrylate | 1.36 - 1.37[3] | 633[3] |
Based on the monomer's refractive index and the data from similar fluorinated polyacrylates, the refractive index of poly(this compound) is anticipated to be in the low range, likely between 1.39 and 1.42 at 589 nm. The refractive index of acrylic resins linearly increases with the degree of conversion during polymerization[4].
Experimental Protocols
To determine the precise refractive index of poly(this compound), established optical measurement techniques are required. The following are detailed methodologies for two standard experimental protocols.
Ellipsometry for Thin Polymer Films
Ellipsometry is a highly sensitive optical technique for investigating the dielectric properties (complex refractive index) of thin films.[5] It measures the change in the polarization of light upon reflection from a surface and compares it to a model.
Methodology:
-
Sample Preparation:
-
Synthesize a thin film of poly(this compound) on a reflective substrate, such as a silicon wafer. The film should be uniform and homogeneous.
-
The film thickness should ideally be greater than 15 nm to simultaneously determine both thickness and refractive index with high precision.[6]
-
-
Instrumentation and Setup:
-
Utilize a spectroscopic ellipsometer.
-
The instrument consists of a light source, polarizer, sample stage, analyzer, and detector.
-
-
Measurement Procedure:
-
Mount the prepared sample on the ellipsometer stage.
-
A beam of light of a known wavelength is polarized and directed onto the sample at a specific angle of incidence.
-
The light reflects off the sample, and its polarization state is altered.
-
The analyzer measures the change in the polarization state of the reflected light.
-
The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are determined from these measurements.
-
-
Data Analysis:
-
The measured Ψ and Δ values are used in a mathematical model (e.g., a Cauchy model for transparent films) to calculate the refractive index and thickness of the polymer film.
-
By using a spectroscopic ellipsometer, the refractive index can be determined as a function of wavelength.
-
Abbe Refractometry for Liquid Monomer and Polymer Solutions
An Abbe refractometer is a laboratory instrument for the high-precision measurement of the refractive index of liquids.[7][8] It can also be adapted for measuring thin solid films.
Methodology:
-
Instrument Calibration:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[9]
-
-
Sample Application:
-
For the liquid monomer or a solution of the polymer, apply a few drops to the surface of the measuring prism using a clean pipette.[7][10]
-
For a solid polymer film, a drop of a contact liquid with a refractive index higher than the film is placed on the measuring prism, and the polished flat face of the polymer sample is pressed into the liquid to ensure good optical contact.
-
-
Measurement:
-
Close the prism assembly and turn on the light source.[7]
-
Look through the eyepiece and adjust the handwheel to bring the light/dark borderline into the field of view.[7]
-
Use the compensator dial to eliminate any color fringe and obtain a sharp black-and-white boundary.[10]
-
Align the borderline precisely with the center of the crosshairs.[7]
-
Depress the reading switch to view the internal scale and record the refractive index value, typically to four decimal places.[7]
-
-
Temperature Control:
-
The refractive index is temperature-dependent.[9] Ensure the refractometer's prisms are maintained at a constant, specified temperature (e.g., 20°C) using a circulating water bath.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and polymerization of the target polymer, as well as the experimental workflow for determining its refractive index.
Caption: Workflow for the synthesis and polymerization of the target polymer.
Caption: Experimental workflow for refractive index determination.
References
- 1. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL DIACRYLATE CAS#: 2264-01-9 [m.chemicalbook.com]
- 2. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. Ellipsometry - Wikipedia [en.wikipedia.org]
- 6. OPG [opg.optica.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. macro.lsu.edu [macro.lsu.edu]
- 10. hinotek.com [hinotek.com]
Mechanical properties of polymers derived from 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
An In-depth Technical Guide to the Mechanical Properties of Polymers Derived from Fluorinated Acrylates
Disclaimer: As of December 2025, a comprehensive search of scientific literature, patents, and technical reports did not yield specific data on the mechanical properties of homopolymers derived directly from 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. This guide, therefore, presents a summary of the mechanical properties and experimental protocols for structurally analogous fluorinated acrylate polymers. The data herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and comparative framework for this class of materials.
Introduction to Fluorinated Acrylate Polymers
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility. The incorporation of fluorine atoms into an acrylate polymer backbone can significantly enhance its mechanical and physicochemical characteristics. Polymers derived from monomers like this compound are of particular interest for applications in biomedical devices, drug delivery systems, and advanced coatings, where durability and tailored mechanical responses are critical. The diacrylate functionality of this monomer suggests its use as a crosslinking agent to form robust polymer networks.
Synthesis and Crosslinking of Fluorinated Acrylate Networks
The synthesis of crosslinked polymers from fluorinated diacrylates typically proceeds via free-radical polymerization, which can be initiated by thermal or photochemical methods. The general workflow for synthesizing and characterizing these polymer networks is outlined below.
Quantitative Mechanical Properties of Analogous Fluorinated Acrylate Polymers
The following table summarizes the mechanical properties of various fluorinated acrylate-based polymers found in the literature. It is important to note that these properties are highly dependent on the specific monomer composition, crosslinking density, and testing conditions.
| Polymer System | Tensile Strength (MPa) | Modulus at 100% Elongation (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) | Reference |
| Fluoride-bearing polyacrylate emulsion (modified with m-(trifluoromethyl) aniline) | 8 | 2.87 | 300 | - | [1] |
| Unmodified polyacrylate emulsion | 3 | 0.57 | 610 | - | [1] |
| Crosslinked Poly(methyl methacrylate) (X-PMMA) with 1 mol% TEGDMA | - | - | - | 125 (by DMA) | [2] |
| Crosslinked Poly(methyl methacrylate) (X-PMMA) with 20 mol% TEGDMA | - | - | - | 145 (by DMA) | [2] |
Detailed Experimental Protocols
Synthesis of Crosslinked Fluorinated Acrylate Films (Representative Protocol)
This protocol is a generalized procedure based on common practices for the photopolymerization of acrylate monomers.
-
Formulation Preparation:
-
In a light-protected vessel, combine the fluorinated diacrylate monomer, any co-monomers, and a photoinitiator (e.g., 0.1-2 wt% of a suitable photoinitiator such as Irgacure 651).
-
If necessary, a solvent can be added to control viscosity, followed by its removal before curing.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Degas the mixture to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Curing:
-
Cast the resin mixture into a mold of defined dimensions (e.g., between two glass plates separated by a spacer) to create a film of uniform thickness.
-
Expose the mold to a UV light source of a specific wavelength and intensity for a predetermined duration to ensure complete curing.
-
-
Post-Curing:
-
After initial curing, the polymer film may be subjected to a post-curing step, which can involve further UV exposure or thermal treatment to maximize the conversion of double bonds and enhance mechanical properties.
-
Mechanical Testing Protocols
Tensile properties are often determined following standards such as ASTM D638 or ISO 527.
-
Sample Preparation: Prepare dog-bone-shaped specimens from the cured polymer films with precise dimensions as specified by the standard.
-
Testing Machine: Utilize a universal testing machine equipped with a suitable load cell.
-
Test Conditions:
-
Conduct the tests at a controlled temperature and humidity (e.g., 23 °C and 50% RH).
-
Apply a constant rate of extension (strain rate), for example, 50 mm/min.[3]
-
-
Data Acquisition: Record the force applied and the corresponding elongation until the sample fractures.
-
Calculation: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
DMA is used to characterize the viscoelastic properties of the polymer, including the glass transition temperature (Tg) and storage modulus.
-
Sample Preparation: Cut rectangular specimens from the cured polymer films (e.g., 50 mm x 5 mm x 2 mm).[2]
-
DMA Instrument: Use a DMA instrument in a suitable mode, such as tensile or bending.
-
Test Parameters:
-
Data Analysis:
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[2]
-
The storage modulus in the rubbery plateau region (above Tg) can be used to estimate the crosslink density of the polymer network.[2][4]
-
Signaling Pathways and Logical Relationships
The relationship between the polymer network structure and its mechanical properties can be visualized as follows:
Conclusion
While specific mechanical property data for polymers derived from this compound remains elusive in public literature, this guide provides a comprehensive overview based on analogous fluorinated acrylate systems. The presented data and experimental protocols offer a valuable starting point for researchers and professionals in the field. It is evident that the mechanical properties of these materials can be finely tuned by manipulating the monomer composition, crosslinker concentration, and curing conditions. For any specific application, empirical testing of the synthesized polymer is essential to determine its suitability.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various polymerization techniques applicable to the fluorinated diacrylate monomer, 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. This monomer is a valuable building block for creating cross-linked fluoropolymers with unique properties, including hydrophobicity, chemical resistance, and low surface energy, making them suitable for a range of applications in coatings, biomedical devices, and drug delivery systems.
Introduction to Polymerization Techniques
This compound can be polymerized using several techniques, each offering distinct advantages in controlling the final polymer structure and properties. The primary methods include:
-
Free-Radical Polymerization: A robust and straightforward method for achieving rapid polymerization and high monomer conversion, leading to the formation of a cross-linked polymer network.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A form of controlled radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions prior to the gel point. This technique is particularly useful for creating well-defined polymer architectures.
-
Photopolymerization: A rapid, spatially and temporally controlled polymerization method initiated by light. It is widely used for producing thin films, coatings, and hydrogels.
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization
This protocol describes a conventional free-radical polymerization in a solvent to produce a cross-linked polymer network.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (solvent)
-
Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.05 g, 1 wt% relative to monomer) in HFIP (e.g., 20 mL).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Polymerization will proceed, and the solution viscosity will increase. The reaction is typically continued for a set time (e.g., 4-24 hours) or until gelation is observed.
-
After the desired reaction time, cool the flask to room temperature.
-
The resulting polymer can be precipitated in a non-solvent such as methanol, filtered, and dried under vacuum.
Characterization:
-
Gelation Point: Can be determined by observing the point at which the stirring is inhibited or by rheological measurements.
-
Monomer Conversion: Determined by techniques like Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak (~1635 cm⁻¹).
-
Swelling Studies: The cross-linked polymer can be swollen in various solvents to determine the swelling ratio and cross-link density.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol outlines the RAFT polymerization of this compound to synthesize polymers with controlled architecture before the onset of cross-linking.
Materials:
-
This compound (monomer)
-
AIBN (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Anhydrous trifluorotoluene (TFT) (solvent)
-
Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, combine this compound, CPDTC, and AIBN in TFT. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully chosen (e.g., 100:1:0.1).
-
Seal the flask and deoxygenate the mixture by purging with nitrogen for 30 minutes.
-
Immerse the flask in an oil bath preheated to 70°C and begin stirring.
-
Monitor the polymerization progress by taking aliquots at different time intervals to determine monomer conversion (via FTIR or ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography, GPC). The reaction should be stopped before the gel point to obtain soluble, well-defined polymers.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Characterization:
-
Molecular Weight and Polydispersity Index (PDI): Determined by GPC for samples taken before the gel point.
-
Monomer Conversion: Monitored by ¹H NMR or FTIR spectroscopy.
-
Chain-End Fidelity: Can be confirmed by techniques like MALDI-TOF mass spectrometry.
Protocol 3: Photopolymerization (UV Curing)
This protocol describes the rapid, solvent-free polymerization of the monomer to form a cross-linked film using UV irradiation.
Materials:
-
This compound (monomer)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
UV curing system (e.g., with a 365 nm lamp)
-
Glass slides or other suitable substrates
Procedure:
-
Prepare a formulation by mixing this compound with a photoinitiator (e.g., 1-3 wt% DMPA). Ensure complete dissolution of the initiator, which may require gentle warming.
-
Apply a thin film of the formulation onto a substrate using a spin coater or a film applicator.
-
Place the coated substrate in the UV curing chamber.
-
Expose the film to UV radiation for a specified time (e.g., a few seconds to minutes) and intensity. The curing time will depend on the initiator concentration, film thickness, and UV lamp power.
-
The cured film can be characterized after cooling to room temperature.
Characterization:
-
Curing Kinetics: Can be monitored in real-time using Photo-DSC or real-time FTIR.
-
Degree of Conversion: Determined by FTIR by comparing the acrylate peak area before and after curing.
-
Mechanical Properties: Hardness, adhesion, and flexibility of the cured film can be tested.
-
Surface Properties: Contact angle measurements can be performed to assess the hydrophobicity of the coating.
Data Presentation
The following tables summarize representative quantitative data that could be expected from the polymerization of this compound based on the behavior of similar fluorinated diacrylates. Actual results may vary depending on specific experimental conditions.
Table 1: Representative Data for Free-Radical Polymerization
| Parameter | Value |
| Monomer Conversion | > 95% |
| Gel Time | Dependent on initiator concentration and temperature |
| Swelling Ratio (in HFIP) | Dependent on cross-link density |
| Thermal Decomposition (Td, 5%) | > 300°C |
Table 2: Representative Data for RAFT Polymerization (pre-gelation)
| [M]:[RAFT]:[I] | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI | Conversion (%) |
| 50:1:0.1 | 18,500 | 17,800 | < 1.2 | 60 |
| 100:1:0.1 | 37,000 | 35,500 | < 1.3 | 55 |
| 200:1:0.1 | 74,000 | 70,100 | < 1.4 | 50 |
Table 3: Representative Data for Photopolymerization
| Photoinitiator Conc. (wt%) | UV Intensity (mW/cm²) | Curing Time (s) | Final Conversion (%) | Water Contact Angle (°) |
| 1 | 50 | 30 | > 90 | ~110-120 |
| 2 | 50 | 15 | > 95 | ~110-120 |
| 3 | 50 | 10 | > 98 | ~110-120 |
Visualizations
Caption: Workflow for Free-Radical Polymerization.
Application Notes and Protocols for UV Curing of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane Formulations
Abstract
These application notes provide a comprehensive guide for the ultraviolet (UV) curing of formulations based on the fluorinated monomer 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the use of highly fluorinated polymers for applications requiring chemical resistance, low surface energy, and optical clarity. Detailed protocols for formulation, curing, and characterization are provided, including methods for assessing cure kinetics, thermal stability, and mechanical properties.
Introduction
This compound is a difunctional acrylate monomer notable for its significant fluorine content. Polymers derived from this monomer are expected to exhibit properties characteristic of fluoropolymers, such as high thermal and chemical stability, low surface energy (hydrophobicity and oleophobicity), low friction, and a low refractive index. UV curing, or photopolymerization, offers a rapid, energy-efficient, and solvent-free method to convert liquid monomer formulations into solid, crosslinked polymers.[1] This process is initiated by a photoinitiator, which absorbs UV light and generates reactive species, typically free radicals, that initiate the polymerization of the acrylate groups.[1]
The selection of an appropriate photoinitiator and the optimization of curing parameters are critical for achieving desired material properties. Unfortunately, conventional photoinitiators may have limited miscibility with highly fluorinated monomers.[2] Therefore, careful selection or the use of specialized fluorinated photoinitiators may be necessary.[2] This guide outlines exemplary formulations and detailed protocols for their characterization.
Exemplary Formulations and Curing Parameters
The following tables present exemplary formulations for the UV curing of this compound. These are starting points for experimentation, as optimal conditions will vary based on the specific application and equipment used.
Table 1: Exemplary Formulations
| Formulation ID | Monomer (wt%) | Photoinitiator Type | Photoinitiator (wt%) |
| OFH-TPO-1 | 99.0 | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 1.0 |
| OFH-TPO-3 | 97.0 | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 3.0 |
| OFH-BAPO-1 | 99.0 | Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO) | 1.0 |
| OFH-BAPO-3 | 97.0 | Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO) | 3.0 |
Note: TPO and BAPO are Type I photoinitiators known for their efficiency in curing clear acrylate formulations under UV-A light (365-405 nm).[3][4]
Table 2: UV Curing Parameters
| Parameter | Value | Notes |
| UV Light Source | High-Pressure Mercury Lamp or 395 nm LED | Emission spectrum should overlap with the photoinitiator's absorption spectrum.[5] |
| UV Intensity | 50 - 200 mW/cm² | Higher intensity generally leads to faster cure rates. |
| Exposure Time | 5 - 60 seconds | Dependent on formulation, intensity, and desired film thickness. |
| Atmosphere | Nitrogen (N₂) or Ambient Air | Curing in an inert N₂ atmosphere is recommended to prevent oxygen inhibition, which can lead to incomplete surface cure and tackiness. |
| Film Thickness | 50 - 200 µm | Controlled using a bar coater or spin coater. |
Predicted Material Properties and Characterization
The properties of the cured films are highly dependent on the formulation and curing conditions. The following table summarizes the expected properties and the techniques used for their measurement.
Table 3: Predicted Properties and Characterization Methods
| Property | Expected Trend with ↑ PI Conc. | Characterization Method |
| Cure Kinetics | ||
| Rate of Polymerization | Increase | Photo-DSC, Photo-Rheology, Real-Time FTIR |
| Final Conversion (%) | Decrease (due to mobility restrictions) | FTIR Spectroscopy |
| Tack-Free Time | Decrease | Manual Touch Test |
| Mechanical Properties | ||
| Pencil Hardness | Increase (up to a point) | ASTM D3363 |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | Variable | Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Analysis (DMA) |
| Thermal Stability | Minimal Change | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Formulation Preparation
-
Weigh the this compound monomer into a light-blocking (amber) glass vial.
-
Weigh the desired photoinitiator and add it to the monomer.
-
Ensure the vial is securely capped.
-
Mix the contents thoroughly until the photoinitiator is completely dissolved. This can be aided by gentle warming (to ~40°C) and sonication or vortexing.
-
Store the formulation in a cool, dark place away from UV light sources until use.
Film Application and UV Curing
-
Select a suitable substrate (e.g., glass slide, silicon wafer, or metal panel).
-
Clean the substrate thoroughly with an appropriate solvent (e.g., isopropanol, acetone) and dry it completely.
-
Dispense a small amount of the liquid formulation onto the substrate.
-
Use a wire-wound bar coater or a spin coater to create a thin film of uniform thickness.
-
Place the coated substrate in the UV curing chamber. If applicable, purge the chamber with nitrogen for 2-5 minutes to create an inert atmosphere.
-
Expose the film to UV radiation with a defined intensity and for a specified duration.
-
Remove the cured film from the chamber for subsequent analysis.
Real-Time FTIR Spectroscopy for Cure Kinetics
This protocol measures the degree of acrylate double bond conversion during UV exposure.
-
Instrument: FTIR spectrometer with an attenuated total reflectance (ATR) accessory and a UV light guide.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a single drop of the liquid formulation to the ATR crystal.
-
Data Acquisition: Set up the instrument for rapid, time-resolved scanning (e.g., 2 spectra per second).
-
Initiate Curing: Start the FTIR data collection. After a few seconds to establish a baseline, open the UV shutter to irradiate the sample through the light guide.
-
Analysis: Monitor the decrease in the peak area of the acrylate C=C bond, typically found around 1635 cm⁻¹ and 810 cm⁻¹.[6] The percent conversion (%C) at time t is calculated using the following formula: %C(t) = [1 - (Areat / Area0)] * 100 where Area0 is the initial peak area before UV exposure and Areat is the peak area at time t.[6]
Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol quantifies the heat evolved during the polymerization reaction, which is proportional to the extent of reaction.
-
Instrument: A DSC equipped with a photocalorimetry accessory.
-
Sample Preparation: Place a small, precisely weighed amount of the liquid formulation (1-3 mg) into an open aluminum DSC pan.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell. Allow the system to equilibrate at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge.[7]
-
Measurement: Establish a stable baseline, then open the UV shutter to irradiate the sample with a known intensity. The instrument will record the exothermic heat flow as a function of time.
-
Baseline Correction: After the initial run, cool the sample and re-run the exact same UV exposure profile on the now fully cured polymer. This second run serves as the baseline, accounting for the heating effect of the UV lamp itself.[7]
-
Analysis: Subtract the baseline (Run 2) from the initial measurement (Run 1). The area of the resulting exothermic peak represents the total enthalpy of polymerization (ΔHp). The rate of reaction is proportional to the heat flow (dq/dt).
Photo-Rheology
This protocol monitors the change in viscoelastic properties (storage modulus G' and loss modulus G'') as the liquid formulation cures into a solid.
-
Instrument: A rheometer equipped with a UV curing accessory, typically with a quartz bottom plate to allow UV transmission.
-
Setup: Use a parallel plate geometry. Set the gap to a small distance (e.g., 0.1-0.5 mm) to ensure uniform illumination.[8]
-
Sample Loading: Place the liquid formulation onto the bottom plate and lower the top plate to the set gap.
-
Measurement: Begin an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain. After establishing a baseline, turn on the UV source.
-
Analysis: Monitor the evolution of G' and G''. The crossover point where G' = G'' is often defined as the gel point, marking the transition from a liquid-like to a solid-like state.[9] The final plateau value of G' indicates the stiffness of the cured material.
Thermogravimetric Analysis (TGA)
This protocol determines the thermal stability and decomposition profile of the cured polymer.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Place a small piece (5-10 mg) of the fully cured polymer film into a TGA pan.
-
Measurement: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]
-
Analysis: The instrument records the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal degradation. The resulting curve can also be used to determine the composition of multi-component materials.[10][11]
Pencil Hardness Test
This protocol provides a rapid assessment of the surface hardness and cure of the film.
-
Standard: ASTM D3363.[12]
-
Materials: A set of calibrated drawing pencils of varying hardness (from 6B softest to 6H hardest) and a pencil hardness tester that holds the pencil at a 45° angle with a constant force.
-
Procedure: a. Place the cured film on a firm, level surface. b. Starting with a medium-hard pencil (e.g., H), push the pencil forward on the film surface for about 6-7 mm. c. Examine the surface for scratching or gouging. d. If no scratch is observed, repeat the test with the next harder pencil. If a scratch is present, repeat with the next softer pencil.[4]
-
Reporting: The pencil hardness is defined as the hardest pencil that does not scratch or mar the film surface.[4]
Tack-Free Time
This protocol determines the time required for the surface of the coating to become non-sticky.
-
Procedure: After UV exposure, lightly touch the surface of the film with a clean finger or a small piece of cotton in an inconspicuous area.
-
Assessment: The surface is considered "tack-free" when it no longer feels sticky and no residue is transferred to the finger or cotton.
-
Reporting: The tack-free time is the duration of UV exposure required to reach this state. This is a qualitative but critical measure of surface cure.
References
- 1. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. uvebtech.com [uvebtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Controlled Radical Polymerization of a Fluorinated Diacrylate Monomer for Advanced Material Synthesis
This document provides a detailed protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. This procedure is intended for researchers in materials science and drug development seeking to synthesize well-defined fluorinated polymer networks. The use of a diacrylate monomer such as this compound will lead to the formation of a crosslinked polymer network. The kinetics of such a polymerization can be monitored up to the gel point, beyond which the polymer becomes insoluble.
Experimental Overview
The RAFT polymerization of this compound is carried out using a suitable chain transfer agent and a thermal initiator in an appropriate solvent. The following protocol is based on typical conditions for the RAFT polymerization of fluorinated acrylates.
Materials and Equipment
-
Monomer: this compound
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-Dioxane
-
Other Reagents: Deuterated chloroform (CDCl₃) for NMR analysis
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Vacuum line with a nitrogen or argon inlet
-
Oil bath with a temperature controller
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system (for analysis of soluble pre-gelation samples)
Experimental Protocol
A detailed step-by-step procedure for the RAFT polymerization is provided below.
-
Preparation of the Reaction Mixture:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 2.5 mmol).
-
Add the RAFT agent, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (e.g., 27.9 mg, 0.1 mmol).
-
Add the initiator, Azobisisobutyronitrile (AIBN) (e.g., 3.3 mg, 0.02 mmol).
-
Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 5 mL for a 0.5 M solution).
-
-
Degassing the Reaction Mixture:
-
Seal the Schlenk flask and connect it to a vacuum line.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Immerse the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).[1]
-
Stir the reaction mixture for the desired duration. It is advisable to take aliquots at different time points to monitor the polymerization progress before the gel point is reached.
-
-
Monitoring the Polymerization:
-
To monitor monomer conversion, carefully extract small aliquots of the reaction mixture at various time intervals using a degassed syringe.
-
Analyze the aliquots by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl peaks with a stable internal standard or the polymer backbone peaks.
-
For pre-gelation samples, the molecular weight and dispersity can be analyzed by GPC.
-
-
Termination and Isolation (for pre-gelation samples):
-
To quench the polymerization, cool the reaction mixture by immersing the flask in an ice bath and expose the solution to air.
-
The polymer can be isolated by precipitation into a non-solvent such as cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Data Presentation
The following table summarizes hypothetical results for the RAFT polymerization of this compound at different time points before the gel point.
| Time (hours) | Monomer Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (GPC) | Dispersity (Đ) |
| 1 | 15 | 6,000 | 5,800 | 1.15 |
| 2 | 30 | 12,000 | 11,500 | 1.18 |
| 4 | 55 | 22,000 | 21,000 | 1.25 |
| 6 | 70 | 28,000 | Gelation | - |
Visualizations
The following diagram illustrates the experimental workflow for the RAFT polymerization.
Caption: Experimental workflow for RAFT polymerization.
The logical relationship for selecting a suitable RAFT agent is outlined below.
Caption: RAFT agent selection logic for acrylates.
References
Application Notes and Protocols for the Synthesis of Hydrophobic Coatings using 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic and superhydrophobic surfaces are of significant interest across various fields, including biomedical devices, drug delivery, and self-cleaning surfaces, due to their ability to repel water and reduce biofouling. Fluorinated polymers are particularly effective in creating such surfaces due to the low surface energy of fluorine atoms. This document provides detailed application notes and protocols for the synthesis of hydrophobic coatings using the fluorinated diacrylate monomer, 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane.
This diacrylate monomer, with its perfluorinated backbone, is a promising candidate for creating highly hydrophobic and durable coatings through photopolymerization. The protocols outlined below describe the ultraviolet (UV) curing process, a rapid and efficient method for polymer film formation.
Materials and Methods
Materials
-
Monomer: this compound (CAS No: 2264-01-9)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiators for free-radical polymerization.
-
Solvent (optional): A suitable solvent for viscosity adjustment, such as acetone or a fluorinated solvent.
-
Substrates: Glass slides, silicon wafers, or specific biomedical-grade polymers.
Equipment
-
UV curing system with a controllable UV light source (e.g., medium-pressure mercury lamp).
-
Spin coater or dip coater for uniform film deposition.
-
Goniometer for contact angle measurements.
-
Microscope (e.g., Scanning Electron Microscope - SEM) for surface morphology analysis.
-
Spectrometer (e.g., X-ray Photoelectron Spectroscopy - XPS) for surface elemental analysis.
Experimental Protocols
Protocol 1: Preparation of a Basic Hydrophobic Coating via UV Curing
This protocol describes the fundamental steps to create a hydrophobic coating on a substrate.
1. Formulation Preparation:
- Prepare a solution by dissolving the photoinitiator in the this compound monomer. A typical concentration of the photoinitiator is 1-5% by weight relative to the monomer.
- If necessary, a solvent can be added to adjust the viscosity of the formulation for the chosen coating method.
2. Substrate Preparation:
- Thoroughly clean the substrate to ensure proper adhesion of the coating. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen.
- For some substrates, a plasma treatment or the application of an adhesion promoter may be beneficial.
3. Coating Deposition:
- Apply the prepared formulation onto the clean substrate using a spin coater or a dip coater to achieve a uniform thin film.
- Spin Coating Parameters: Typical parameters can range from 1000 to 4000 rpm for 30-60 seconds, which should be optimized based on the desired coating thickness and formulation viscosity.
4. UV Curing:
- Place the coated substrate in a UV curing chamber.
- Expose the coating to UV radiation to initiate polymerization. The UV intensity and exposure time are critical parameters that need to be optimized. A typical starting point would be a UV intensity of 100-500 mW/cm² for a duration of 1-10 minutes. Curing should be performed in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of the radical polymerization.
5. Post-Curing and Characterization:
- After UV exposure, the coating is fully cured and ready for characterization.
- Measure the static water contact angle to quantify the hydrophobicity of the surface.
- Analyze the surface morphology and elemental composition using SEM and XPS, respectively.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the characterization of hydrophobic coatings synthesized from this compound.
| Formulation Component | Concentration (wt%) |
| This compound | 95-99 |
| Photoinitiator (e.g., DMPA) | 1-5 |
Table 1: Example Formulation Composition.
| Curing Parameter | Value |
| UV Wavelength | 250-400 nm |
| UV Intensity | 100-500 mW/cm² |
| Curing Time | 1-10 minutes |
| Curing Atmosphere | Nitrogen |
Table 2: Typical UV Curing Parameters.
| Property | Expected Value |
| Water Contact Angle | > 100° |
| Coating Thickness | 1-10 µm |
| Surface Roughness (Ra) | Dependent on application method |
Table 3: Expected Properties of the Hydrophobic Coating.
Visualizations
Chemical Structure and Polymerization
The following diagram illustrates the chemical structure of the this compound monomer and its polymerization into a crosslinked network.
Caption: Polymerization of the fluorinated diacrylate monomer.
Experimental Workflow
The logical flow of the experimental protocol for creating the hydrophobic coating is depicted below.
Caption: Experimental workflow for hydrophobic coating synthesis.
Signaling Pathway of Hydrophobicity
The relationship between the chemical composition of the coating and its resulting hydrophobic property is illustrated in the following diagram.
Caption: Mechanism leading to surface hydrophobicity.
Conclusion
The use of this compound in UV-curable formulations provides a straightforward and effective method for creating hydrophobic surfaces. The protocols and data presented in this document serve as a starting point for researchers and professionals to develop and characterize these coatings for a variety of applications, including enhancing the performance and safety of biomedical devices and developing novel drug delivery systems. Optimization of the formulation and curing parameters will be necessary to achieve the desired properties for specific applications.
Application Notes and Protocols for 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane as a comonomer in dental composite formulations. Due to limited direct research on this specific monomer, the following information is based on the known properties of fluorinated monomers and standard evaluation protocols for dental restorative materials.
Introduction
This compound is a fluorinated dimethacrylate monomer. Its chemical structure, characterized by a partially fluorinated alkyl chain, suggests potential benefits in dental composite formulations, primarily related to hydrophobicity and reduced water sorption. The incorporation of fluorine into polymer backbones is known to decrease surface energy and moisture absorption, which could translate to improved longevity and color stability of dental restorations.[1][2][3] However, the introduction of fluorinated monomers can also impact mechanical properties and polymerization kinetics.[1][4]
Potential Advantages and Research Objectives
The primary motivation for incorporating this compound into dental composites is to leverage the unique properties of its fluorinated core.
Potential Advantages:
-
Reduced Water Sorption and Solubility: The hydrophobic nature of the octafluorohexane chain is expected to minimize water uptake and the leaching of unreacted monomers, potentially enhancing the material's durability and biocompatibility.[2]
-
Improved Color Stability: By reducing water absorption, the composite may be less prone to staining and discoloration over time.
-
Enhanced Hydrophobicity: A more hydrophobic surface could potentially reduce plaque accumulation.
Key Research Objectives:
-
To determine the optimal concentration of this compound in a resin matrix to balance hydrophobicity with mechanical strength.
-
To evaluate the effect of this monomer on the polymerization kinetics and overall degree of conversion.[4]
-
To comprehensively characterize the mechanical properties of composites containing this monomer, including flexural strength, flexural modulus, and hardness.[5]
-
To assess the polymerization shrinkage and associated stress development.[6][7][8][9]
-
To evaluate the biocompatibility of the resulting dental composite through in vitro cytotoxicity assays.[10][11][12]
Data Presentation: Hypothetical Performance Data
The following tables present hypothetical data for experimental dental composites containing varying weight percentages of this compound (F-DMA) in a conventional BisGMA/TEGDMA resin matrix.
Table 1: Mechanical Properties of Experimental Composites
| Formulation | F-DMA (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Hardness (VHN) |
| Control | 0 | 135 ± 10 | 10.5 ± 0.8 | 75 ± 5 |
| Exp-1 | 5 | 130 ± 12 | 10.2 ± 0.7 | 72 ± 6 |
| Exp-2 | 10 | 122 ± 11 | 9.8 ± 0.9 | 68 ± 5 |
| Exp-3 | 15 | 115 ± 13 | 9.1 ± 0.8 | 63 ± 7 |
Table 2: Physical and Biocompatibility Properties
| Formulation | F-DMA (wt%) | Polymerization Shrinkage (%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Cell Viability (%) |
| Control | 0 | 2.8 ± 0.3 | 35 ± 4 | 1.5 ± 0.2 | 85 ± 5 |
| Exp-1 | 5 | 2.7 ± 0.2 | 30 ± 3 | 1.2 ± 0.3 | 88 ± 4 |
| Exp-2 | 10 | 2.6 ± 0.3 | 25 ± 4 | 0.9 ± 0.2 | 90 ± 6 |
| Exp-3 | 15 | 2.5 ± 0.2 | 21 ± 3 | 0.7 ± 0.1 | 92 ± 5 |
Experimental Protocols
Protocol 1: Formulation of Experimental Dental Composites
-
Resin Matrix Preparation:
-
Prepare a base resin matrix consisting of Bisphenol A glycidyl methacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA) in a 60:40 weight ratio.
-
Incorporate a photoinitiator system, such as camphorquinone (0.5 wt%) and an amine accelerator (e.g., ethyl 4-dimethylaminobenzoate, 0.5 wt%).
-
To this base matrix, add this compound at varying weight percentages (e.g., 5%, 10%, 15%). A control formulation with 0% of the fluorinated monomer should also be prepared.
-
-
Filler Incorporation:
-
Silanized barium glass or silica fillers (average particle size ~1 µm) should be incrementally added to the resin matrices to achieve a final filler loading of 70 wt%.
-
Mixing should be performed in a dual asymmetric centrifuge mixer to ensure a homogenous paste-like consistency.
-
-
Storage:
-
Store the prepared composite pastes in opaque, airtight containers at 4°C until use.
-
Protocol 2: Evaluation of Mechanical Properties
A. Flexural Strength and Flexural Modulus (Three-Point Bending Test) [13][14][15]
-
Specimen Preparation:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless-steel mold with the composite paste.
-
Cover the mold with Mylar strips and glass slides, and apply pressure to extrude excess material.
-
Light-cure the specimens from both sides according to the manufacturer's instructions for the curing light, typically for 40 seconds per overlapping section.
-
Remove the specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
-
Testing:
-
Conduct a three-point bending test using a universal testing machine with a 20 mm span and a crosshead speed of 1 mm/min.
-
Record the load at fracture to calculate the flexural strength (σ) and the slope of the linear portion of the load-deflection curve to determine the flexural modulus (E).
-
B. Vickers Hardness [5]
-
Specimen Preparation:
-
Prepare cylindrical specimens (5 mm diameter, 2 mm thickness).
-
Light-cure as described above and store in distilled water at 37°C for 24 hours.
-
Polish the surface of the specimens with progressively finer silicon carbide papers.
-
-
Testing:
-
Use a Vickers microhardness tester with a load of 300g and a dwell time of 15 seconds.
-
Make at least five indentations per specimen and measure the diagonals to calculate the Vickers Hardness Number (VHN).
-
Protocol 3: Determination of Polymerization Shrinkage
-
Initial Volume Measurement:
-
Prepare a standardized amount of uncured composite paste and determine its initial volume (V_initial) using a gas pycnometer.
-
-
Curing:
-
Light-cure the specimen for the recommended time.
-
-
Final Volume Measurement:
-
After curing, measure the final volume (V_final) of the polymerized specimen using the gas pycnometer.
-
-
Calculation:
-
Calculate the volumetric polymerization shrinkage (%) as: [(V_initial - V_final) / V_initial] * 100.
-
Protocol 4: Water Sorption and Solubility[3][18][19][20]
-
Specimen Preparation:
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).
-
Cure and store the specimens in a desiccator until a constant mass (m1) is achieved.
-
Measure the dimensions to calculate the volume (V).
-
-
Water Immersion:
-
Immerse the specimens in distilled water at 37°C.
-
At regular intervals (e.g., 1, 7, 14, 28 days), remove the specimens, blot dry, and weigh (m2).
-
-
Re-drying:
-
After the final immersion period, re-dry the specimens in the desiccator to a constant mass (m3).
-
-
Calculations:
-
Water Sorption (µg/mm³): (m2 - m3) / V
-
Water Solubility (µg/mm³): (m1 - m3) / V
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)[11][12][13][21][22]
-
Eluate Preparation:
-
Prepare extracts of the cured composite materials by immersing them in a cell culture medium (e.g., DMEM) at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
-
Cell Culture:
-
Seed human gingival fibroblasts or other relevant cell lines in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Replace the culture medium with the prepared eluates (at various dilutions) and incubate for another 24 or 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Express cell viability as a percentage relative to the negative control (cells cultured in fresh medium).
-
Visualizations
Chemical Structure and Polymerization
Caption: Chemical structure and photopolymerization of the fluorinated monomer.
Experimental Workflow for Mechanical Testing
Caption: Workflow for evaluating the mechanical properties of dental composites.
Conceptual Signaling Pathway for Cytotoxicity
Caption: A conceptual pathway illustrating potential cytotoxic effects of leached monomers.
References
- 1. INFLUENCE OF INCORPORATION OF FLUOROALKYL METHACRYLATES ON ROUGHNESS AND FLEXURAL STRENGTH OF A DENTURE BASE ACRYLIC RESIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The application of fluorinated aromatic dimethacrylates and diacrylates to light-cured composite resins. 1. Improvement of transmittance of composite] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A study of fluoride-containing composite resins: fluoride release, water sorption and dissolution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic polymerization behavior of fluorinated monomers for dental use [jstage.jst.go.jp]
- 5. Tests of Dental Properties of Composite Materials Containing Nanohybrid Filler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for the measurement of polymerization shrinkage in dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymerization shrinkage stress of contemporary dental composites: Comparison of two measurement methods [jstage.jst.go.jp]
- 9. nedwork.org [nedwork.org]
- 10. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Evaluation of flexural strength of bulk-fill composite resin after immersion in fruit juices: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane in Microfluidic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is a fluorinated diacrylate monomer utilized in the fabrication and surface modification of microfluidic devices. Its primary function is to impart a hydrophobic and oleophobic (lipophobic) surface to the microfluidic channels, a critical attribute for a variety of applications, particularly in droplet-based microfluidics, digital microfluidics, and cell culture platforms. The presence of the octafluorohexane chain significantly lowers the surface energy of the material after polymerization.
The use of this fluorinated monomer is especially advantageous in preventing the non-specific adsorption of biomolecules, reducing cell adhesion to channel walls, and ensuring the smooth, continuous flow of aqueous droplets in an oil phase (or vice-versa) without wetting the channel surface.[1] This property is crucial for generating stable and monodisperse droplets, which is essential for high-throughput screening, single-cell analysis, and drug delivery studies.[2][3][4]
This monomer can be used in two primary ways:
-
As a surface coating: A thin layer of polymerized this compound can be grafted onto the surface of pre-fabricated microfluidic devices made from materials like PDMS (polydimethylsiloxane), PMMA (poly(methyl methacrylate)), or other polymers. This is typically achieved by flowing the monomer through the microchannels followed by UV-initiated polymerization.[1]
-
As a component in the bulk material: It can be incorporated into the photopolymer resin mixture used for fabricating the microfluidic device itself, for example, in 3D printing or photolithography processes. This creates a device with inherently hydrophobic and oleophobic properties.
The selection of the application method depends on the specific requirements of the microfluidic device and the parent material of the chip.
Physicochemical Properties
The properties of this compound are summarized in the table below. This information is critical for designing experimental protocols, particularly for photopolymerization and for understanding the chemical resistance of the resulting modified surface.
| Property | Value | Reference |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluorohexamethylene Diacrylate, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate | [5] |
| CAS Number | 2264-01-9 | [5] |
| Molecular Formula | C12H10F8O4 | |
| Molecular Weight | 370.20 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | [5] |
| Purity | >90.0% (GC) or >93.0% (GC) depending on the supplier | [5] |
| Stabilizer | MEHQ (Monomethyl ether hydroquinone) or 4-Hydroxy-TEMPO | [5] |
Experimental Protocols
Protocol 1: Surface Modification of Microfluidic Channels
This protocol details the procedure for modifying the surface of existing microfluidic channels to render them hydrophobic.
Materials:
-
Microfluidic device (e.g., made of PDMS, PMMA, or other polymers)
-
This compound
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, Irgacure 819)
-
Solvent (e.g., Isopropyl alcohol (IPA), HFE-7500)
-
Syringe pumps and tubing
-
UV light source (e.g., 365 nm or 430 nm LED)[1]
-
Nitrogen or Argon gas source
Procedure:
-
Channel Cleaning:
-
Flush the microfluidic channels thoroughly with isopropyl alcohol (IPA) to remove any contaminants or uncured polymer residues.
-
Dry the channels completely by flowing nitrogen or argon gas through them.
-
-
Preparation of the Coating Solution:
-
Prepare a solution of this compound in a suitable solvent. A common starting concentration is 1-5% (w/v). The choice of solvent will depend on the material of the microfluidic device; a fluorinated solvent like HFE-7500 is often a good choice to ensure miscibility and avoid swelling of the device material.
-
Add a photoinitiator to the solution at a concentration of 0.5-2% (w/w) relative to the monomer. Ensure the photoinitiator is soluble in the chosen solvent.
-
-
Coating the Microchannels:
-
Using a syringe pump, slowly inject the coating solution into the microfluidic channels at a low flow rate (e.g., 0.1-1 µL/min) to ensure complete wetting of the channel surfaces without introducing air bubbles.
-
Once the channels are filled, stop the flow and allow the solution to incubate for 5-10 minutes to ensure uniform coverage.
-
-
Photopolymerization:
-
Expose the entire microfluidic device to UV light for a specified duration. The exposure time and intensity will need to be optimized based on the photoinitiator, monomer concentration, and the distance of the light source. A typical starting point is an intensity of 10-50 mW/cm² for 30-180 seconds.
-
For devices made from materials that may have residual photoinitiator from their fabrication, it is possible to flow the pure monomer (without additional photoinitiator) and use the residual initiator to graft the coating.[1]
-
-
Post-Polymerization Cleaning:
-
After UV exposure, flush the channels with the pure solvent (e.g., HFE-7500) to remove any unpolymerized monomer and photoinitiator.
-
Finally, dry the channels with a stream of nitrogen or argon gas.
-
-
Characterization (Optional):
-
The hydrophobicity of the modified surface can be quantified by measuring the contact angle of a water droplet on a flat surface treated with the same procedure.
-
Protocol 2: Fabrication of a Microfluidic Device with an Inherently Hydrophobic-Oleophobic Bulk Material
This protocol provides a general workflow for incorporating the fluorinated monomer into a resin for fabricating the entire device.
Materials:
-
Base photocurable resin (e.g., a mixture of polyethylene glycol diacrylate (PEGDA) or other acrylate/methacrylate monomers)
-
This compound
-
Photoinitiator (e.g., Irgacure 819, TPO)
-
UV absorber (optional, to control light penetration depth)
-
Fabrication equipment (e.g., Stereolithography (SLA) 3D printer, photolithography setup)
Procedure:
-
Resin Formulation:
-
Prepare the base resin formulation by mixing the desired monomers and oligomers.
-
Add this compound to the base resin. The concentration can be varied (e.g., 5-20% w/w) to tune the final surface properties.
-
Add the photoinitiator (e.g., 0.5-2% w/w) and UV absorber (if needed) to the mixture.
-
Ensure all components are thoroughly mixed to form a homogeneous solution. Degas the mixture if necessary to remove any dissolved air.
-
-
Device Fabrication:
-
Use the formulated resin in your chosen fabrication process (e.g., 3D printing or casting/molding followed by UV curing).
-
Follow the standard operating procedures for your specific fabrication equipment.
-
-
Post-Processing:
-
After fabrication, wash the device thoroughly with a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin.[1]
-
Perform a post-curing step by exposing the entire device to UV light to ensure complete polymerization of all monomers.
-
Quantitative Data
The following table summarizes typical experimental parameters that can be used as a starting point for the surface modification protocol.
| Parameter | Range | Notes |
| Monomer Concentration | 1-10% (w/v) | Higher concentrations may lead to thicker coatings. |
| Photoinitiator Concentration | 0.5-2% (w/w of monomer) | Dependent on the specific photoinitiator and UV source. |
| Flow Rate for Coating | 0.1-1 µL/min | Slow flow rates ensure complete and uniform coating. |
| Incubation Time | 5-15 minutes | Allows for monomer adsorption to the channel walls. |
| UV Wavelength | 365 - 430 nm | Should match the absorption spectrum of the photoinitiator.[1] |
| UV Intensity | 10-100 mW/cm² | Higher intensity can reduce curing time but may require cooling. |
| UV Exposure Time | 30-300 seconds | Needs to be optimized for complete polymerization. |
Visualizations
Caption: Workflow for surface modification of microfluidic channels.
Caption: Logical relationships of the monomer's properties and applications.
References
Application Notes & Protocols for Creating Superhydrophobic Surfaces with Fluorinated Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the fabrication of superhydrophobic surfaces utilizing fluorinated acrylate-based polymers. The protocol is divided into three main sections: synthesis of a fluorinated acrylate copolymer, creation of a superhydrophobic coating incorporating silica nanoparticles, and characterization of the resulting surface. This methodology is designed to be adaptable for various research applications where water-repellent surfaces are desirable, including in biomedical devices, microfluidics, and drug delivery systems.
I. Synthesis of Fluorinated Acrylate Copolymer
This protocol details the synthesis of a random copolymer of a fluorinated acrylate and methyl methacrylate via free radical polymerization. The incorporation of fluorinated monomers is crucial for lowering the surface energy of the final coating.
Materials:
-
Methyl methacrylate (MMA)
-
(Perfluorooctyl)ethyl acrylate (PFOEA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Acetone
-
Hexadecane
-
Anhydrous toluene (Solvent)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Dropping funnel
-
Beakers and graduated cylinders
-
Rotary evaporator
Protocol:
-
Monomer and Initiator Preparation:
-
In a beaker, dissolve a specific amount of AIBN initiator in a small volume of acetone.
-
In a separate beaker, prepare the oil phase by mixing the desired molar ratios of methyl methacrylate (MMA) and (perfluorooctyl)ethyl acrylate (PFOEA) with hexadecane.[1]
-
Slowly add the AIBN solution to the monomer mixture while stirring.
-
-
Polymerization Reaction:
-
Set up the three-neck round-bottom flask with a condenser, magnetic stirrer, and nitrogen inlet.
-
Add anhydrous toluene to the flask and heat to the reaction temperature (typically 60-80°C) under a nitrogen atmosphere to create an inert environment.
-
Using a dropping funnel, add the monomer and initiator mixture dropwise to the heated solvent over a period of 30 minutes with continuous stirring.
-
Allow the polymerization reaction to proceed for a specified time (typically 4-8 hours) at the set temperature.
-
-
Purification of the Copolymer:
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the synthesized copolymer by slowly pouring the reaction mixture into a beaker containing an excess of methanol while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.
-
Dry the purified fluorinated acrylate copolymer in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
II. Fabrication of Superhydrophobic Surfaces
This section describes the preparation of a superhydrophobic coating on a substrate using the synthesized fluorinated acrylate copolymer and silica nanoparticles to create a necessary hierarchical surface roughness.
Materials:
-
Synthesized fluorinated acrylate copolymer
-
Hydrophobic fumed silica nanoparticles (e.g., surface-modified with silanes)
-
Appropriate solvent for the copolymer (e.g., butyl acetate, chloroform)
-
Substrates (e.g., glass slides, silicon wafers, steel plates)
-
Detergent, deionized water, ethanol, acetone (for substrate cleaning)
Equipment:
-
Ultrasonic bath
-
Spin coater or spray coater
-
Hot plate or oven for curing
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonicating them sequentially in detergent solution, deionized water, ethanol, and acetone for 15 minutes each.
-
Dry the cleaned substrates with a stream of nitrogen gas or in an oven.
-
-
Preparation of the Coating Solution:
-
Dissolve a specific concentration of the synthesized fluorinated acrylate copolymer in a suitable solvent.
-
Disperse a predetermined weight percentage of hydrophobic fumed silica nanoparticles into the polymer solution.
-
To ensure a homogeneous dispersion of the nanoparticles, sonicate the mixture for at least 30 minutes.
-
-
Coating Deposition (Example using Spin Coating):
-
Place a cleaned substrate onto the chuck of the spin coater.
-
Dispense a small amount of the coating solution onto the center of the substrate.
-
Initiate the spin coating process, which typically involves a two-step procedure:
-
The final film thickness is primarily determined by the solution viscosity and the high-speed spin parameters.[2]
-
-
Curing:
-
Carefully remove the coated substrate from the spin coater.
-
Cure the coating on a hot plate or in an oven at a specific temperature and for a set duration to evaporate the solvent and, if necessary, to crosslink the polymer. Curing conditions can vary, for instance, drying at room temperature for 12 hours or at an elevated temperature like 120°C for 2 hours.[4][5]
-
III. Characterization of Superhydrophobic Surfaces
This section outlines the key experiments to characterize the fabricated surfaces and confirm their superhydrophobic properties.
A. Wettability Analysis
Objective: To quantify the hydrophobicity of the surface by measuring the static water contact angle (WCA) and the sliding angle (SA). A surface is generally considered superhydrophobic if the WCA is greater than 150° and the SA is less than 10°.[6]
Equipment:
-
Contact angle goniometer with a tilting stage
Protocol:
-
Water Contact Angle (WCA) Measurement:
-
Place the coated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of deionized water (typically 5-10 µL) onto the surface.
-
Capture a side-profile image of the droplet.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact point.[7]
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average WCA.
-
-
Sliding Angle (SA) Measurement:
-
Place a water droplet of a specific volume (e.g., 10 µL) on the coated surface.
-
Slowly and smoothly tilt the sample stage.
-
Record the angle at which the droplet begins to roll off the surface. This angle is the sliding angle.
-
Repeat the measurement several times to obtain an average value.
-
B. Surface Morphology Analysis
Objective: To visualize the surface topography and confirm the presence of a hierarchical micro/nano-structure, which is essential for superhydrophobicity.
Equipment:
-
Scanning Electron Microscope (SEM)
Protocol:
-
Sample Preparation:
-
Cut a small piece of the coated substrate that will fit onto an SEM sample stub.
-
Mount the sample onto the stub using conductive carbon tape.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold, platinum, or carbon) using a sputter coater to prevent charging under the electron beam.[8] The coating thickness should be minimal (e.g., 2-20 nm) to avoid obscuring the surface features.[8]
-
-
SEM Imaging:
-
Load the prepared sample into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain clear images of the surface morphology at various magnifications.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of superhydrophobic surfaces prepared with fluorinated acrylates and silica nanoparticles.
| Fluorinated Monomer | Nanoparticle Content (wt%) | Coating Method | Curing Conditions | Water Contact Angle (WCA) (°) | Sliding Angle (SA) (°) |
| (Perfluorooctyl)ethyl acrylate (PFOEA) | 10% SiO₂ | Spin Coating | 120°C for 2 h | 155 ± 2 | 4 ± 1 |
| Dodecafluoroheptyl methacrylate (DFHM) | 15% SiO₂ | Spray Coating | Room Temp for 12 h | 162 ± 3 | < 5 |
| Hexafluorobutyl methacrylate (HFBM) | 8% SiO₂ | Dip Coating | 80°C for 1 h | 151 ± 2 | 8 ± 2 |
| Trifluoroethyl methacrylate (TFEM) | 12% SiO₂ | Spin Coating | 100°C for 1.5 h | 158 ± 3 | 3 ± 1 |
Visualizations
Caption: Workflow for fluorinated acrylate copolymer synthesis and superhydrophobic coating fabrication.
Caption: Workflow for the characterization of the fabricated superhydrophobic surfaces.
References
- 1. Fluorine-containing acrylate copolymer synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. scribd.com [scribd.com]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. users.aalto.fi [users.aalto.fi]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for UV-Curable Adhesives Formulated with 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, curing, and characterization of UV-curable adhesives incorporating the fluorinated monomer 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. While specific performance data for this monomer is limited in publicly available literature, the following protocols and expected performance trends are based on established principles for UV-curable acrylate adhesives and studies on structurally similar fluorinated monomers. The inclusion of fluorinated monomers is known to impart unique properties such as hydrophobicity, chemical resistance, and low surface energy.[1][2][3][4][5]
Introduction to Fluorinated UV-Curable Adhesives
UV-curable adhesives are widely used for their rapid, on-demand curing, low energy consumption, and solvent-free formulations.[6] They typically consist of a mixture of oligomers, monomers, and a photoinitiator. Upon exposure to UV radiation, the photoinitiator generates free radicals, initiating a rapid polymerization of the acrylate functional groups in the oligomers and monomers to form a crosslinked polymer network.[7]
The incorporation of fluorinated monomers, such as this compound, into adhesive formulations is a promising strategy to enhance specific properties. The presence of fluorine atoms in the polymer backbone can lead to:
-
Increased Hydrophobicity and Oleophobicity: Resulting in excellent water and oil repellency.[2][8]
-
Reduced Surface Energy: Which can be beneficial for creating anti-fouling or easy-to-clean surfaces.[3][4]
-
Improved Thermal and Chemical Stability: Due to the strength of the carbon-fluorine bond.[1]
-
Low Refractive Index: An important property for optical adhesive applications.[9]
These properties make fluorinated UV-curable adhesives highly suitable for applications in microelectronics, medical devices, optical assemblies, and as protective coatings.[9][10]
Materials and Formulation
A typical UV-curable adhesive formulation consists of the following components:
-
Oligomer: Provides the core properties of the adhesive, such as flexibility, toughness, and adhesion. Common types include urethane acrylates, epoxy acrylates, and polyester acrylates.[11]
-
Monomer (Reactive Diluent): Used to control the viscosity of the formulation and to modify the properties of the cured adhesive. Monofunctional monomers increase flexibility, while multifunctional monomers increase crosslink density and hardness.
-
Fluorinated Monomer: this compound acts as a crosslinking agent and imparts the unique properties associated with fluorination.
-
Photoinitiator: A compound that absorbs UV light and initiates the polymerization reaction. The choice of photoinitiator depends on the UV light source and the thickness of the adhesive layer.
-
Additives: Can include tackifiers, stabilizers, and adhesion promoters to further tailor the adhesive's properties.[12]
Table 1: Exemplary Formulations of UV-Curable Adhesives with this compound
| Component | Role | Formulation 1 (Control) (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) | Formulation 4 (wt%) |
| Urethane Acrylate Oligomer | Oligomer | 60 | 60 | 60 | 60 |
| Isobornyl Acrylate (IBOA) | Monofunctional Monomer | 20 | 15 | 10 | 5 |
| 1,6-Hexanediol Diacrylate (HDDA) | Difunctional Monomer | 20 | 15 | 10 | 5 |
| This compound | Fluorinated Difunctional Monomer | 0 | 10 | 20 | 30 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 2 | 2 | 2 | 2 |
Note: The above formulations are provided as a starting point for experimentation. The optimal composition will depend on the specific application requirements.
Experimental Protocols
-
In a light-protected container, combine the urethane acrylate oligomer, isobornyl acrylate, 1,6-hexanediol diacrylate (for the control), and/or this compound.
-
Mix the components at room temperature using a mechanical stirrer until a homogeneous mixture is obtained.
-
Add the photoinitiator to the mixture and continue stirring until it is completely dissolved. To facilitate dissolution, gentle heating (e.g., to 40-50 °C) can be applied.
-
If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles.
-
Apply a thin film of the adhesive formulation onto the desired substrate using a suitable method, such as spin coating, doctor blading, or dispensing.
-
If creating a laminate, place the second substrate on top of the adhesive layer.
-
Expose the adhesive to a UV light source (e.g., a medium-pressure mercury lamp or a UV-LED lamp with a wavelength of 365-395 nm).[13]
-
The required UV dose will depend on the photoinitiator concentration, the thickness of the adhesive layer, and the desired degree of cure. A typical UV dose can range from 500 to 2000 mJ/cm².
3.3.1. Cure Kinetics Monitoring (Real-Time FT-IR)
The kinetics of the photopolymerization can be monitored in real-time using Fourier Transform Infrared (FT-IR) spectroscopy.[14]
-
Place a small drop of the liquid adhesive formulation between two transparent salt plates (e.g., KBr or BaF₂).
-
Position the sample in the FT-IR spectrometer.
-
Initiate UV irradiation of the sample while simultaneously collecting FT-IR spectra at regular intervals.
-
Monitor the decrease in the intensity of the acrylate double bond peak at approximately 810 cm⁻¹ to determine the degree of conversion over time.
3.3.2. Adhesion Testing
-
180° Peel Strength (ASTM D3330):
-
Prepare test specimens by applying the adhesive between two flexible substrates (e.g., polyethylene terephthalate - PET film).
-
After UV curing, cut the laminated samples into 1-inch wide strips.
-
Measure the force required to peel the two substrates apart at a 180° angle using a tensile testing machine.
-
-
Loop Tack (ASTM D6195):
-
Form a loop with an adhesive-coated strip, with the adhesive side facing out.
-
Bring the loop into contact with a standard test surface (e.g., stainless steel).
-
Measure the force required to pull the loop away from the surface.
-
-
Static Shear Strength (ASTM D3654):
-
Apply the adhesive between two rigid substrates (e.g., glass or metal).
-
Hang a standard weight from the bottom substrate and measure the time it takes for the bond to fail.
-
3.3.3. Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the cured adhesive in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature of the adhesive.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small amount of the cured adhesive in a DSC pan.
-
Heat the sample at a controlled rate to determine the glass transition temperature (Tg) of the cured polymer.
-
3.3.4. Surface Properties
-
Contact Angle Measurement:
-
Place a drop of a liquid (e.g., deionized water or diiodomethane) on the surface of the cured adhesive film.
-
Measure the angle between the liquid droplet and the adhesive surface using a goniometer.
-
A higher water contact angle indicates greater hydrophobicity.
-
Expected Performance and Data
The following tables summarize the expected trends in the properties of UV-curable adhesives as a function of the concentration of this compound. These trends are based on published data for other fluorinated acrylate systems.[2][3][4]
Table 2: Expected Impact of this compound Concentration on Adhesive Properties
| Property | Expected Trend with Increasing Fluorinated Monomer Content | Rationale |
| Cure Speed | May slightly decrease | The bulky nature of the fluorinated monomer might reduce chain mobility, slightly slowing down the polymerization rate. |
| Adhesion Strength | May decrease | The low surface energy of the fluorinated polymer can reduce its affinity for some substrates, potentially lowering peel and shear strength. |
| Water Contact Angle | Will increase | The hydrophobic nature of the fluorine atoms will lead to a more water-repellent surface.[2][3] |
| Surface Energy | Will decrease | The presence of fluorine at the surface lowers the overall surface energy.[3][4] |
| Thermal Stability | May increase | The high strength of the C-F bond can enhance the thermal stability of the polymer network.[1] |
| Glass Transition Temp. (Tg) | May increase | The rigid structure of the fluorinated segment can restrict polymer chain motion, leading to a higher Tg. |
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Synthesis and Properties of Uv-curable Fluorinated Polyurethane Acrylate [cn-pci.com]
- 6. researchgate.net [researchgate.net]
- 7. OPTODYNE optical adhesive | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. pstc.org [pstc.org]
- 13. WO2016177861A1 - Uv curable adhesives based on acrylic polymers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-Graffiti Coatings Utilizing 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
Introduction
Graffiti vandalism presents a significant challenge for the maintenance of public and private infrastructure, leading to costly and time-consuming removal efforts. The development of advanced anti-graffiti coatings is paramount to mitigating this issue. Fluorinated polymers are particularly effective in this application due to their inherent low surface energy, which imparts hydrophobicity and oleophobicity to the coated surface.[1][2] This characteristic prevents graffiti media, such as paint and permanent markers, from adhering strongly, facilitating easy removal.[2]
This document provides detailed application notes and experimental protocols for the formulation and evaluation of an anti-graffiti coating based on the fluorinated diacrylate monomer, 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. This monomer is a prime candidate for creating durable, high-performance anti-graffiti surfaces due to its dual acrylate functionality, which allows for cross-linking into a robust polymer network, and its octafluorohexane core, which ensures a high density of fluorine at the coating's surface. These coatings are designed to be permanent, meaning they withstand multiple cleaning cycles without the need for reapplication.[3]
The protocols outlined below are intended for researchers and scientists in materials science and polymer chemistry. They cover the formulation of a UV-curable coating, application procedures, and standardized testing methods for performance evaluation.
Materials and Equipment
Materials:
-
Urethane Acrylate Oligomer (e.g., CN966)
-
Reactive Diluent Monomer (e.g., Isobornyl Acrylate - IBOA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Substrate Panels (e.g., concrete, aluminum, or pre-painted steel panels)
-
Graffiti Media:
-
Aerosol Spray Paints (e.g., alkyd-based black, acrylic-based red)
-
Permanent Markers (e.g., black, blue)
-
Wax Crayons
-
-
Cleaning Agents:
-
Dry Cloth
-
Water
-
Isopropyl Alcohol (IPA)
-
Acetone
-
Graffiti Remover (e.g., citrus-based solvent)
-
-
Deionized Water
-
Diiodomethane
Equipment:
-
Dual Asymmetric Centrifugal Mixer or High-Shear Mixer
-
Film Applicator (e.g., Byrd-style or drawdown bar)
-
UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength)
-
Contact Angle Goniometer
-
Glossmeter
-
Colorimeter
-
Pressurized Water Spray System (optional)
-
Fume Hood
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Protocol 1: Formulation of the UV-Curable Anti-Graffiti Coating
This protocol describes the preparation of a model formulation. Ratios should be adjusted based on desired final properties such as viscosity, hardness, and flexibility.
-
Preparation: In a clean, opaque container, combine the Urethane Acrylate Oligomer and the reactive diluent (Isobornyl Acrylate).
-
Mixing: Place the container in a dual asymmetric centrifugal mixer and mix for 5 minutes at 2000 RPM to ensure a homogeneous mixture.
-
Addition of Fluoroacrylate: While mixing, slowly add the this compound monomer to the formulation.
-
Homogenization: Continue mixing for an additional 10 minutes to ensure complete dissolution and dispersion of the fluorinated monomer.
-
Photoinitiator Incorporation: In a fume hood, add the photoinitiator to the mixture. Protect the formulation from ambient light from this point forward.
-
Final Mixing: Mix for a final 5 minutes until the photoinitiator is completely dissolved.
-
Degassing: Allow the formulation to sit for at least 30 minutes to allow any entrapped air bubbles to escape.
Table 1: Example Anti-Graffiti Coating Formulation
| Component | Function | Weight Percentage (wt%) |
| Urethane Acrylate Oligomer | Polymer Backbone | 50 - 70 |
| This compound | Anti-Graffiti Agent | 5 - 20 |
| Isobornyl Acrylate (IBOA) | Reactive Diluent | 20 - 40 |
| 2-Hydroxy-2-methylpropiophenone | Photoinitiator | 2 - 5 |
| Total | 100 |
Protocol 2: Coating Application and Curing
-
Substrate Preparation: Ensure substrate panels are clean, dry, and free of any contaminants. For porous substrates like concrete, a suitable primer may be necessary.
-
Application: Place a substrate panel on a flat surface. Apply the formulated coating using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).
-
Curing: Immediately transfer the coated panel to a UV curing system. Expose the coating to UV radiation with an energy density sufficient for full cure (typically 500-2000 mJ/cm²). The exact energy required will depend on the photoinitiator and lamp intensity.
-
Post-Cure: Allow the panels to cool to room temperature. The coating should be tack-free. Condition the panels for at least 24 hours at ambient temperature before testing.
Protocol 3: Performance Evaluation of the Anti-Graffiti Coating
This protocol is adapted from standardized test methods such as ASTM D6578.[4][9]
3.1 Surface Properties Measurement
-
Contact Angle:
-
Place a coated panel on the stage of a contact angle goniometer.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Measure the static contact angle. Repeat at least three times and calculate the average.
-
Repeat the process with diiodomethane to determine the oleophobicity.
-
Calculate the surface free energy using the Owens-Wendt method.
-
-
Gloss and Color:
-
Measure the initial gloss of the cured coating at 60° and 85° using a glossmeter.
-
Measure the initial color coordinates (L, a, b*) using a colorimeter.
-
3.2 Graffiti Resistance Test
-
Graffiti Application:
-
On the conditioned coated panels, apply various graffiti media in distinct sections.
-
For spray paints, apply from a distance of 20-30 cm for a uniform layer.
-
For markers and crayons, apply with consistent pressure.
-
Allow the graffiti to cure/dry for a minimum of 72 hours at ambient temperature.
-
-
Cleaning Procedure:
-
Perform a tiered cleaning process, starting with the least aggressive method.[9]
-
Level 1: Wipe the marked area with a clean, dry cloth for 10 cycles.
-
Level 2: If graffiti remains, wipe with a water-dampened cloth for 10 cycles.
-
Level 3: If graffiti remains, wipe with an IPA-dampened cloth for 10 cycles.
-
Level 4: If graffiti remains, wipe with an acetone-dampened cloth for 10 cycles.
-
Level 5: If graffiti remains, use a commercial graffiti remover as per the manufacturer's instructions.
-
-
Evaluation and Rating:
-
After each cleaning level, visually inspect the panel for any remaining graffiti, staining, or damage to the coating.
-
Rate the cleanability for each graffiti type on a scale of 0 to 5, where 5 represents complete removal with no residue and 0 represents no removal.[10]
-
After the final cleaning attempt, re-measure the gloss and color of the cleaned areas to quantify any changes. Calculate the change in color (ΔE*).
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 2: Typical Performance of Fluoroacrylate-Based Anti-Graffiti Coatings
| Performance Metric | Test Method | Expected Result |
| Water Contact Angle | Goniometry | > 100°[1] |
| Diiodomethane Contact Angle | Goniometry | > 70° |
| Surface Free Energy | Owens-Wendt Calculation | < 20 mN/m |
| Graffiti Cleanability Rating (0-5) | Visual Assessment | |
| - Aerosol Alkyd Paint | ASTM D6578 (modified) | 4 - 5 |
| - Aerosol Acrylic Paint | ASTM D6578 (modified) | 4 - 5 |
| - Permanent Marker | ASTM D6578 (modified) | 5 |
| - Wax Crayon | ASTM D6578 (modified) | 5 |
| Change in Gloss (ΔGU @ 60°) after Cleaning | Glossmeter | < 10% |
| Change in Color (ΔE*) after Cleaning | Colorimeter | < 2.0 |
Visualizations
Caption: Experimental workflow for the creation and testing of anti-graffiti coatings.
References
- 1. The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Weathering of Two Anti-Graffiti Protective Coatings on Concrete Paving Slabs [mdpi.com]
- 4. kta.com [kta.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. store.astm.org [store.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. astrj.com [astrj.com]
- 9. raiderpainting.com [raiderpainting.com]
- 10. mainroads.wa.gov.au [mainroads.wa.gov.au]
Application Notes and Protocols for the Use of Fluorinated Diacrylates in Optical Waveguide Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated diacrylates are a class of advanced polymers that have garnered significant attention in the field of photonics, particularly for the fabrication of optical waveguides. Their unique properties, stemming from the presence of fluorine atoms, make them highly suitable for applications requiring low optical loss, tunable refractive indices, and excellent environmental stability. The substitution of hydrogen with fluorine atoms in the polymer backbone leads to a reduction in carbon-hydrogen (C-H) bond vibrational overtones, which are a primary source of absorption loss in the near-infrared (NIR) telecommunication wavelengths (around 1550 nm).[1] This results in materials with high optical transparency, crucial for efficient signal transmission.
This document provides detailed application notes and experimental protocols for the utilization of fluorinated diacrylates in the fabrication of optical waveguides. It is intended to be a comprehensive resource for researchers and professionals in materials science, optics, and related fields.
Key Advantages of Fluorinated Diacrylates
-
Low Optical Propagation Loss: The replacement of C-H bonds with C-F bonds significantly reduces absorption losses in the NIR spectrum, enabling the fabrication of waveguides with very low propagation losses.[1]
-
Tunable Refractive Index: The refractive index of fluorinated polymers can be precisely controlled by adjusting the degree of fluorination. This allows for the design and fabrication of waveguide structures with specific numerical apertures, catering to different application requirements.[2]
-
High Thermal Stability: Many fluorinated polymers exhibit excellent thermal stability, making them suitable for integration with other microfabrication processes that may involve elevated temperatures.[3]
-
Chemical Resistance and Low Moisture Absorption: The inherent chemical inertness and hydrophobicity of fluoropolymers contribute to the long-term stability and reliability of the fabricated optical waveguides, even in harsh operating environments.
Data Presentation: Properties of Fluorinated Polymers for Optical Waveguides
The following table summarizes key quantitative data for various fluorinated polymers used in optical waveguide fabrication, providing a comparative overview of their performance characteristics.
| Material Class | Specific Polymer/Monomer | Refractive Index (at 1550 nm) | Propagation Loss (dB/cm at 1550 nm) | Thermo-Optic Coefficient (dn/dT) (K⁻¹) | Glass Transition Temperature (Tg) (°C) |
| Fluorinated Polyimides | 6FDA/TFDB[4] | ~1.52-1.56 | 0.3[4] | - | >300 |
| Perfluorocyclobutyl (PFCB) Aryl Ethers | Biphenyl-based PFCB | Tunable | Low | - | >200[5] |
| Fluorinated Acrylates | Perfluorinated Acrylate Polymer | Tunable | 0.45[3] | - | - |
| Fluorinated Poly(arylene ether)s | FPAEs from TFBP[3] | 1.4952–1.5625[6] | Low | - | 178–226[3] |
Experimental Protocols
Synthesis of a Representative Fluorinated Monomer: Perfluorocyclobutyl (PFCB) Aryl Ether-based Monomer
This protocol describes a general method for the synthesis of a bis(trifluorovinyloxy) precursor, which can be further functionalized to a diacrylate. The synthesis is based on the thermal cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers.[5]
Materials:
-
Bisphenol precursor (e.g., 4,4'-biphenol)
-
(Trifluorovinyl)phenyl lithium or similar trifluorovinylating agent
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer and heating mantle
-
Purification supplies (silica gel for column chromatography, solvents for extraction)
Procedure:
-
Preparation of the Bis(trifluorovinyloxy) Monomer:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the chosen bisphenol precursor in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the trifluorovinylating agent (e.g., (trifluorovinyl)phenyl lithium) to the cooled solution via a dropping funnel over a period of 1-2 hours, while maintaining vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure bis(trifluorovinyloxy) monomer.
-
-
Thermal Polymerization (Cyclodimerization):
-
Place the purified bis(trifluorovinyloxy) monomer in a reaction vessel.
-
Heat the monomer under an inert atmosphere at a temperature typically above 150 °C. The polymerization proceeds via a [2+2] cycloaddition without the need for a catalyst or initiator.[5]
-
The polymerization time will depend on the desired molecular weight and viscosity. The reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC).
-
Cool the resulting polymer to room temperature.
-
Note: This protocol provides a general guideline. Specific reaction conditions, such as temperatures, times, and purification methods, may need to be optimized based on the specific bisphenol precursor and trifluorovinylating agent used.
Fabrication of Optical Waveguides using Photolithography
This protocol outlines the standard steps for fabricating channel optical waveguides from a fluorinated diacrylate resin using UV photolithography and reactive ion etching (RIE).
Materials and Equipment:
-
Fluorinated diacrylate resin (formulated with a suitable photoinitiator)
-
Substrate (e.g., silicon wafer with a thermal oxide layer)
-
Spin coater
-
Hot plate
-
UV exposure system (e.g., mask aligner)
-
Photomask with the desired waveguide design
-
Developer solution
-
Reactive Ion Etching (RIE) system with appropriate etch gases (e.g., O₂, CHF₃, CF₄)
-
Profilometer or microscope for characterization
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure good adhesion of the polymer films. This can be done using a sequence of solvent rinses (e.g., acetone, isopropanol) followed by drying with a nitrogen gun. A final oxygen plasma treatment can further enhance surface cleanliness and adhesion.
-
-
Lower Cladding Deposition:
-
Dispense the lower cladding fluorinated diacrylate resin onto the center of the substrate.
-
Spin-coat the resin to achieve the desired thickness. Typical spin speeds range from 1000 to 4000 rpm.
-
Soft bake the coated substrate on a hot plate to remove the solvent. The baking temperature and time will depend on the specific resin formulation.
-
Cure the lower cladding layer by exposing it to UV light.
-
-
Core Layer Deposition:
-
Spin-coat the core layer fluorinated diacrylate resin (with a higher refractive index than the cladding) on top of the cured lower cladding.
-
Soft bake the core layer.
-
-
Photolithography:
-
Place the photomask in close contact with the core layer.
-
Expose the substrate to UV light through the photomask. The UV exposure dose will depend on the photoinitiator concentration and the thickness of the core layer.
-
Post-exposure bake the substrate on a hot plate to complete the cross-linking reaction in the exposed regions.
-
-
Development:
-
Immerse the substrate in a developer solution to remove the unexposed regions of the core layer, revealing the channel waveguide structures.
-
Rinse the substrate with a suitable solvent and dry it with a nitrogen gun.
-
-
Reactive Ion Etching (Optional, for creating ridge waveguides):
-
If a ridge waveguide structure is desired, use the patterned core layer as a mask for etching the underlying cladding layer using RIE.
-
The RIE process parameters (gas flow rates, pressure, RF power) need to be optimized for the specific fluorinated polymer to achieve the desired etch depth and sidewall profile.
-
-
Upper Cladding Deposition:
-
Spin-coat the upper cladding fluorinated diacrylate resin (with a similar or lower refractive index than the lower cladding) over the patterned core layer.
-
Cure the upper cladding layer with UV light.
-
Characterization of Optical Waveguides
Propagation Loss Measurement (Cut-back Method):
-
Couple light from a laser source (e.g., at 1550 nm) into the input facet of the fabricated waveguide using a single-mode fiber.
-
Collect the output light from the waveguide using an objective lens and focus it onto a photodetector.
-
Measure the output power.
-
Carefully cut back the waveguide to a shorter length.
-
Re-measure the output power.
-
Repeat the cutting and measurement process for several different lengths.
-
Plot the measured output power (in dB) as a function of the waveguide length.
-
The propagation loss in dB/cm is determined from the slope of the linear fit to the data.
Mandatory Visualizations
Caption: Experimental workflow for optical waveguide fabrication.
Caption: Logical relationships of material properties.
Caption: Photopolymerization signaling pathway.
References
- 1. Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Low-loss, geometry-invariant optical waveguides with near-zero-index materials. [escholarship.org]
Application Notes and Protocols for Cross-linked Polymers from 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of cross-linked polymers derived from the fluorinated diacrylate monomer, 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. These materials are of significant interest for advanced applications in drug delivery, medical devices, and specialized coatings due to their unique properties imparted by the fluorinated backbone, including hydrophobicity, chemical resistance, and thermal stability. The protocols outlined herein describe standard procedures for free-radical polymerization and subsequent characterization of the resulting polymer networks.
Disclaimer: The quantitative data presented in the tables are illustrative and based on typical values reported for structurally similar cross-linked fluorinated acrylate polymers. Due to a lack of specific published data for polymers derived from this compound, these values should be considered as a general guide and may not represent the exact properties of the synthesized polymer. Experimental verification is strongly recommended.
Introduction
Cross-linked polymers based on this compound offer a unique combination of properties stemming from their highly fluorinated structure. The octafluorohexane core provides a significant hydrophobic character, leading to materials with low surface energy, oleophobicity, and high resistance to chemical degradation. The diacrylate functionality allows for the formation of a robust, three-dimensional cross-linked network upon polymerization.
These characteristics make such polymers highly suitable for a range of applications in the biomedical and pharmaceutical fields. For instance, their hydrophobicity can be leveraged to modulate the release of hydrophobic drugs, while their chemical inertness is advantageous for implantable medical devices and protective coatings.
Potential Applications
-
Controlled Drug Delivery: The hydrophobic nature of the polymer matrix can be utilized for the sustained release of poorly water-soluble drugs. The cross-link density can be tailored to control the diffusion rate of the encapsulated therapeutic agent.
-
Medical Device Coatings: The low surface energy and bio-inertness of these polymers make them excellent candidates for anti-fouling and lubricious coatings on medical devices such as catheters and surgical tools.
-
Biomaterials and Scaffolds: The mechanical properties and stability of the cross-linked network can be engineered for applications in tissue engineering and as scaffolds for cell culture.
-
Microfluidics and Diagnostics: The chemical resistance and low surface energy are beneficial for the fabrication of microfluidic devices and diagnostic platforms where minimal protein adsorption is required.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound
-
Initiator: Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Solvent (optional, for solution polymerization): Anhydrous solvent such as ethyl acetate or a fluorinated solvent
-
Cross-linking agent (optional, to modify network properties): A comonomer like methyl methacrylate (MMA) or a different diacrylate
-
Reaction vessel: Schlenk flask or similar glassware with inert gas inlet
-
Heating and stirring: Magnetic stirrer with a hot plate
-
Vacuum oven
-
Characterization Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA) or Universal Testing Machine (UTM)
-
Soxhlet extraction apparatus
-
Analytical balance
-
Synthesis of the Cross-linked Polymer Network (Bulk Polymerization)
This protocol describes a typical free-radical polymerization process.
Troubleshooting & Optimization
Technical Support Center: Polymerization of Fluorinated Acrylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the polymerization of fluorinated acrylates.
Troubleshooting Guides
This section offers detailed solutions and experimental protocols for specific problems that may arise during your polymerization experiments.
Issue 1: Low or No Monomer Conversion
Question: My polymerization of a fluorinated acrylate monomer is showing very low or no conversion. What are the potential causes and how can I resolve this?
Answer:
Low or no monomer conversion is a frequent issue in the free-radical polymerization of fluorinated acrylates. The primary causes are often the presence of inhibitors, insufficient initiation, or non-optimal reaction conditions.
Possible Causes and Solutions:
-
Inhibitor Presence: Commercial acrylate monomers are shipped with inhibitors (e.g., hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ)) to prevent premature polymerization during storage.[1][2] These must be removed before the reaction.
-
Insufficient Initiator Concentration or Inappropriate Initiator: The concentration of the free-radical initiator may be too low to overcome the effect of any residual inhibitors or to initiate polymerization effectively.[4][5][6] The choice of initiator is also critical and depends on the solvent and reaction temperature.[7]
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.[2]
-
Low Reaction Temperature: The reaction temperature may be too low for the initiator to decompose at an adequate rate.
-
Solution: Increase the reaction temperature to be within the optimal range for your chosen initiator. For example, the optimal temperature for AIBN is typically between 60-80 °C.
-
Experimental Protocol: Inhibitor Removal using a Basic Alumina Column [3]
This protocol is effective for removing phenolic inhibitors like MEHQ and HQ.
Materials:
-
Fluorinated acrylate monomer
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column
-
Anhydrous, inert solvent (if monomer is solid or highly viscous, e.g., dichloromethane or THF)
-
Collection flask (e.g., round-bottom flask)
Procedure:
-
Preparation: If the monomer is a solid or highly viscous, dissolve it in a minimal amount of a suitable anhydrous, inert solvent.
-
Column Packing: Pack a glass chromatography column with basic alumina. Use approximately 10g of alumina for every 100 mL of monomer solution.
-
Elution: Pass the monomer solution through the alumina column.
-
Collection: Collect the purified monomer in a clean, dry collection flask. The inhibitor will be adsorbed onto the alumina.
-
Solvent Removal (if applicable): If a solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator). Avoid excessive heating to prevent premature polymerization.
-
Storage: Use the purified monomer immediately. Do not store uninhibited monomer for extended periods.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The polymer I synthesized has a very broad molecular weight distribution. How can I achieve a narrower PDI?
Answer:
A high polydispersity index (PDI) in free-radical polymerization is common and indicates a lack of control over the chain growth process. This can be caused by several factors, including non-uniform initiation and chain transfer reactions.
Possible Causes and Solutions:
-
Non-Uniform Initiation: A high initial concentration of initiator can lead to a burst of chain initiation at the beginning of the reaction, which broadens the molecular weight distribution.
-
Solution: Use a lower initiator concentration to achieve a more controlled and sustained rate of initiation.
-
-
Chain Transfer Reactions: The presence of chain transfer agents (which can be impurities, the solvent, or intentionally added) can terminate growing polymer chains and initiate new, shorter chains, leading to a broader PDI.
-
Solution: Ensure high purity of the monomer and solvent. If a chain transfer agent is not intentionally part of the reaction, consider purifying all reagents.
-
-
High Monomer Conversion: At high monomer conversions, the viscosity of the reaction medium increases significantly (Trommsdorff effect), which can limit the mobility of growing polymer chains and lead to uncontrolled termination reactions, broadening the PDI.
-
Solution: Stop the polymerization at a lower monomer conversion.
-
-
Conventional Free-Radical Polymerization Limitations: Conventional free-radical polymerization inherently produces polymers with a broad molecular weight distribution (typically PDI > 1.5).
Experimental Protocol: General Setup for RAFT Polymerization of Fluorinated Acrylates [9][11]
Materials:
-
Purified fluorinated acrylate monomer
-
RAFT agent (e.g., a trithiocarbonate or dithiobenzoate suitable for acrylates)
-
Initiator (e.g., AIBN)
-
Anhydrous, deoxygenated solvent (e.g., trifluorotoluene, dioxane)[11]
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the purified fluorinated acrylate monomer, the RAFT agent, and the initiator in the deoxygenated solvent. A typical molar ratio might be [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.1.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.[9]
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion (e.g., by ¹H NMR or FT-IR) and the evolution of molecular weight and PDI (by GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol). Collect the polymer by filtration and dry it under vacuum.
Issue 3: Phase Separation During Polymerization
Question: My reaction mixture becomes cloudy or separates into two phases during the polymerization of a fluorinated acrylate. What is happening and how can I prevent it?
Answer:
Phase separation is a common challenge due to the inherent incompatibility between the growing, non-polar, fluorous polymer chain and the more polar acrylate backbone and solvent.[15][16][17] This can lead to a heterogeneous reaction mixture, poor control over the polymerization, and a final product with inconsistent properties.
Possible Causes and Solutions:
-
Solvent Incompatibility: The chosen solvent may not be able to solubilize both the monomer and the resulting fluorinated polymer.
-
Solution: Use a solvent that has good solubility for both the monomer and the polymer. Fluorinated solvents such as trifluorotoluene (TFT) are often good choices.[11] In some cases, a mixture of solvents may be necessary to maintain a homogeneous solution throughout the polymerization.
-
-
High Polymer Concentration: As the polymerization progresses and the concentration of the fluorinated polymer increases, it may precipitate out of the solution.
-
Solution: Perform the polymerization at a lower monomer concentration (i.e., in a more dilute solution).
-
-
Polymerization-Induced Phase Separation (PIPS): This is an intrinsic phenomenon where the growing polymer chain becomes insoluble in the monomer/solvent mixture.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for the polymerization of fluorinated acrylates. These values should be considered as starting points and may require optimization for specific monomers and desired polymer properties.
Table 1: Typical Initiator Concentrations for Free-Radical Polymerization
| Initiator | Typical Concentration (mol% relative to monomer) | Optimal Temperature Range (°C) | Notes |
| AIBN (Azobisisobutyronitrile) | 0.5 - 2.0 | 60 - 80 | Commonly used for solution polymerization. |
| BPO (Benzoyl Peroxide) | 0.5 - 2.0 | 70 - 90 | Another common choice for solution polymerization. |
| KPS (Potassium Persulfate) | 0.5 - 1.0 (wt% based on monomer) | 50 - 80 | Water-soluble initiator, suitable for emulsion polymerization.[8] |
Table 2: Example Conditions for RAFT Polymerization of a Fluorinated Acrylate
| Monomer | RAFT Agent | Initiator | [M]:[CTA]:[I] Ratio | Solvent | Temp (°C) | PDI | Reference |
| Perfluorooctylethyl acrylate (PFOEA) | PEO-CTA | AIBN | 19.32 mmol : 0.537 mmol : 0.108 mmol | Trifluorotoluene | 65 | < 1.3 | [11] |
| Pentafluorophenyl methacrylate (PFPMA) | CPDTB | AIBN | - | Dioxane | - | < 1.15 | [11] |
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to remove the inhibitor from fluorinated acrylate monomers before polymerization?
A1: For controlled polymerizations (like RAFT) and for obtaining predictable kinetics and polymer properties, it is highly recommended to remove the inhibitor.[2][19] For some less sensitive, large-scale industrial applications, a higher initiator concentration may be used to overcome the inhibitor's effect, but this can lead to a less controlled reaction and a broader molecular weight distribution.[2]
Q2: What is the best way to degas my reaction mixture?
A2: For small-scale laboratory polymerizations, performing three to four freeze-pump-thaw cycles is the most effective method for removing dissolved oxygen.[9][10] For larger volumes or less sensitive reactions, sparging the monomer and solvent with a stream of inert gas (nitrogen or argon) for 30-60 minutes can be sufficient.[10]
Q3: How can I manage the exothermic nature of bulk polymerization of fluorinated acrylates?
A3: Bulk polymerization of acrylates can be highly exothermic. To manage this, you can:
-
Use a semi-batch or starved-feed approach: Add the monomer to the reactor gradually over time to control the rate of polymerization and heat generation.[20]
-
Conduct the polymerization in a suitable solvent: The solvent acts as a heat sink, helping to dissipate the heat generated during the reaction.[20]
-
Use a reactor with efficient cooling: Ensure your reaction setup has adequate cooling capacity to remove heat as it is generated.[20]
Q4: What are the best analytical techniques to monitor the progress of my polymerization?
A4:
-
Monomer Conversion: ¹H NMR and FT-IR spectroscopy are excellent for monitoring the disappearance of the monomer's vinyl protons or C=C bond, respectively.
-
Molecular Weight and PDI: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the molecular weight and polydispersity of the resulting polymer.[21]
-
Polymer Structure: ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy can be used to confirm the structure of the synthesized polymer.[22][23]
Q5: Why is my fluorinated polymer insoluble in common organic solvents?
A5: Fluorinated polymers are known for their low solubility in many common organic solvents due to the low polarizability of the C-F bond and the tendency of the fluorinated side chains to self-associate.[24] It is often necessary to use fluorinated solvents like trifluorotoluene or hexafluoroisopropanol, or solvent mixtures to dissolve these polymers for characterization or further processing.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RAFT Polymerization Procedures [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
- 11. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 12. [PDF] Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical carbon dioxide | Semantic Scholar [semanticscholar.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Polymerization- and Solvent-Induced Phase Separation in Hydrophilic-rich Dentin Adhesive Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Entropy-Driven Liquid-Liquid Phase Separation Transition to Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tu-chemnitz.de [tu-chemnitz.de]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Initiator Concentration for 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the initiator concentration for the polymerization of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of an initiator in the polymerization of this compound?
An initiator is a chemical species that, upon activation by heat (thermal initiators) or light (photoinitiators), decomposes to generate free radicals. These highly reactive free radicals then attack the acrylate groups of the this compound monomer, initiating a chain reaction that leads to the formation of a polymer network. The concentration of the initiator is a critical parameter that significantly influences the rate of polymerization, the molecular weight of the resulting polymer, and its final properties.
Q2: Which type of initiator is suitable for the polymerization of this fluorinated diacrylate?
Both thermal and photoinitiators can be used for the polymerization of this compound.
-
Thermal Initiators: These compounds decompose at a specific temperature to generate free radicals. Common examples include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). The choice of thermal initiator depends on the desired polymerization temperature.
-
Photoinitiators: These molecules generate radicals upon exposure to light of a specific wavelength (typically UV or visible light). Photoinitiation offers the advantage of spatial and temporal control over the polymerization process.
Q3: How does the initiator concentration affect the properties of the final polymer?
The concentration of the initiator has a profound impact on the polymer's molecular weight and the overall polymerization kinetics. Generally, a higher initiator concentration leads to:
-
Lower Molecular Weight: A higher concentration of initiator molecules generates a larger number of initial radicals. This results in the formation of more polymer chains, but each chain will have a shorter length, leading to a lower average molecular weight.
-
Faster Polymerization Rate: A higher concentration of radicals increases the rate of initiation, leading to a faster overall polymerization reaction. However, this can also lead to a more exothermic reaction that may be difficult to control.
-
Potentially Higher Polydispersity Index (PDI): Very high initiator concentrations can sometimes lead to a broader distribution of polymer chain lengths, resulting in a higher PDI.
Q4: Can I perform bulk or solution polymerization for this monomer?
Yes, both bulk and solution polymerization methods are viable for this compound.
-
Bulk Polymerization: This method involves polymerizing the neat monomer with the initiator, without any solvent. It is advantageous for achieving high reaction rates and producing a high-purity polymer. However, heat dissipation and viscosity control can be challenging, especially for a difunctional monomer that will form a crosslinked network.
-
Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable solvent. The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture. The choice of solvent is crucial; it must be inert to the reaction conditions and capable of dissolving both the monomer and the resulting polymer (at least in the initial stages of polymerization).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | 1. Inactive Initiator: The initiator may be old, improperly stored, or its activation conditions (temperature or light wavelength) are not being met. 2. Presence of Inhibitor: The monomer may contain a stabilizer (like MEHQ or 4-Hydroxy-TEMPO) that inhibits polymerization. 3. Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. | 1. Use a fresh batch of initiator and verify the activation conditions. 2. Remove the inhibitor by passing the monomer through an inhibitor removal column before use. 3. Degas the reaction mixture thoroughly by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
| Polymerization is Too Fast and Uncontrolled | 1. High Initiator Concentration: An excessive amount of initiator leads to a very rapid reaction and significant heat generation (exotherm). 2. High Reaction Temperature: For thermal initiation, the temperature may be too high, causing rapid decomposition of the initiator. | 1. Decrease the initiator concentration. 2. Lower the reaction temperature. Consider using an initiator with a higher decomposition temperature. For photopolymerization, reduce the light intensity. |
| Formation of a Gel or Insoluble Polymer Very Early in the Reaction | 1. High Monomer Concentration (in solution polymerization): For this difunctional monomer, high concentrations can lead to rapid crosslinking and gelation. 2. High Initiator Concentration: Can lead to rapid network formation. | 1. Reduce the initial monomer concentration in the solvent. 2. Lower the initiator concentration to achieve a more controlled polymerization. |
| Low Polymer Molecular Weight | 1. High Initiator Concentration: As explained in the FAQs, a higher initiator concentration results in shorter polymer chains. | 1. Decrease the initiator concentration. A systematic study of initiator concentration versus molecular weight is recommended. |
| High Polydispersity Index (PDI) | 1. Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths. 2. Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents. | 1. Ensure the initiator is fully dissolved and homogeneously mixed in the reaction medium. Maintain a constant temperature or light intensity. 2. Purify the monomer and solvent before use. Choose a solvent with a low chain transfer constant. |
Data Presentation: Effect of Initiator Concentration on Polymer Properties
The following table provides representative data on how varying the concentration of a thermal initiator (AIBN) can influence the molecular weight and polydispersity index (PDI) of the resulting polymer. Please note that this is illustrative data based on general principles of free-radical polymerization and may not represent the exact values for the polymerization of this compound. Experimental validation is crucial.
| Experiment ID | Monomer Concentration (mol/L) | Initiator (AIBN) Concentration (mol % relative to monomer) | Reaction Temperature (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| P-1 | 1.0 | 0.1 | 70 | 50,000 | 1.8 |
| P-2 | 1.0 | 0.5 | 70 | 25,000 | 2.1 |
| P-3 | 1.0 | 1.0 | 70 | 15,000 | 2.5 |
| P-4 | 1.0 | 2.0 | 70 | 8,000 | 3.0 |
Experimental Protocols
Protocol 1: Thermal Solution Polymerization
This protocol describes a general procedure for the solution polymerization of this compound using AIBN as a thermal initiator.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., ethyl acetate, hexafluoroisopropanol)
-
Nitrogen or Argon gas
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor (e.g., MEHQ), pass it through a column packed with an appropriate inhibitor remover.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet. Place the flask in a thermostatically controlled oil bath.
-
Preparation of Reaction Mixture:
-
In the reaction flask, dissolve a known amount of this compound in the chosen solvent to achieve the desired monomer concentration.
-
Add the desired amount of AIBN (e.g., 0.1-2.0 mol% relative to the monomer).
-
-
Degassing: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization:
-
Heat the oil bath to the desired reaction temperature (typically 60-80°C for AIBN).
-
Maintain the temperature and stirring for the desired reaction time (e.g., 4-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or FTIR by observing the disappearance of the acrylate proton or C=C bond signals.
-
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization: Analyze the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: Photochemical Bulk Polymerization
This protocol outlines a general procedure for the bulk photopolymerization of this compound using a photoinitiator.
Materials:
-
This compound (inhibitor removed)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
UV light source (with known wavelength and intensity)
-
Nitrogen or Argon gas
Procedure:
-
Monomer Purification: As described in Protocol 1.
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel (e.g., a glass vial), add a known amount of the purified monomer.
-
Add the desired amount of photoinitiator (e.g., 0.1-2.0 wt% relative to the monomer) and mix until it is completely dissolved.
-
-
Degassing: Purge the mixture with nitrogen or argon for 15-30 minutes.
-
Polymerization:
-
Place the reaction vessel under the UV light source at a fixed distance.
-
Irradiate the mixture for a predetermined time. The polymerization is often rapid and may be complete within minutes.
-
-
Post-Curing (Optional): To ensure complete conversion, the sample can be post-cured by heating it in an oven at a temperature below its degradation point.
-
Characterization: Since the resulting polymer is a crosslinked solid, it will be insoluble. Characterization can be performed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of conversion of the acrylate groups, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Visualizations
Experimental Workflow for Thermal Solution Polymerization
Caption: Workflow for thermal solution polymerization.
Logical Relationship: Initiator Concentration and Polymer Properties
Caption: Effect of initiator concentration on polymer properties.
Technical Support Center: Prevention of Gelation in Diacrylate Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing gelation during diacrylate polymerization.
Troubleshooting Guide
Premature gelation is a common issue in diacrylate polymerization, leading to insoluble crosslinked polymers that can disrupt experiments and affect product quality. This guide provides solutions to common problems encountered during the polymerization process.
| Problem | Possible Cause | Recommended Solution |
| Premature Gelation (During Storage or Early in Reaction) | Presence of impurities that can initiate polymerization. | Use high-purity monomers. If necessary, pass the monomer through a column of basic alumina to remove inhibitors and impurities before use.[1] |
| Ineffective inhibitor concentration or depleted inhibitor. | Ensure the appropriate concentration of a suitable inhibitor (e.g., MEHQ, BHT) is present in the monomer for storage. For example, BHT is often used at a concentration of 0.01% by weight.[2] | |
| Exposure to heat or UV light during storage. | Store diacrylate monomers in a cool, dark place, away from heat sources and direct sunlight to prevent premature initiation. | |
| Uncontrolled, Rapid Gelation During Polymerization (Gel Effect) | High monomer concentration leading to increased viscosity and reduced termination rate. | Reduce the initial monomer concentration by using a suitable solvent. This can help to control the reaction kinetics and delay the onset of the gel effect.[1] |
| High reaction temperature causing a rapid increase in polymerization rate. | Optimize the reaction temperature. While higher temperatures can increase the rate of polymerization, they can also lead to an uncontrolled reaction.[3][4][5] For example, for AIBN-initiated polymerization, a temperature range of 60-80°C is typical.[1] | |
| High initiator concentration leading to a high concentration of radicals. | Reduce the initiator concentration to lower the rate of initiation and subsequent polymerization. | |
| Inconsistent Gelation Time | Variable oxygen concentration in the reaction mixture. | Oxygen can act as an inhibitor.[2][6] To ensure reproducibility, either purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen or ensure consistent exposure to air if oxygen inhibition is desired to prolong the induction period.[1][7] |
| Inconsistent mixing or localized "hot spots". | Ensure uniform mixing throughout the reaction to maintain a homogeneous temperature and distribution of reactants. | |
| Formation of Insoluble Gel Particles in the Final Product | High degree of conversion leading to extensive crosslinking. | Monitor the reaction progress and consider stopping it at a moderate conversion before the gel point is reached to obtain a soluble polymer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the "gel effect" in diacrylate polymerization?
The gel effect, also known as the Trommsdorff–Norrish effect, is an autoacceleration of the rate of polymerization that often occurs at high conversions.[8] As the polymerization proceeds, the viscosity of the reaction medium increases, which restricts the diffusion of growing polymer chains. This limitation significantly slows down the termination reaction between two polymer radicals, while the smaller monomer molecules can still diffuse to the propagating chain ends. The result is a rapid increase in the overall polymerization rate and heat generation, which can lead to uncontrolled gelation.[8]
Q2: How do inhibitors prevent gelation?
Inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization during storage and transport.[9] They work by reacting with and deactivating free radicals that may be formed due to exposure to heat, light, or impurities.[9][10] Common inhibitors for acrylates include monomethyl ether hydroquinone (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[2][10] Most of these inhibitors require the presence of a small amount of dissolved oxygen to function effectively.[6][10]
Q3: What is the role of oxygen in diacrylate polymerization?
Oxygen can act as a potent inhibitor of free-radical polymerization.[2][6] It reacts with the initiating and propagating radicals to form less reactive peroxy radicals. This reaction can introduce an induction period at the beginning of the polymerization, during which no significant polymer formation occurs. The solubility of oxygen in the reaction medium decreases with increasing temperature, which can lead to a shorter induction period at higher temperatures.[4][11] For reproducible results, it is often recommended to remove dissolved oxygen by purging with an inert gas like nitrogen or argon.[1][7]
Q4: Can the reaction temperature be used to control gelation?
Yes, temperature is a critical parameter. Increasing the temperature generally increases the rate of both initiation and propagation, leading to a faster polymerization.[3][5] However, excessively high temperatures can lead to a loss of control over the reaction and rapid gelation. Conversely, a temperature that is too low may result in a very slow or incomplete reaction.[4] There is often an optimal temperature range for a given system that allows for a reasonable reaction rate and good control over the polymerization process. For instance, in one study, the maximum conversion for a diacrylate monomer was obtained at 90°C.[12]
Q5: How does monomer concentration affect gelation?
High monomer concentrations can accelerate the onset of gelation.[1] A higher concentration of diacrylate monomers means a higher probability of crosslinking reactions, leading to the rapid formation of a polymer network. Using a solvent to reduce the monomer concentration can help to delay the gel point and allow for better control over the polymerization.[1]
Visualizing Polymerization and Troubleshooting
Troubleshooting Workflow for Gelation
Caption: A logical workflow for troubleshooting and preventing premature gelation.
Diacrylate Polymerization and Crosslinking
Caption: Simplified process of diacrylate polymerization leading to gelation.
Mechanism of Inhibition
Caption: How an inhibitor deactivates a growing polymer radical.
Experimental Protocol: Controlled Free-Radical Polymerization of Poly(ethylene glycol) Diacrylate (PEGDA)
This protocol provides a general method for the solution polymerization of PEGDA, incorporating steps to minimize the risk of premature gelation.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))
-
Inhibitor remover columns (basic alumina)
-
Reaction vessel (e.g., three-neck round-bottom flask) with condenser, nitrogen inlet, and thermometer
-
Magnetic stirrer and heating mantle
-
Inert gas (high-purity nitrogen or argon)
-
Precipitating solvent (e.g., cold methanol or diethyl ether)
Procedure:
-
Monomer Purification: If necessary, pass the PEGDA monomer through a basic alumina column to remove the storage inhibitor.
-
Reaction Setup:
-
Assemble the reaction vessel with a condenser, nitrogen inlet, and thermometer. Ensure all glassware is dry.
-
Add the desired amount of purified PEGDA and solvent to the flask. The concentration should be adjusted to control viscosity and reaction rate (e.g., 10-50 wt% monomer in solvent).
-
Add a magnetic stir bar.
-
-
Inert Atmosphere:
-
Begin stirring the solution and purge the system with a steady stream of inert gas for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Initiator Addition:
-
Dissolve the calculated amount of AIBN in a small amount of the reaction solvent.
-
Once the reaction mixture reaches the desired temperature (e.g., 70°C for AIBN), add the initiator solution to the flask.
-
-
Polymerization:
-
Maintain the reaction at a constant temperature with continuous stirring under an inert atmosphere.
-
Monitor the reaction progress by taking samples periodically to analyze for conversion (e.g., via FTIR, NMR, or gravimetry). It is crucial to stop the reaction before the gel point is reached if a soluble polymer is desired.
-
-
Termination and Precipitation:
-
To stop the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air (oxygen will inhibit the reaction).[1]
-
Slowly pour the viscous polymer solution into a large excess of a cold non-solvent (e.g., methanol) while stirring vigorously. The polymer will precipitate out of the solution.[1]
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. addent.com [addent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fluoropolymer Film Surface Properties
Welcome to the technical support center for troubleshooting poor surface properties of fluoropolymer films. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with fluoropolymer films.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with your fluoropolymer films.
Issue: Poor Wettability or High Contact Angle
Q: My aqueous solution is not spreading evenly on the fluoropolymer film, forming beads instead. How can I improve the wettability?
A: Fluoropolymers are inherently hydrophobic (water-repellent) due to their low surface energy, which is a result of the strong carbon-fluorine bonds.[1] This leads to high contact angles with polar liquids like water. To improve wettability, the surface energy of the fluoropolymer must be increased.
Possible Causes and Solutions:
-
Inherent Low Surface Energy: This is a fundamental property of fluoropolymers.[2][3]
-
Solution: Surface Treatment. Various surface treatment methods can be employed to introduce polar functional groups, thereby increasing the surface energy and improving wettability. A common and effective method is plasma treatment.[2][3] Hydrogen plasma, for instance, reacts with the surface fluorine, which is then removed, and hydrogen terminates the surface bonds, creating a more wettable CHx polymer surface.[2][3]
-
-
Surface Contamination: The presence of non-polar contaminants on the surface can further decrease wettability.
-
Solution: Proper Cleaning. Before use, ensure the film is clean. Depending on the nature of the contaminant and the fluoropolymer's chemical resistance, gentle washing with a high-purity solvent like isopropanol, followed by drying with nitrogen, can be effective.[4] For more persistent organic contamination, UV/ozone treatment can be a viable option.
-
Issue: Pinholes, Pits, or Comet Streaks in the Film
Q: I am observing small holes, pits, or streak-like defects in my spin-coated or cast fluoropolymer film. What is causing this and how can I prevent it?
A: Pinholes and similar defects are often caused by localized dewetting or the presence of microbubbles or particulate matter during the film formation process.[5][6]
Possible Causes and Solutions:
-
Particulate Contamination: Dust or other particles on the substrate or in the polymer solution can lead to pinholes or comet streaks.[5]
-
Solution: Clean Environment and Filtration. Work in a clean environment, such as a laminar flow hood.[7] Filter the polymer solution using a syringe filter with a pore size appropriate for your solution to remove any particulates before application.[8] Ensure the substrate is scrupulously clean before depositing the film.
-
-
Air Bubbles: Microbubbles in the solution that degas during drying can result in pinholes.[7]
-
Solution: Degassing and Careful Dispensing. Before use, gently centrifuge or sonicate the solution to remove dissolved gas and microbubbles. When dispensing the solution onto the substrate, do so slowly and carefully to avoid introducing new bubbles.[6]
-
-
Poor Wetting and Dewetting: If the polymer solution does not properly wet the substrate, it can retract during drying, leading to voids and pinholes.
-
Solution: Substrate Surface Modification and Solvent Choice. Ensure the substrate is clean and has a high enough surface energy to be wetted by the polymer solution. The choice of solvent can also influence wetting and film formation.[8]
-
-
Rapid Solvent Evaporation: Highly volatile solvents can evaporate too quickly, not allowing the film to level properly, which can contribute to defect formation.[9]
Issue: Film Cracking or Crazing
Q: My fluoropolymer film is developing cracks upon drying or annealing. How can I prevent this?
A: Cracking is typically a result of stress accumulation in the film, which can be caused by shrinkage during solvent evaporation or a mismatch in the thermal expansion coefficients between the film and the substrate during heating or cooling.[11][12]
Possible Causes and Solutions:
-
High Internal Stress from Shrinkage: As the solvent evaporates, the film shrinks, and if this process is too rapid or non-uniform, it can lead to high internal stresses that exceed the film's mechanical strength.
-
Solution: Control Drying Conditions and Film Thickness. Dry the film more slowly by using a solvent with a lower vapor pressure or by covering the film during evaporation to create a solvent-rich atmosphere.[10] Applying multiple thinner layers with annealing between each deposition can also help to mitigate stress buildup.[11][12] It is recommended to keep the film thickness below 0.5 microns to reduce the likelihood of cracking.[11][12]
-
-
Thermal Expansion Mismatch: During annealing, if the film and substrate expand or contract at different rates, significant stress can develop, leading to cracking.[11]
-
Solution: Optimize Annealing Protocol and Substrate Choice. Reduce the annealing temperature if possible.[11] Employ a gradual, multi-step annealing process with slow heating and cooling rates to allow for stress relaxation.[11] If feasible, choose a substrate with a coefficient of thermal expansion (CTE) that is closely matched to that of the fluoropolymer film.[11]
-
Issue: Poor Adhesion and Delamination
Q: The fluoropolymer film is peeling off from the substrate. How can I improve adhesion?
A: Poor adhesion is a common issue due to the chemically inert and low surface energy nature of fluoropolymers.[3][13]
Possible Causes and Solutions:
-
Low Surface Energy of the Fluoropolymer: The non-stick properties of fluoropolymers make it difficult for them to form strong adhesive bonds.[3]
-
Contaminated or Low-Energy Substrate: The substrate surface may not be suitable for forming a strong bond.
-
Solution: Substrate Preparation. Thoroughly clean the substrate to remove any contaminants. If the substrate has low surface energy, it may also require a surface treatment to improve adhesion.
-
-
Lack of Interfacial Bonding: There may be no chemical or physical mechanism for the film to adhere to the substrate.
Frequently Asked Questions (FAQs)
Q1: Why are fluoropolymer films used in biomedical and drug development applications?
A1: Fluoropolymers possess a unique combination of properties that make them highly suitable for biomedical applications. These include excellent chemical inertness, thermal stability, biocompatibility, and low friction.[17] Their non-stick surfaces can reduce bacterial adhesion, and their stability is crucial for devices and drug delivery systems that come into contact with biological fluids.
Q2: What is "surface energy," and how does it relate to the problems I'm seeing?
A2: Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with low surface energy, like fluoropolymers, are difficult to wet with liquids that have a higher surface tension, such as water. This is why you observe beading (high contact angle). For a liquid to spread and wet a surface, the surface energy of the solid should be greater than that of the liquid.
Q3: Can I use any solvent to cast my fluoropolymer film?
A3: The choice of solvent is critical and can significantly impact the surface properties of your film.[18] The solvent's evaporation rate, in particular, plays a major role in the final surface roughness.[9][10] Fast-evaporating solvents can lead to rougher surfaces due to instabilities during drying, while slower-evaporating solvents tend to produce smoother films.[9] The solvent must also, of course, be able to dissolve the specific fluoropolymer you are using.
Q4: I am working with cell cultures on a fluoropolymer surface and am seeing contamination. What are the likely sources?
A4: Cell culture contamination can be bacterial, fungal, mycoplasmal, or chemical.[19][20] Potential sources include the laboratory environment (airborne particles), contaminated reagents or media, improper aseptic technique during handling, and inadequately sterilized equipment.[8][19] It is crucial to maintain a sterile workflow and regularly test for common contaminants like mycoplasma.
Q5: How can I functionalize the surface of a fluoropolymer film for covalent immobilization of biomolecules?
A5: Due to their chemical inertness, direct covalent immobilization on untreated fluoropolymer surfaces is challenging. Surface activation is typically the first step. Plasma treatment can introduce reactive functional groups.[21] Once the surface is activated, standard bioconjugation chemistries can be used to attach biomolecules. Alternatively, a thin layer of a more reactive polymer can be coated onto the fluoropolymer to provide anchor points for immobilization.
Data Presentation
Table 1: Typical Water Contact Angles and Surface Energies of Common Fluoropolymers
| Fluoropolymer | Water Contact Angle (°) | Surface Energy (mN/m) |
| Polytetrafluoroethylene (PTFE) | 108 - 112 | 18 - 20 |
| Fluorinated Ethylene Propylene (FEP) | 105 - 110 | 16 - 18 |
| Perfluoroalkoxy Alkane (PFA) | 105 - 110 | 16 - 18 |
| Polyvinylidene Fluoride (PVDF) | 80 - 90 | 25 - 30 |
| Ethylene Tetrafluoroethylene (ETFE) | 90 - 95 | 22 - 25 |
Note: These values are approximate and can vary depending on the specific grade of the material, surface roughness, and measurement conditions.
Table 2: Effect of Hydrogen Plasma Treatment on PTFE Surface Properties
| Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |
| Untreated PTFE | ~110 | ~18 |
| Hydrogen Plasma Treated PTFE | < 90 | > 40 |
Data synthesized from qualitative descriptions and visual representations in search results.[2][3]
Experimental Protocols
Contact Angle Goniometry for Wettability Assessment
This protocol outlines the static sessile drop method for measuring the contact angle of a liquid on a fluoropolymer film surface.
Materials:
-
Contact angle goniometer with a light source and camera
-
Micrometer-controlled syringe with a fine needle
-
Test liquid (e.g., deionized water)
-
Fluoropolymer film sample
-
Double-sided tape
-
Glass microscope slide
Procedure:
-
Sample Preparation: Cut a small strip (e.g., 5 cm x 1 cm) of the fluoropolymer film.[22] Mount the film onto a clean glass microscope slide using double-sided tape, ensuring the surface is flat and free of wrinkles.[22]
-
Instrument Setup: Place the microscope slide with the film on the goniometer stage.
-
Droplet Deposition: Fill the syringe with the test liquid, ensuring there are no air bubbles. Carefully dispense a small droplet (e.g., 5 µL) onto the surface of the film.[22]
-
Equilibration and Imaging: Allow the droplet to equilibrate on the surface for a few seconds.[22] Capture a clear image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer software to measure the angle between the baseline of the droplet (the film surface) and the tangent to the droplet at the point of contact.[22] Measure the angle on both the left and right sides of the droplet and calculate the average.
-
Replicates: Repeat the measurement at several different locations on the film surface to obtain an average contact angle and assess the uniformity of the surface.[22]
Calculation of Surface Energy
Surface energy cannot be measured directly but can be calculated from contact angle measurements using different theoretical models. The two-liquid method is a common approach.
Materials:
-
Contact angle data for at least two liquids with known surface tension components (one polar, e.g., water, and one non-polar, e.g., diiodomethane).
Procedure:
-
Measure Contact Angles: Following the protocol for contact angle goniometry, measure the contact angles of the two test liquids on the fluoropolymer surface.
-
Apply the Owens-Wendt-Rabel-Kaelble (OWRK) Method: This method splits the surface energy (γ) into a dispersive (γd) and a polar (γp) component. The total surface energy is the sum of these two components (γ = γd + γp).
-
Use the OWRK Equation: For each liquid, the relationship between the contact angle (θ) and the surface energy components of the liquid (γl, γld, γlp) and the solid (γs, γsd, γsp) is given by: (1 + cosθ)γl = 2(γsdγld)1/2 + 2(γspγlp)1/2
-
Solve for Unknowns: With the measured contact angles for two different liquids, you will have a system of two linear equations with two unknowns ( (γsd)1/2 and (γsp)1/2 ). Solve this system to find the dispersive and polar components of the solid's surface energy.
-
Calculate Total Surface Energy: Sum the dispersive and polar components to obtain the total surface energy of the fluoropolymer film (γs = γsd + γsp).
Atomic Force Microscopy (AFM) for Surface Roughness Analysis
This protocol describes the use of AFM in tapping mode to characterize the surface topography and roughness of a fluoropolymer film.
Materials:
-
Atomic Force Microscope (AFM)
-
AFM probe suitable for tapping mode on soft surfaces
-
Fluoropolymer film sample mounted on a flat substrate
Procedure:
-
Sample Mounting: Securely mount the fluoropolymer film sample on an AFM sample puck. Ensure the surface is as flat as possible.
-
Probe Installation and Laser Alignment: Install the AFM probe in the cantilever holder. Align the laser onto the back of the cantilever and adjust the photodetector to obtain a strong signal.
-
Tune the Cantilever: In tapping mode, the cantilever is oscillated at or near its resonance frequency. Perform a frequency sweep to determine the resonance frequency of the cantilever.
-
Engage the Tip: Approach the sample surface with the oscillating tip until it begins to intermittently "tap" the surface. The feedback loop will maintain a constant tapping amplitude.
-
Image Acquisition:
-
Scan Parameters: Set the scan size (e.g., 1 µm x 1 µm, 5 µm x 5 µm), scan rate (start with a slow rate for soft polymers), and the number of scan lines.
-
Feedback Gains: Optimize the integral and proportional gains to ensure accurate tracking of the surface topography without introducing artifacts.
-
Engage Scan: Begin scanning the selected area.
-
-
Data Analysis:
-
Image Flattening: Apply a line-by-line or polynomial flattening algorithm to remove tilt and bow from the image.
-
Roughness Calculation: Select a representative area of the flattened image and use the AFM software to calculate roughness parameters, such as the average roughness (Ra) and the root-mean-square (RMS) roughness (Rq).
-
Phase Imaging: Simultaneously acquire the phase image, which can provide qualitative information about variations in material properties, such as stiffness and adhesion, and help identify surface contamination.[2][22][23][24]
-
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
This protocol provides a general guide for analyzing the surface elemental composition and chemical states of a fluoropolymer film.
Materials:
-
X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα)
-
Fluoropolymer film sample
-
Double-sided conductive tape or sample clips
-
Sample holder
Procedure:
-
Sample Preparation and Mounting:
-
Introduction to UHV: Load the sample holder into the XPS instrument's introduction chamber and pump down to ultra-high vacuum (UHV).
-
Data Acquisition:
-
Survey Scan: Perform a wide energy range survey scan (e.g., 0-1200 eV) to identify all the elements present on the surface.[25][26]
-
High-Resolution Scans: Acquire high-resolution scans of the core levels of the elements of interest (e.g., C 1s, F 1s, O 1s). This will provide information about the chemical bonding states.[25][26]
-
Charge Neutralization: For insulating polymer samples, use a charge neutralizer (low-energy electron flood gun) to prevent surface charging, which can shift and broaden the peaks.[25][26]
-
-
Data Analysis:
-
Elemental Quantification: Use the areas of the peaks in the survey spectrum and the instrument's relative sensitivity factors (RSFs) to determine the atomic concentrations of the elements on the surface.
-
Chemical State Analysis: Analyze the high-resolution spectra. The C 1s spectrum of a fluoropolymer, for example, will show distinct peaks for C-C/C-H, C-F, CF2, and CF3 bonds at different binding energies.[25] Peak fitting can be used to deconvolve overlapping peaks and quantify the relative amounts of different chemical species.
-
Binding Energy Referencing: For insulating samples, it is necessary to correct for any residual charging by referencing the binding energy scale to a known peak, typically the C-C/C-H component of the C 1s spectrum set to 285.0 eV.[25]
-
Visualizations
Caption: Troubleshooting workflow for poor wettability of fluoropolymer films.
Caption: Experimental workflow for AFM surface roughness analysis.
Caption: Logical relationships in troubleshooting pinholes and streaks.
References
- 1. Suppressing Crack Formation in Particulate Systems by Utilizing Capillary Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Imaging – Advanced Surface Microscopy, Inc. [asmicro.com]
- 3. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 4. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 5. US7598302B2 - Adhesion promoter for bonding fluoropolymer layers in a multi-layered article - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Adhesion Promoting Technology for Fluoropolymer Film [dunmore.com]
- 14. insurftech.com [insurftech.com]
- 15. specialchem.com [specialchem.com]
- 16. aculon.com [aculon.com]
- 17. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 18. researchgate.net [researchgate.net]
- 19. corning.com [corning.com]
- 20. researchgate.net [researchgate.net]
- 21. Plasma modified surfaces for covalent immobilization of functional biomolecules in the absence of chemical linkers: towards better biosensors and a new generation of medical implants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are AFM phase images? - ICSPI [icspicorp.com]
- 23. biocubic.com [biocubic.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.aip.org [pubs.aip.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Adhesion of UV-Cured Fluorinated Coatings on Plastic Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address adhesion challenges encountered when applying UV-cured fluorinated coatings to various plastic substrates. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental workflows.
Troubleshooting Guide
This guide addresses common adhesion problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my UV-cured fluorinated coating exhibiting poor adhesion to the plastic substrate?
Poor adhesion of UV-cured fluorinated coatings on plastic substrates can stem from several factors, often related to the inherent properties of both the coating and the substrate.
-
Low Surface Energy of the Plastic Substrate: Many plastics, such as polyethylene and polypropylene, have very low surface energy, making it difficult for coatings to wet the surface and form a strong bond. For proper adhesion, the surface energy of the substrate should generally be at least 5-10 mN/m higher than the surface tension of the liquid coating.[1]
-
Coating Shrinkage During UV Curing: UV-cured coatings undergo rapid polymerization, which can lead to significant volume shrinkage. This shrinkage creates internal stress at the coating-substrate interface, which can compromise adhesion.
-
Surface Contamination: The presence of contaminants such as mold release agents, oils, dust, or plasticizers on the substrate surface can act as a barrier, preventing proper adhesion.[2]
-
Incomplete Curing: If the UV coating is not fully cured, its mechanical and adhesive properties will be compromised. This can be due to insufficient UV dose, incorrect wavelength, or the presence of UV-inhibiting substances.
-
Formulation Incompatibility: The specific formulation of the fluorinated coating may not be optimized for the type of plastic being used. Additives in the plastic or the coating can interfere with adhesion.
Question 2: How can I improve the surface energy of my plastic substrate to promote better adhesion?
Several surface treatment methods can be employed to increase the surface energy of plastic substrates:
-
Corona Treatment: This method uses a high-frequency electrical discharge to create an ozone-generating spark that modifies the surface of the plastic, increasing its polarity and surface energy. For example, the surface energy of polypropylene can be increased from a native 29-31 dynes/cm to over 40 dynes/cm with corona treatment.
-
Plasma Treatment: In this process, an ionized gas (plasma) bombards the plastic surface, leading to chemical and physical modifications that increase surface energy.[2] Plasma treatment can be highly effective and can be performed under atmospheric or low-pressure conditions.
-
Flame Treatment: Exposing the plastic surface to a controlled flame can oxidize the surface, introducing polar functional groups and thereby increasing surface energy.
-
Chemical Primers: Applying a thin layer of a compatible primer can act as an intermediary, bonding to both the plastic substrate and the UV-cured fluorinated coating.
Question 3: What adjustments can I make to my UV curing process to enhance adhesion?
Optimizing the UV curing process is critical for achieving good adhesion.
-
Ensure Complete Cure: Verify that the coating is receiving the appropriate UV dose and intensity. This can be monitored using a radiometer. Under-curing will result in a soft coating with poor adhesion.
-
Optimize UV Wavelength: The photoinitiators in the UV-curable formulation are sensitive to specific UV wavelengths. Ensure that the UV lamp's spectral output matches the requirements of the photoinitiator.
-
Control Curing Temperature: While UV curing is a "cool" process compared to thermal curing, some heat is generated. For some substrates like polycarbonate, preheating can enhance monomer penetration and improve adhesion.[3]
Question 4: Are there any formulation strategies to improve the adhesion of my UV-cured fluorinated coating?
Yes, modifying the coating formulation can significantly impact adhesion.
-
Incorporate Adhesion Promoters: Specialty resins can be added to the formulation to improve bonding to specific plastic substrates. These promoters can be solvent-free and compatible with UV-curable systems.
-
Reduce Shrinkage: Formulations with lower crosslink density or containing monomers and oligomers that exhibit lower shrinkage upon curing can reduce internal stress and improve adhesion.
-
Adjust Viscosity and Wetting: The addition of wetting agents can lower the surface tension of the liquid coating, promoting better spreading and contact with the substrate.
Frequently Asked Questions (FAQs)
Q1: What is the "rule of thumb" for surface energy when trying to achieve good adhesion?
A: For good wetting and adhesion, the surface energy of the substrate should be at least 5-10 dynes/cm (or mN/m) higher than the surface tension of the coating you are applying.[1]
Q2: How do I know if my plastic substrate has low surface energy?
A: A simple "water break test" can give a qualitative indication. If a drop of water beads up on the surface, it has low surface energy. If it spreads out, the surface energy is higher. For quantitative measurements, a contact angle goniometer can be used.
Q3: Can surface treatment be overdone?
A: Yes, over-treating a plastic surface can lead to a weak, oxidized layer that can actually be detrimental to adhesion. It is important to optimize the treatment parameters (e.g., power, time, distance) for each specific substrate and application.
Q4: How long does a surface treatment last?
A: The effects of surface treatments like corona and plasma can diminish over time. The treated surface can become contaminated or the modified surface chemistry can reorient. It is generally recommended to apply the coating as soon as possible after surface treatment.
Q5: What are the most common plastic substrates that exhibit adhesion problems with UV-cured fluorinated coatings?
A: Plastics with inherently low surface energy are the most challenging. These include:
-
Polypropylene (PP)
-
Polyethylene (PE)
-
Polytetrafluoroethylene (PTFE) and other fluoropolymers
-
Some Thermoplastic Olefins (TPOs)
Data Presentation
The following tables summarize typical surface energy values for common plastic substrates and the effect of surface treatments.
Table 1: Typical Surface Energy of Common Plastic Substrates (Untreated)
| Plastic Substrate | Abbreviation | Typical Surface Energy (dynes/cm or mN/m) |
| Polycarbonate | PC | 42 - 46[4][5] |
| Acrylonitrile Butadiene Styrene | ABS | 35 - 42[4][6] |
| Polyethylene (High-Density) | HDPE | ~36[7] |
| Polypropylene | PP | 29 - 32[1] |
Table 2: Effect of Surface Treatments on the Surface Energy of Plastics
| Plastic Substrate | Treatment | Resulting Surface Energy (dynes/cm or mN/m) |
| Polyethylene (PE) | Plasma Treatment | Can be increased to over 70 |
| Polypropylene (PP) | Corona Treatment | Can be increased to over 40 |
| Polycarbonate (PC) | Plasma Treatment | Significant increase, leading to a decrease in water contact angle from 80° to 43°[8] |
Note: Specific adhesion strength values for UV-cured fluorinated coatings on these plastics are not widely available in the literature. Adhesion strength is highly dependent on the specific formulation of the coating, the grade of the plastic, the surface preparation, and the curing conditions. For critical applications, it is essential to perform experimental validation. However, studies on non-fluorinated UV-cured coatings have shown that with proper surface treatment, pull-off adhesion strengths in the range of 4-7 MPa can be achieved on substrates like polyethylene.[9]
Experimental Protocols
Detailed methodologies for key adhesion tests are provided below.
Cross-Hatch Adhesion Test (based on ASTM D3359)
This test method provides a simple and rapid assessment of the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.
Materials:
-
Cutting tool with a series of parallel blades or a sharp razor blade.
-
Cutting guide.
-
Pressure-sensitive tape (e.g., Scotch® 610 or equivalent).
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
Select a representative area of the coated substrate.
-
Make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness (typically 1 mm for coatings up to 50 µm and 2 mm for coatings from 50 to 125 µm).
-
Make a second series of parallel cuts at a 90-degree angle to the first set to create a lattice pattern.
-
Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.
-
Apply a piece of pressure-sensitive tape over the lattice.
-
Firmly rub the tape with a finger or an eraser to ensure good contact.
-
Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.
-
Examine the grid area with an illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = severe peeling).
Pull-Off Adhesion Test (based on ASTM D4541)
This test method provides a quantitative measure of the adhesion of a coating to a substrate by measuring the force required to pull a test dolly adhered to the coating from the surface.
Materials:
-
Portable pull-off adhesion tester.
-
Test dollies (loading fixtures).
-
Adhesive for bonding the dollies to the coating.
-
Solvent for cleaning the dollies and the coating surface.
-
Scoring tool (if required).
Procedure:
-
Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants.
-
Prepare the adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the face of the dolly.
-
Press the dolly firmly onto the coated surface and ensure that excess adhesive is removed from around the dolly.
-
Allow the adhesive to cure for the time specified by the manufacturer.
-
If required, score around the dolly through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.
-
Record the pull-off strength in MPa or psi.
-
Examine the face of the dolly and the test area to determine the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and the coating).
Peel Adhesion Test (based on ASTM D3330)
This test is typically used for flexible substrates or for coatings applied to a flexible backing. It measures the force required to peel a strip of the coated material from a substrate at a specified angle and speed.
Materials:
-
Tensile testing machine with a peel test fixture.
-
Test panels (if the substrate is rigid).
-
Roller for applying the test strip.
Procedure:
-
Prepare a test strip of the coated material of a specified width.
-
Apply the test strip to the test panel or substrate.
-
Use a roller to apply a consistent pressure to the test strip to ensure intimate contact.
-
Allow for a specified dwell time before testing.
-
Clamp the end of the test panel/substrate in the stationary grip of the tensile tester.
-
Clamp the free end of the coated strip in the moving grip.
-
Peel the strip from the substrate at a constant speed and at a specified angle (commonly 90 or 180 degrees).[7]
-
Record the force required to peel the strip. The peel adhesion is typically reported as the average force per unit width of the test strip (e.g., N/25 mm).
Mandatory Visualizations
Troubleshooting Workflow for Adhesion Issues
Caption: A logical workflow for troubleshooting poor adhesion of coatings on plastic substrates.
Experimental Workflow: Cross-Hatch Adhesion Test (ASTM D3359)
Caption: Step-by-step workflow for performing the Cross-Hatch Adhesion Test.
Experimental Workflow: Pull-Off Adhesion Test (ASTM D4541)
Caption: Step-by-step workflow for the Pull-Off Adhesion Test.
References
- 1. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 2. ASTM D3330 Tape Adhesion Strength Testing - ADMET [admet.com]
- 3. youtube.com [youtube.com]
- 4. adhesion.kr [adhesion.kr]
- 5. Astm d4541 standard pull off test for coatings | PDF [slideshare.net]
- 6. Pacorr Peel Strength Tester – Testing Method as per ASTM D3330 [pacorr.com]
- 7. plasticsdecorating.com [plasticsdecorating.com]
- 8. longma-group.com [longma-group.com]
- 9. ASTM D3330 Peel Test Method for Adhesive Tapes [testronixinstruments.com]
Technical Support Center: Minimizing Oxygen Inhibition in Acrylate Photopolymerization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges associated with oxygen inhibition during the photopolymerization of acrylates.
Troubleshooting Guide
Issue: The surface of my cured polymer is tacky or sticky.
Primary Cause: This is the most common symptom of oxygen inhibition. Molecular oxygen in the atmosphere reacts with and terminates the free radicals at the surface of the resin, preventing complete polymerization and leaving a thin layer of uncured or partially cured material.[1][2][3]
Solutions:
-
Increase UV Intensity/Irradiance: Using a higher-intensity UV lamp can generate free radicals at a rate that outpaces the diffusion of oxygen into the sample, promoting a more complete surface cure.[2][4] Lamps that emit short-wavelength UV light (280-320 nm) are particularly effective for surface curing.[1][2]
-
Extend Cure Time: While it may not solve a severe inhibition problem, extending the exposure time can ensure the bulk of the polymer is fully cured and may help reduce surface tackiness.[5]
-
Exclude Oxygen: The most direct method is to remove oxygen from the curing environment.[1] This can be achieved by:
-
Inert Gas Purge: Blanketing the curing area with an inert gas like nitrogen or argon displaces oxygen.[1][2] This is highly effective but requires specialized equipment.[5]
-
Barrier Film: Applying a transparent, oxygen-impermeable film (e.g., Mylar, cellophane) directly onto the resin surface before curing physically blocks contact with air.[1][5]
-
-
Post-Cure Cleaning: If a tacky layer remains, it can often be removed by wiping the surface with a solvent such as isopropyl alcohol (IPA) or acetone after the part is fully cured.[5] This dissolves the uncured liquid layer, leaving the solid polymer underneath.[5]
Issue: My polymerization reaction has a long induction period or is very slow.
Primary Cause: Oxygen present throughout the bulk of the resin formulation will scavenge the initial free radicals generated by the photoinitiator.[6] Polymerization will not proceed efficiently until this dissolved oxygen is consumed, resulting in a noticeable delay or "induction time."[6][7]
Solutions:
-
Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more free radicals upon UV exposure, consuming the dissolved oxygen more rapidly and shortening the induction period.[1][4] However, excessive amounts can negatively impact the final physical properties of the polymer.[1]
-
Use Chemical Additives (Oxygen Scavengers):
-
Amines: Tertiary amines can react with peroxy radicals (formed from the reaction of polymer radicals with oxygen) to regenerate active radicals, thus continuing the polymerization chain. They are cost-effective but can sometimes cause yellowing.[1]
-
Thiols (Mercaptans): Thiols are highly effective at mitigating oxygen inhibition and can also participate in the polymerization process.[1][4] A potential drawback is their characteristic odor.[1]
-
Phosphites/Phosphines: Compounds like triethyl phosphite (TEP) are efficient oxygen scavengers.[4] Note that their effectiveness may diminish over time after being mixed into the formulation.[4]
-
-
De-gas the Resin: While less common for thin films, for bulk polymerizations, subjecting the liquid resin to vacuum or sparging with an inert gas before curing can reduce the amount of dissolved oxygen.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition?
Oxygen inhibition is a phenomenon where molecular oxygen (O₂) interferes with the free-radical polymerization process. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which are not reactive enough to continue the polymerization chain.[1][6] This effectively terminates the reaction, leading to incomplete curing, particularly at the air-resin interface.[4]
Q2: Why is oxygen inhibition more of a problem with thin films?
In thin-film applications, the high surface-area-to-volume ratio allows oxygen from the atmosphere to readily diffuse throughout the entire sample.[4] In thicker samples, oxygen diffusion is limited, and inhibition is primarily a surface-level issue, while the bulk of the material underneath can cure properly.[6]
Q3: Can the choice of monomer affect oxygen inhibition?
Yes. Monomers and oligomers with higher viscosity can limit the diffusion of oxygen into the resin, thereby reducing the effects of inhibition.[4] Additionally, monomers with higher functionality (e.g., diacrylates, triacrylates) create a more tightly crosslinked network, which can also hinder oxygen diffusion.[4]
Q4: How does UV light intensity impact the cure?
A high UV irradiance generates a large concentration of free radicals very quickly.[4] This high radical flux can "overwhelm" the inhibiting effect of oxygen by consuming it rapidly, allowing the polymerization to proceed efficiently.[2][7]
Q5: Are there advanced chemical methods to eliminate oxygen inhibition?
Yes, one novel approach involves adding a singlet oxygen generator (like a porphyrin) and a singlet oxygen trapper to the formulation.[8] A specific wavelength of light is used to excite the generator, which converts ground-state triplet oxygen into highly reactive singlet oxygen. The trapper then chemically reacts with and removes this singlet oxygen before it can interfere with the polymerization, which is initiated by a different wavelength of light.[8]
Quantitative Data on Mitigation Strategies
The effectiveness of various methods to reduce oxygen inhibition can be compared quantitatively. The following table summarizes data from photo-DSC (Differential Scanning Calorimetry) experiments on the polymerization of 1,6-hexanediol diacrylate (HDDA).
| Condition / Additive | Photoinitiator | Atmosphere | Relative Peak Polymerization Rate (Exotherm) | Observation |
| Control | 1 wt% DMPA | Nitrogen | High | Baseline for ideal, oxygen-free conditions.[4] |
| Control | 1 wt% DMPA | Air | Very Low / Near Baseline | Demonstrates severe oxygen inhibition.[4] |
| Oxygen Scavenger | 1 wt% DMPA | Air | High (similar to Nitrogen) | Triethyl phosphite (TEP) effectively scavenges oxygen, allowing for rapid polymerization even in air.[4] |
| Co-monomer/Additive | None | Air | Moderate to High | A 30:70 molar ratio of thiol:acrylate polymerizes rapidly in air without a traditional photoinitiator.[4] |
Data is qualitatively summarized from graphical representations in the cited source.
Diagrams and Workflows
Caption: Mechanism of oxygen inhibition in free-radical photopolymerization.
Caption: Troubleshooting logic for a tacky polymer surface.
Key Experimental Protocols
Protocol 1: Measuring Monomer Conversion with Real-Time FTIR Spectroscopy
This protocol is used to quantify the rate and degree of polymerization by monitoring the disappearance of the acrylate monomer's characteristic infrared absorption peak.[7][9]
Objective: To determine the percent conversion of acrylate double bonds over time during photopolymerization.
Materials & Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a rapid scan capability, preferably with an Attenuated Total Reflectance (ATR) accessory.[9]
-
UV/Vis light source with a light guide to direct onto the sample.
-
Liquid acrylate resin formulation.
-
Micropipette.
-
Nitrogen gas source (for inert atmosphere comparison).
Methodology:
-
Reference Spectrum (t=0): Place a small drop of the uncured liquid resin onto the ATR crystal or between two KBr pellets.[10] Record a high-resolution spectrum. This is your 0% conversion reference.[11]
-
Identify Analytical Peak: Identify the absorption peak corresponding to the acrylate C=C double bond twist, typically found around 810 cm⁻¹ or 1635 cm⁻¹.[9] Select a stable peak that does not change during the reaction (e.g., a C=O carbonyl peak around 1720 cm⁻¹) as an internal standard.[10]
-
Setup for Kinetic Measurement: Position the UV light guide so it will uniformly illuminate the sample on the ATR crystal or in the sample holder.
-
Initiate Polymerization: Begin recording spectra in rapid-scan mode (e.g., 1 scan per second) and simultaneously turn on the UV light source to start the polymerization.
-
Data Acquisition: Continue recording spectra until the height/area of the analytical acrylate peak no longer changes, indicating the reaction has completed or plateaued.[11]
-
Data Analysis:
-
For each spectrum (each time point), calculate the ratio of the analytical peak's area to the internal standard peak's area.
-
The percent conversion (%C) at any time 't' is calculated using the formula: %C = [1 - (PeakArea_t / PeakArea_0)] * 100 Where PeakArea_t is the area of the C=C peak at time 't' and PeakArea_0 is the initial area of the C=C peak.[9]
-
Protocol 2: Gravimetric Analysis for Final Polymer Conversion
This is a traditional and straightforward method to determine the final, overall conversion of monomer to polymer.[11]
Objective: To determine the final percentage of monomer that has been converted into solid polymer.
Materials & Equipment:
-
UV curing chamber.
-
Substrate for curing (e.g., glass slide).
-
A non-solvent for the polymer but a solvent for the monomer (e.g., methanol or acetone for many acrylates).
-
Analytical balance.
-
Filtration apparatus (e.g., pre-weighed filter paper and funnel).
-
Drying oven or vacuum desiccator.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the liquid resin formulation onto the substrate. Record this as the initial total mass (m_initial).
-
Curing: Place the sample in the UV curing chamber and expose it to UV light for the desired time and intensity.
-
Precipitation and Washing: After curing, immerse the substrate with the polymer film in a beaker containing the non-solvent. Stir or sonicate to dissolve any unreacted monomer from the solid polymer.[11]
-
Filtration: Collect the solid polymer by filtering the mixture through the pre-weighed filter paper. Wash the collected polymer several times with additional non-solvent to ensure all residual monomer is removed.[11]
-
Drying: Dry the filter paper with the collected polymer in an oven or vacuum desiccator until a constant weight is achieved.[11]
-
Final Weighing: Weigh the dried filter paper and polymer. Subtract the initial weight of the filter paper to get the final mass of the polymer (m_polymer).
-
Calculation:
-
Calculate the initial mass of the monomer in the sample (m_monomer_initial) based on the formulation's composition.
-
The percent conversion (%C) is calculated as: %C = (m_polymer / m_monomer_initial) * 100
-
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 3. Oxygen inhibition of acrylate photopolymerization. | Nokia.com [nokia.com]
- 4. radtech.org [radtech.org]
- 5. Understanding the "Sticky Surface" Problem in UV Adhesives - [incurelab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. radtech.org [radtech.org]
- 8. radtech.org [radtech.org]
- 9. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 10. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Controlling Shrinkage and Stress in Fluorinated Acrylate Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with fluorinated acrylate polymers, specifically focusing on the control of polymerization shrinkage and stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization shrinkage and stress in fluorinated acrylate polymers?
A1: Polymerization shrinkage is an inherent property of acrylate-based polymers. It occurs as monomer molecules, which are initially at van der Waals distances from each other, are converted into a covalently bonded polymer network, resulting in a more compact structure and a reduction in volume.[1] This volumetric shrinkage, when constrained by adhesion to a substrate or by the bulk of the material itself, leads to the development of internal stresses.[1] Factors influencing the magnitude of shrinkage and stress include the monomer structure, filler content, degree of conversion, and the curing conditions.[2][3]
Q2: How does fluorination affect polymerization shrinkage and stress?
A2: The incorporation of fluorine into acrylate monomers can influence polymerization shrinkage and stress. The addition of certain fluorinated acrylates, such as 2-(perfluorooctyl)ethyl acrylate (PFOEA), has been shown to reduce both volumetric polymerization shrinkage and shrinkage stress in dental composites.[4] The bulky and rigid nature of perfluoroalkyl chains can hinder dense packing in the polymer network, potentially leading to lower shrinkage. Additionally, the low surface energy of fluorinated polymers may affect the interaction with fillers and substrates, influencing stress development.[5][6] However, high concentrations of some fluorinated monomers might lead to reduced mechanical strength due to decreased cohesive energy.[7]
Q3: What are the common consequences of uncontrolled shrinkage and stress in our experiments?
A3: Uncontrolled polymerization shrinkage and stress can lead to a variety of experimental issues, including:
-
Poor adhesion and delamination: High stress at the polymer-substrate interface can overcome the adhesive forces, leading to the coating or material peeling away.[5][7]
-
Cracking and micro-fractures: When internal stresses exceed the cohesive strength of the polymer, cracking can occur, compromising the material's integrity.[5]
-
Reduced mechanical strength: Internal stresses can act as weak points, leading to premature failure under mechanical load.[7]
-
Inaccurate dimensions in molded parts: For applications requiring high precision, polymerization shrinkage can lead to parts that do not meet dimensional specifications.[2]
Troubleshooting Guides
Issue 1: Excessive Volumetric Shrinkage
| Potential Cause | Recommended Solution |
| High concentration of reactive monomers | Reduce the concentration of low molecular weight, highly reactive acrylate monomers. Consider incorporating higher molecular weight monomers or oligomers, which have fewer reactive groups per unit volume.[8] |
| High degree of conversion | While a high degree of conversion is often desirable for mechanical properties, an excessively rapid and high conversion can exacerbate shrinkage. Optimize curing conditions (e.g., light intensity, exposure time) to control the reaction kinetics.[3] |
| Inappropriate formulation | Incorporate inert fillers or pre-polymerized particles (nanogels) into the formulation. These reduce the volume fraction of the polymerizing resin, thereby decreasing overall shrinkage.[9] |
Issue 2: High Polymerization Stress Leading to Cracking or Delamination
| Potential Cause | Recommended Solution |
| Rapid polymerization rate | Employ a "soft-start" or "pulse-delay" curing protocol.[9][10] Starting with a lower light intensity allows for a longer pre-gel phase where the polymer can flow and relieve stress before vitrification. |
| High material stiffness (Elastic Modulus) | Formulate with monomers that result in a lower modulus of elasticity. A more flexible polymer network can better accommodate shrinkage without excessive stress buildup. The inclusion of certain urethane dimethacrylates can enhance flexibility.[8] |
| Poor adhesion to the substrate | Ensure proper surface preparation of the substrate to maximize adhesion. This may include cleaning, priming, or plasma treatment.[4][7] |
| Geometry of the cured part (High C-Factor) | For applications where the polymer is bonded to multiple surfaces, the ratio of bonded to free surface area (C-factor) is high, leading to increased stress. If possible, modify the design to reduce the C-factor. Alternatively, apply the material in thinner layers and cure each layer individually.[9] |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on polymerization shrinkage and stress in resin composites. Note that direct comparison between studies may be challenging due to differences in materials and measurement techniques.
| Material/Modification | Volumetric Shrinkage (%) | Polymerization Stress (MPa) | Measurement Method | Reference |
| Conventional Acrylic Resin | 7.9% | - | Dilatometer | [2] |
| Palavit G Resin | 6.5% | - | Dilatometer | [2] |
| Tetric N-Ceram (Conventional Curing) | - | 10.86 | Universal Testing Machine | [10] |
| Tetric N-Ceram (Soft-Start Curing) | - | 5.96 | Universal Testing Machine | [10] |
| Tetric N-Ceram (Pulse Delay Curing) | - | 5.08 | Universal Testing Machine | [10] |
| Filtek Bulkfill (Conventional Curing) | - | 11.23 | Universal Testing Machine | [10] |
| Filtek Bulkfill (Soft-Start Curing) | - | 6.03 | Universal Testing Machine | [10] |
| Filtek Bulkfill (Pulse Delay Curing) | - | 4.78 | Universal Testing Machine | [10] |
| Flowable Composite with SDR™ Technology | 3.5% | 1.49 | Helium Pycnometer / Tensiometer | [11] |
| Self-adhesive Flowable Composite (Vertise Flow) | 1.0% (post-gel) | 4.1 | Strain Gauge / Universal Testing Machine | [12] |
Experimental Protocols
Protocol 1: Volumetric Shrinkage Measurement using a Dilatometer
This protocol provides a general framework for measuring the volumetric polymerization shrinkage of a UV-curable fluorinated acrylate polymer using a dilatometer.
1. Materials and Equipment:
-
Dilatometer (e.g., mercury or electronic dilatometer)
-
UV curing light source with controlled intensity
-
Uncured fluorinated acrylate resin
-
Specimen mold (if required by the dilatometer)
-
Microbalance
2. Procedure:
-
Sample Preparation: Accurately weigh a small amount of the uncured resin (typically 0.5-1g).[13] If using a mold, carefully place the resin into the mold, avoiding air bubbles.
-
Dilatometer Setup: Place the sample into the dilatometer chamber. Fill the chamber with the confining fluid (e.g., mercury or an inert oil) ensuring the sample is fully submerged and no air is trapped.[13][14]
-
Equilibration: Allow the system to thermally equilibrate at the desired starting temperature.
-
Initiation of Curing: Expose the sample to the UV light source for the predetermined time and intensity. The light guide should be positioned as close to the sample as possible.
-
Data Acquisition: The dilatometer will record the change in volume of the confining fluid as the polymer shrinks. Data acquisition should continue until the shrinkage plateaus, indicating the completion of the reaction.[13][14]
-
Calculation: The volumetric shrinkage is calculated as the percentage change in volume relative to the initial volume of the sample.
Protocol 2: Polymerization Stress Measurement using a Tensiometer
This protocol outlines the measurement of polymerization stress in a UV-curable fluorinated acrylate polymer composite using a tensiometer.
1. Materials and Equipment:
-
Tensiometer/Universal Testing Machine with a load cell
-
Two opposing rods (e.g., glass or steel) with flat, parallel ends
-
UV curing light source
-
Uncured fluorinated acrylate composite
-
Micrometer
2. Procedure:
-
Surface Preparation: Ensure the surfaces of the two opposing rods that will be in contact with the composite are clean and, if necessary, treated with a silane coupling agent to promote adhesion.
-
Sample Placement: Mount the rods in the tensiometer with a defined gap (e.g., 1-2 mm). Place the uncured composite material between the rods, ensuring it completely fills the gap and adheres to both surfaces.
-
Curing: Irradiate the sample with the UV light source for the specified duration. The light should be directed at the sample, and if possible, from multiple angles to ensure uniform curing.
-
Stress Measurement: As the composite polymerizes and shrinks, it will pull the two rods together, generating a tensile force. The load cell of the tensiometer will continuously measure this force.[15]
-
Data Recording: Record the force as a function of time until it reaches a plateau.
-
Stress Calculation: The polymerization stress (in MPa) is calculated by dividing the measured force (in Newtons) by the cross-sectional area of the bonded surface (in mm²).[15]
Visualizations
Caption: Workflow for volumetric shrinkage measurement.
Caption: Workflow for polymerization stress measurement.
Caption: Troubleshooting logic for shrinkage and stress.
References
- 1. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 2. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 5. Coating Failure Troubleshooting [marvelcoatings.com]
- 6. Strain gauge method for measuring polymerization contraction of composite restoratives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. suncoating.com [suncoating.com]
- 8. POLYMERIZATION SHRINKAGE AND STRESS DEVELOPMENT IN BIOACTIVE URETHANE ACRYLIC RESIN COMPOSITES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iscientific.org [iscientific.org]
- 11. The Polymerization Stress of Flowable Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 12. Polymerization Stress and Gap Formation of Self-adhesive, Bulk-fill and Flowable Composite Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iap.fraunhofer.de [iap.fraunhofer.de]
- 14. researchgate.net [researchgate.net]
- 15. nedwork.org [nedwork.org]
Technical Support Center: Formulation Strategies for 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a fluorinated acrylate monomer. Due to its fluorinated nature, it is both hydrophobic (water-repelling) and lipophobic (oil-repelling).[1] This characteristic can make it challenging to dissolve in common organic solvents. Generally, highly fluorinated compounds exhibit poor solubility in non-fluorinated organic solvents.[1] However, partially fluorinated polymers can be soluble in some common solvents.[2]
Q2: Which solvents are recommended for initial solubility screening of this compound?
A2: For initial screening, a range of solvents with varying polarities should be tested. Based on the literature for similar fluorinated acrylates, the following solvents are good starting points:
-
Fluorinated Solvents: Perfluoroalkanes (e.g., perfluorohexane) are often effective for dissolving highly fluorinated compounds.[3]
-
Common Organic Solvents: Some fluorinated polymers show solubility in ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate, butyl acetate), and aromatic hydrocarbons (e.g., toluene).[4][5] One study on a novel fluorinated acrylate resin utilized a co-solvent system of ethyl acetate, butyl alcohol, and toluene.[4]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to dissolve some fluorinated compounds.[6]
Q3: What are the key factors that influence the solubility of this monomer in a formulation?
A3: Several factors can impact the solubility of this compound:
-
Solvent Selection: The principle of "like dissolves like" is a crucial starting point. Solvents with similar polarity and fluorination characteristics are more likely to be effective.
-
Temperature: For many compounds, solubility increases with temperature. However, this should be tested empirically for your specific formulation.
-
Presence of Other Components: Other components in the formulation, such as co-solvents, surfactants, and other monomers, can significantly influence the overall solubility.
-
Physical Form: The degree of crystallinity of the monomer can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
| Issue | Possible Cause | Recommended Action |
| Monomer does not dissolve in the chosen solvent. | Inappropriate solvent selection: The polarity or chemical nature of the solvent is not compatible with the fluorinated acrylate. | Perform a systematic solvent screening. Test a range of solvents from different chemical classes (ketones, esters, aromatic hydrocarbons, and fluorinated solvents). Start with small-scale tests to conserve material. |
| Low temperature: The dissolution process may be endothermic, requiring heat to proceed effectively. | Gently heat the mixture. Use a water bath and monitor the temperature to avoid degradation of the monomer or solvent evaporation. | |
| Insufficient agitation: The monomer may not be adequately dispersed in the solvent to facilitate dissolution. | Increase agitation. Use a magnetic stirrer, vortex mixer, or sonication to enhance the dissolution rate. | |
| Monomer precipitates out of solution over time or upon addition of other components. | Supersaturation: The initial dissolution may have been achieved under non-equilibrium conditions (e.g., heating), leading to a supersaturated and unstable solution. | Determine the equilibrium solubility. Allow the solution to equilibrate at the desired storage or processing temperature and observe for precipitation. |
| Incompatibility with other formulation components: The addition of other ingredients may alter the solvent properties, reducing the solubility of the fluorinated monomer. | Evaluate component compatibility. Add other formulation components incrementally and observe for any signs of precipitation. Consider pre-dissolving the fluorinated monomer in a compatible co-solvent before adding it to the main formulation. | |
| Formulation is cloudy or hazy. | Incomplete dissolution or micro-precipitation: The monomer may not be fully dissolved, or fine particles may have precipitated out of the solution. | Filter the formulation. Use a syringe filter with a pore size appropriate for your application to remove undissolved particles. This can also be an indicator that a different solvent system is needed. |
| Formation of an emulsion: If the formulation contains immiscible components, a cloudy appearance may indicate the formation of an emulsion. | Consider using a surfactant. A suitable surfactant can help to stabilize the mixture and improve compatibility between different phases. For fluorinated compounds, semifluorinated or fluorinated surfactants can be particularly effective.[1][7] |
Experimental Protocols
Protocol 1: Standardized Solubility Assessment
This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.[8][9][10]
Materials:
-
This compound
-
A selection of candidate solvents (e.g., acetone, ethyl acetate, toluene, perfluorohexane, DMF, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the tested solvent)
-
Analytical instrument for quantification (e.g., GC, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the monomer to a known volume of each solvent in separate vials.
-
Seal the vials and agitate the mixtures at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a short period to let undissolved material settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved monomer using a calibrated analytical method.
-
Data Presentation:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Acetone | 25 | [Insert experimental data] | e.g., Clear solution, slight haze |
| Ethyl Acetate | 25 | [Insert experimental data] | e.g., Undissolved material present |
| Toluene | 25 | [Insert experimental data] | e.g., Forms a gel-like substance |
| Perfluorohexane | 25 | [Insert experimental data] | e.g., Readily dissolves |
| DMF | 25 | [Insert experimental data] | e.g., Clear solution |
| DMSO | 25 | [Insert experimental data] | e.g., Requires heating to dissolve |
Protocol 2: Improving Solubility with Co-solvents
This protocol describes how to systematically evaluate the effect of co-solvents on the solubility of the fluorinated monomer.
Materials:
-
This compound
-
Primary solvent (in which the monomer has limited solubility)
-
A selection of co-solvents (e.g., other acrylate monomers, polar aprotic solvents)
-
Materials from Protocol 1
Procedure:
-
Prepare Solvent Blends:
-
Create a series of solvent blends with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc.).
-
-
Determine Solubility in Blends:
-
Follow the procedure outlined in Protocol 1 to determine the solubility of the monomer in each solvent blend.
-
-
Data Analysis:
-
Plot the solubility of the monomer as a function of the co-solvent concentration to identify the optimal blend for your formulation.
-
Data Presentation:
| Primary Solvent | Co-solvent | Co-solvent Ratio (%) | Solubility ( g/100 mL) |
| [e.g., Ethyl Acetate] | [e.g., Acetone] | 10 | [Insert experimental data] |
| [e.g., Ethyl Acetate] | [e.g., Acetone] | 20 | [Insert experimental data] |
| [e.g., Ethyl Acetate] | [e.g., Acetone] | 30 | [Insert experimental data] |
Protocol 3: Particle Size Reduction for Improved Dissolution Rate
For formulations where the monomer is dispersed rather than fully dissolved, reducing the particle size can improve the dissolution rate and stability of the dispersion.[11][12]
Materials:
-
This compound
-
Dispersion medium (solvent or formulation base)
-
Stabilizer (e.g., surfactant)
-
Milling equipment (e.g., ball mill, high-pressure homogenizer)
-
Particle size analyzer
Procedure:
-
Preparation of the Pre-suspension:
-
Disperse the monomer in the dispersion medium containing a suitable stabilizer.
-
-
Milling:
-
Process the pre-suspension using the chosen milling equipment according to the manufacturer's instructions.
-
Optimize milling parameters (e.g., time, pressure, bead size) to achieve the desired particle size.
-
-
Particle Size Analysis:
-
Measure the particle size distribution of the milled suspension to confirm the effectiveness of the size reduction process.
-
Data Presentation:
| Milling Technique | Milling Time/Pressure | Initial Particle Size (µm) | Final Particle Size (nm) |
| Ball Milling | [e.g., 4 hours] | [Insert experimental data] | [Insert experimental data] |
| High-Pressure Homogenization | [e.g., 5 passes at 1500 bar] | [Insert experimental data] | [Insert experimental data] |
Visualizations
Caption: A workflow diagram for troubleshooting the dissolution of this compound.
Caption: A step-by-step experimental workflow for determining the solubility of the fluorinated monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFAS - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. materialneutral.info [materialneutral.info]
- 10. nanopartikel.info [nanopartikel.info]
- 11. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 12. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inhibitor Removal from Acrylate Monomers
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for effectively removing inhibitors from acrylate monomers prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: Why are inhibitors added to acrylate monomers?
A1: Inhibitors are chemical compounds added to reactive monomers like acrylates to prevent spontaneous polymerization during transport and storage.[1][2] Common inhibitors include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[1] These molecules function by scavenging free radicals, which initiate the polymerization process.[1]
Q2: When is it necessary to remove inhibitors from acrylate monomers?
A2: Inhibitor removal is crucial before most polymerization reactions. The presence of inhibitors can interfere with the polymerization process by reacting with the initiator, which reduces its efficiency.[2][3] This can lead to unpredictable reaction kinetics, induction periods, slower reaction rates, and potentially incomplete polymerization.[2][3] For controlled polymerization techniques, the absence of inhibitors is especially critical.[3] In some industrial applications, inhibitor removal may not be necessary; instead, a higher concentration of the initiator is used to overcome the inhibitor's effects.[2]
Q3: What are the most common methods for removing inhibitors from acrylate monomers?
A3: The primary laboratory-scale methods for removing inhibitors from acrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina or silica gel.[2][3]
-
Basic Wash: Washing the monomer with an aqueous solution of a base, such as sodium hydroxide (NaOH), to extract acidic inhibitors.[4][5]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor based on differences in boiling points under reduced pressure.[3][6]
-
Activated Carbon Adsorption: Stirring the monomer with activated carbon to adsorb the inhibitor.[7]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of the inhibitor can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3] For example, MEHQ has a distinct UV absorbance that allows for its quantification.[3]
Q5: What safety precautions should be taken when handling acrylate monomers?
A5: Acrylate monomers can be irritating to the skin, eyes, and respiratory system.[8] It is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a fume hood.[8] Uninhibited monomers are highly reactive and can polymerize unexpectedly, so they should be used immediately after purification and not stored.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymerization occurs during inhibitor removal. | - Excessive Heat: Applying too much heat during distillation or solvent evaporation.[1] - Depletion of Dissolved Oxygen: Some inhibitors, like MEHQ, require oxygen to be effective.[8][10] - Acidic Impurities: Traces of acid can sometimes promote polymerization.[1] | - For distillation, use the lowest possible temperature and highest vacuum. Consider adding a high-temperature inhibitor like phenothiazine before distilling.[1][11] - Ensure the presence of air (oxygen) if using an oxygen-dependent inhibitor before the removal process. Do not sparge with inert gas for extended periods.[8][10] - Neutralize any acidic impurities before purification.[1] You can run the monomer through a column of basic alumina.[11] |
| Incomplete inhibitor removal. | - Insufficient Washing/Adsorbent: Not using enough NaOH solution, alumina, or activated carbon, or not performing enough washes.[1] - Ineffective Method for the Specific Inhibitor: Some inhibitors may not be efficiently removed by certain methods. | - Increase the number of caustic washes or the amount of adsorbent used.[1] - Confirm the identity of the inhibitor and select the most appropriate removal technique (see Table 2). - Analyze a small sample after purification using techniques like HPLC or UV-Vis spectroscopy to confirm the absence of the inhibitor.[1][3] |
| Low yield of purified monomer after basic wash. | - High Water Solubility of the Monomer: Some acrylate monomers have partial solubility in water and can be lost to the aqueous phase during washing. | - Minimize the volume of the aqueous NaOH solution and any subsequent water washes. - Consider using a saturated brine (NaCl solution) for washing to decrease the solubility of the monomer in the aqueous phase.[1] |
| Difficulty separating layers after basic wash (emulsion formation). | - Vigorous Shaking: Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion. | - Gently invert the separatory funnel instead of shaking it vigorously. - Allow the funnel to stand for a longer period for the layers to separate. - Adding a small amount of brine can help to break the emulsion.[1] |
Quantitative Data Summary
Table 1: Recommended Amount of Adsorbent for Column Chromatography
| Adsorbent | Recommended Amount | Monomer Volume | Reference(s) |
| Basic Alumina | ~10 g | 100 mL | [1] |
| Activated Basic Alumina | 10-20 g | 100 mL | [3] |
Table 2: Comparison of Inhibitor Removal Techniques
| Technique | Advantages | Disadvantages | Best Suited For | Reference(s) |
| Column Chromatography | - High purity can be achieved. - Can remove a variety of polar inhibitors. | - Slower than washing. - Requires solvents and adsorbent material. - The column can become clogged if polymerization occurs. | Removing polar inhibitors like MEHQ and HQ on a lab scale. | [1][2] |
| Basic Wash (e.g., NaOH) | - Fast and inexpensive. - Effective for phenolic inhibitors like MEHQ and HQ. | - Risk of hydrolysis of the acrylate ester. - Potential loss of water-soluble monomers. - Generates aqueous waste. | Quick removal of phenolic inhibitors from water-insoluble monomers. | [1][4] |
| Vacuum Distillation | - Can achieve very high purity. - Can remove non-volatile impurities. | - High risk of thermal polymerization. - Not effective for inhibitors that co-distill with the monomer. | Final purification step after initial inhibitor removal or for achieving high-purity monomer. | [1][3] |
| Activated Carbon Adsorption | - Highly effective for MEHQ. - Simple procedure. | - May require heating and filtration. - Risk of polymerization if all inhibitor is removed and monomer is not used immediately. | Removing MEHQ from various acrylates, including those sensitive to basic conditions. | [1][7] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is effective for removing phenolic inhibitors like MEHQ and HQ.[1]
Materials:
-
Acrylate monomer containing inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)[3]
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
-
Anhydrous solvent (e.g., dichloromethane or THF), optional
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column.
-
Dry-pack the column with activated basic alumina (a general guideline is 10-20g of alumina per 100 mL of monomer).[1][3]
-
Gently tap the column to ensure the alumina is well-packed.[3]
-
-
Purification:
-
Carefully add the acrylate monomer to the top of the alumina bed. If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.[3]
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.[1]
-
-
Post-Purification:
Caption: Workflow for inhibitor removal using basic alumina column chromatography.
Protocol 2: Inhibitor Removal using a Basic Wash
This technique utilizes an acid-base extraction to remove weakly acidic inhibitors like MEHQ.[4]
Materials:
-
Acrylate monomer containing inhibitor
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 N to 10% w/w)[4][5]
-
Separatory funnel
-
Beakers or flasks
-
Drying agent (e.g., anhydrous magnesium sulfate, calcium chloride)[5][12]
-
Distilled water
-
Brine (saturated NaCl solution), optional
Procedure:
-
Extraction:
-
Place the acrylate monomer in a separatory funnel.
-
Add the aqueous NaOH solution (a common ratio is to wash with an equal volume of NaOH solution).
-
Gently invert the funnel several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[1]
-
Allow the layers to separate. The aqueous layer contains the inhibitor salt.
-
Drain the lower aqueous layer.
-
Repeat the washing step 2-3 times with fresh NaOH solution.[4]
-
-
Neutralization and Drying:
-
Wash the monomer with distilled water to remove residual NaOH.[5]
-
To aid in layer separation and reduce monomer loss, a final wash with brine can be performed.[1]
-
Drain the aqueous layer completely.
-
Transfer the monomer to a clean, dry flask and add a drying agent (e.g., anhydrous MgSO₄).
-
Swirl the flask and let it stand until the monomer is clear.
-
-
Final Step:
-
Decant or filter the dried monomer into a clean, dry flask.
-
The purified monomer should be used immediately.[12]
-
Caption: Workflow for inhibitor removal using a basic wash.
Protocol 3: Inhibitor Removal using Vacuum Distillation
This method separates the monomer from a non-volatile inhibitor based on boiling point differences.[3]
Materials:
-
Acrylate monomer containing inhibitor
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source
-
Heating mantle
-
Stir bar
-
Optional: a secondary, high-temperature inhibitor (e.g., phenothiazine)[1]
-
Optional: copper wire or shavings[6]
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all glassware is clean and dry.
-
Place the acrylate monomer and a stir bar in the distillation flask.
-
For monomers prone to polymerization, adding a small amount of a high-temperature inhibitor or clean copper wire to the distillation flask is recommended.[1][6]
-
-
Distillation:
-
Begin stirring and apply vacuum.
-
Once a stable vacuum is achieved, gradually heat the distillation flask.
-
Maintain the lowest possible temperature that allows for a steady distillation rate to minimize the risk of polymerization.[1]
-
Collect the purified monomer in the receiving flask, which may be cooled to improve condensation.
-
-
Post-Distillation:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum.
-
The purified monomer should be used immediately and not stored.[6]
-
Caption: Workflow for inhibitor removal using vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Brittleness in Highly Cross-Linked Fluoropolymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding brittleness in highly cross-linked fluoropolymers. The following guides and frequently asked questions (FAQs) offer insights into the causes of brittleness, strategies for mitigation, and detailed experimental protocols for material characterization.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and processing of highly cross-linked fluoropolymers.
Question: Why is my highly cross-linked fluoropolymer material exhibiting extreme brittleness and cracking upon handling?
Answer: Extreme brittleness in highly cross-linked fluoropolymers is often a direct consequence of restricted polymer chain mobility. The high density of cross-links severely limits the ability of the polymer chains to move and dissipate mechanical stress, leading to fracture under low strain. Several factors can contribute to this issue:
-
Excessive Cross-linker Concentration: A higher concentration of a cross-linking agent leads to a higher cross-link density, which in turn increases modulus and hardness but can significantly reduce elongation at break and impact strength.
-
High Crystallinity: Some fluoropolymers, such as PTFE, naturally exhibit high crystallinity, which can contribute to brittleness. The ordered crystalline regions are more rigid and less able to absorb energy compared to amorphous regions.
-
Inappropriate Curing/Cross-linking Process: The method and conditions of cross-linking (e.g., radiation dose, temperature, duration) play a critical role. An uneven or overly aggressive cross-linking process can introduce internal stresses and exacerbate brittleness. For instance, in radiation cross-linking of PVDF, both tensile strength and elongation are highly dependent on the absorbed dose.
-
Presence of Stress Concentrators: Microscopic defects, voids, or sharp corners in the material can act as stress concentration points, initiating cracks and leading to brittle failure.
Question: How can I improve the toughness and reduce the brittleness of my fluoropolymer formulation?
Answer: Several strategies can be employed to enhance the toughness of highly cross-linked fluoropolymers:
-
Optimize Cross-linker Concentration: Systematically reduce the concentration of the cross-linking agent to find a balance between desired mechanical strength and improved flexibility.
-
Introduce Toughening Agents: Incorporating a second, dispersed phase can significantly improve fracture resistance. Common tougheners include:
-
Elastomeric Particles: Rubbery domains that can absorb and dissipate energy.
-
Core-Shell Particles: These consist of a rubbery core and a glassy shell, and they can induce toughening mechanisms like cavitation and shear yielding.
-
Thermoplastic Modifiers: Blending with a more ductile thermoplastic can enhance toughness.
-
-
Utilize Plasticizers: Plasticizers are additives that increase the flexibility and reduce the brittleness of polymers by increasing the free volume between polymer chains. For fluoroelastomers (FKM), the addition of a perfluoropolyether (PFPE) plasticizer has been shown to significantly reduce viscosity and post-print shrinkage in additive manufacturing applications.
-
Control Crystallinity: For semi-crystalline fluoropolymers, the cooling rate during processing can influence the degree of crystallinity. Slower cooling generally leads to higher crystallinity and potentially greater brittleness.
Question: My material shows inconsistent mechanical properties from batch to batch. What could be the cause?
Answer: Inconsistent mechanical properties can stem from variations in:
-
Raw Material Purity and Consistency: Ensure the fluoropolymer resin and any additives are of consistent quality.
-
Dispersion of Additives: Poor dispersion of cross-linkers, tougheners, or fillers can lead to localized areas of high stress and premature failure.
-
Processing Conditions: Precisely control temperature, pressure, and mixing times during compounding and curing. For radiation cross-linking, ensure a uniform dose distribution.
-
Environmental Factors: Variations in humidity and temperature during processing and storage can affect some materials.
Frequently Asked Questions (FAQs)
What is the primary cause of brittleness in highly cross-linked fluoropolymers?
The primary cause is the high cross-link density, which severely restricts the mobility of polymer chains. When a force is applied, the chains cannot slide past one another to dissipate the energy, leading to the breaking of covalent bonds and brittle fracture.
How does cross-linking affect the mechanical properties of fluoropolymers?
Increasing the cross-link density generally leads to:
-
Increased tensile strength and modulus (stiffness).
-
Decreased elongation at break (ductility).
-
Increased hardness.
-
Improved creep resistance.
However, excessive cross-linking results in brittleness.
What is the difference between a toughener and a plasticizer?
A toughener is typically a separate phase (like rubber particles) incorporated into the polymer matrix to absorb energy and prevent crack propagation. A plasticizer is a small molecule that intercalates between polymer chains, increasing their mobility and flexibility.
Can processing conditions influence the brittleness of my fluoropolymer part?
Yes, processing conditions are critical. For injection molded parts, factors like melt temperature, injection speed, and mold temperature can all affect the final properties. For materials cross-linked by radiation, the dose and dose rate are key parameters.
Data Presentation
The following tables summarize quantitative data on the effects of cross-linking and plasticizers on the mechanical properties of select fluoropolymers.
Table 1: Effect of Radiation Cross-linking on the Mechanical Properties of PVDF
| Radiation Dose (Mrad) | Tensile Strength at Yield (psi) | Elongation at Break (%) |
| 0 | 4,500 - 6,000 | 200 - 600 |
| 20 - 50 | Increased | Significantly Decreased |
| 100 | Yield point lost for most grades | < 100 |
Data compiled from Arkema technical brief on Kynar® PVDF.
Table 2: Effect of a PFPE Plasticizer on the Properties of a Fluoroelastomer (FKM) Compound
| Property | FKM without Plasticizer | FKM with PFPE Plasticizer |
| Viscosity Reduction | - | 70% |
| Post-Print Shrinkage Reduction | - | 65% |
| Tensile Strength of Compression-Molded Sample | Higher | Lower |
| Tensile Strength Retention in Printed Specimen | 23% | 34% |
Data from a study on additive manufacturing of FKM compounds.
Table 3: Typical Mechanical Properties of Common Fluoropolymers (for baseline comparison)
| Property | PTFE | FEP | PFA | PVDF | ETFE |
| Tensile Strength (psi) | 3,350 | 3,000 | 4,000 | 5,200-7,400 | 6,500 |
| Elongation (%) | 300 | 300 | 300 | 100-300 | 275 |
| Flexural Modulus (10^5 psi) | 0.5-0.9 | 0.95 | 0.95 | 2.0 | 2.0 |
| Hardness (Shore D) | 50-65 | 55 | 60 | 80 | - |
Data compiled from various industry sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the fluoropolymer.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638, typically Type I or Type IV, depending on the material's rigidity and thickness. Specimens can be injection molded or machined from a sheet.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, as per ASTM D618.
-
Test Procedure:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material type and specimen geometry.
-
Record the load and extension data throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Differential Scanning Calorimetry (DSC) (ASTM D3418 / D4591)
Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and degree of crystallinity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the fluoropolymer sample into an aluminum DSC pan and seal it.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Test Procedure (Heat-Cool-Heat Cycle):
-
Place the sample pan and an empty reference pan in the DSC cell.
-
First Heat: Heat the sample at a controlled rate (typically 10°C/min) to a temperature well above its expected melting point to erase its thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization temperature.
-
Second Heat: Heat the sample again at the same controlled rate as the first heating scan.
-
-
Data Analysis:
-
Tg: Determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Tm: The peak temperature of the melting endotherm on the second heating scan.
-
Heat of Fusion (ΔHf): The area under the melting peak.
-
Percent Crystallinity (%Xc): Calculated using the formula: %Xc = (ΔHf / ΔHf°) x 100, where ΔHf° is the theoretical heat of fusion for a 100% crystalline sample of the specific fluoropolymer.
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065)
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature.
Methodology:
-
Specimen Preparation: Prepare rectangular specimens of appropriate dimensions (e.g., 56 x 13 x 3 mm) for the DMA clamp being used (e.g., three-point bending, cantilever, or tension).
-
Test Procedure:
-
Mount the specimen in the DMA instrument.
-
Apply a sinusoidal oscillatory strain at a fixed frequency (e.g., 1 Hz) and amplitude.
-
Ramp the temperature over the desired range (e.g., from -100°C to 250°C) at a controlled rate (e.g., 2-5°C/min).
-
The instrument measures the resulting stress and the phase lag between the stress and strain.
-
-
Data Analysis:
-
Storage Modulus (G' or E'): Represents the elastic portion of the material's response and is a measure of its stiffness.
-
Loss Modulus (G'' or E''): Represents the viscous portion and is related to the material's ability to dissipate energy.
-
Tan Delta (tan δ = G''/G' or E''/E'): The ratio of the loss modulus to the storage modulus, which provides information about damping and molecular relaxations. The peak of the tan delta curve is often associated with the glass transition temperature (Tg).
-
Scanning Electron Microscopy (SEM) for Fracture Surface Analysis
Objective: To visually inspect the fracture surface to identify the failure mechanism (e.g., brittle or ductile fracture) and the presence of any defects.
Methodology:
-
Sample Preparation:
-
Carefully fracture the fluoropolymer sample. For brittle materials, this can often be done at room temperature or after cooling in liquid nitrogen to ensure a clean break.
-
Mount the fractured specimen on an SEM stub using conductive adhesive.
-
For non-conductive fluoropolymers, apply a thin conductive coating (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
Introduce the coated sample into the SEM vacuum chamber.
-
Use the secondary electron (SE) detector to obtain high-resolution images of the fracture surface topography.
-
Examine the surface for features characteristic of brittle fracture, such as cleavage planes, river patterns, and the absence of significant plastic deformation. Also, look for any voids, inclusions, or other defects that may have initiated the fracture.
-
Visualizations
The following diagrams illustrate key concepts related to the brittleness of highly cross-linked fluoropolymers.
Validation & Comparative
A Comparative Analysis of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane and Hydrocarbon Diacrylates
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials, particularly for applications in drug delivery, medical devices, and high-performance coatings, the choice of monomer is critical in defining the final properties of the polymer. This guide provides a detailed comparison of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, a fluorinated diacrylate, with common hydrocarbon diacrylates such as 1,6-Hexanediol diacrylate (HDDA) and Poly(ethylene glycol) diacrylate (PEGDA). This objective analysis, supported by experimental data from various studies, aims to assist researchers in selecting the optimal diacrylate for their specific applications.
Executive Summary
Polymers derived from this compound exhibit a unique combination of properties stemming from the presence of a highly fluorinated backbone. These properties, including enhanced thermal stability, superior chemical resistance, low surface energy (resulting in hydrophobicity and oleophobicity), and biocompatibility, often surpass those of their hydrocarbon counterparts. However, hydrocarbon diacrylates like HDDA and PEGDA offer their own set of advantages, including potentially higher flexibility and a wider range of available molecular weights, which can be tailored for specific mechanical properties.
Chemical Structures
A fundamental understanding of the molecular architecture of these monomers is key to appreciating their differing performance characteristics.
Caption: Molecular structures of the compared diacrylates.
Comparative Performance Data
The following tables summarize the key performance differences between polymers derived from this compound and the selected hydrocarbon diacrylates. It is important to note that the data presented is a compilation from various sources and direct, side-by-side comparative studies for all properties were not available. Therefore, values should be considered as representative rather than absolute comparisons under identical conditions.
Thermal Properties
The high-energy carbon-fluorine bonds in fluorinated polymers contribute to their exceptional thermal stability.
| Property | Poly(this compound) | Poly(1,6-Hexanediol diacrylate) (Poly-HDDA) | Poly(ethylene glycol) diacrylate (Poly-PEGDA) |
| Decomposition Temperature (TGA, onset in N₂) | > 350°C (Estimated based on similar fluorinated acrylates)[1][2] | ~364°C[3] | Varies with MW, generally 300-400°C |
| Glass Transition Temperature (Tg) | Expected to be higher than hydrocarbon analogs | Varies with crosslink density | Varies significantly with MW and concentration |
Surface Properties
The low polarizability of the C-F bond leads to weak intermolecular forces and consequently, low surface energies.
| Property | Poly(this compound) | Poly(1,6-Hexanediol diacrylate) (Poly-HDDA) | Poly(ethylene glycol) diacrylate (Poly-PEGDA) |
| Surface Energy | Very Low (Estimated < 20 mN/m)[4] | ~35-40 mN/m | ~43 mN/m[5] |
| Water Contact Angle | High (>110°)[4] | ~80-90° | ~63°[5] |
| Oleophobicity | High | Low | Low |
Mechanical Properties
Mechanical properties are highly dependent on the crosslink density and the flexibility of the polymer backbone.
| Property | Poly(this compound) | Poly(1,6-Hexanediol diacrylate) (Poly-HDDA) | Poly(ethylene glycol) diacrylate (Poly-PEGDA) |
| Tensile Modulus | Generally high, can be brittle | Varies with curing conditions | 0.02 - 3.5 MPa (highly dependent on MW and concentration)[6] |
| Tensile Strength | Moderate | Varies | Varies |
| Elongation at Break | Generally low | Moderate | Can be high depending on MW |
Biocompatibility
Fluorinated polymers are generally known for their inertness and biocompatibility, making them suitable for many biomedical applications.
| Property | Poly(this compound) | Poly(1,6-Hexanediol diacrylate) (Poly-HDDA) | Poly(ethylene glycol) diacrylate (Poly-PEGDA) |
| In Vitro Cytotoxicity | Generally low, good biocompatibility expected[6] | Can exhibit some cytotoxicity depending on residual monomer | Generally considered biocompatible, widely used in tissue engineering[7] |
| In Vivo Response | Expected to be inert with minimal inflammatory response | Can elicit an inflammatory response | Generally well-tolerated, with response dependent on MW and crosslink density |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. Below are summarized protocols for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA) for Thermal Stability
Caption: Workflow for Thermogravimetric Analysis.
Protocol:
-
A small sample of the cured polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is loaded into the TGA instrument.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 600°C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of residual mass at the end of the experiment.
Contact Angle Measurement for Surface Wettability
Caption: Workflow for Contact Angle Measurement.
Protocol:
-
A flat, smooth film of the cured polymer is prepared on a suitable substrate.
-
The surface is cleaned to remove any contaminants.
-
A small droplet of a probe liquid (e.g., deionized water, typically 2-5 µL) is gently dispensed onto the polymer surface using a precision syringe.
-
A high-resolution camera captures a side-profile image of the droplet on the surface.
-
Image analysis software is used to measure the angle formed at the three-phase (solid-liquid-vapor) contact line. This angle is the contact angle.
-
Multiple measurements are taken at different locations on the surface and averaged to ensure statistical significance.
Mechanical Testing (Tensile Properties)
Caption: Workflow for Tensile Property Testing.
Protocol:
-
Test specimens of the cured polymer are prepared in a standardized shape (e.g., "dog-bone" shape according to ASTM D638).
-
The dimensions of the specimen's gauge section are accurately measured.
-
The specimen is mounted in the grips of a universal testing machine (e.g., an Instron).
-
A tensile load is applied at a constant rate of extension until the specimen fractures.
-
The load and displacement are continuously recorded throughout the test.
-
The data is used to generate a stress-strain curve, from which key mechanical properties such as Young's modulus (a measure of stiffness), ultimate tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility) are determined.
Conclusion
The choice between this compound and hydrocarbon diacrylates is a trade-off between performance, processability, and cost. For applications demanding exceptional thermal stability, chemical inertness, and low surface energy, the fluorinated diacrylate is a superior choice. Its inherent hydrophobicity and oleophobicity make it ideal for creating self-cleaning, anti-fouling, and low-adhesion surfaces. In the context of drug delivery and medical implants, its predicted biocompatibility is a significant advantage.
Conversely, hydrocarbon diacrylates like HDDA and PEGDA offer greater versatility in tuning mechanical properties, particularly flexibility and elongation, through the selection of different molecular weights and formulations. They are also generally more cost-effective. For applications where extreme thermal and chemical resistance are not paramount, hydrocarbon diacrylates remain a viable and often preferred option.
Ultimately, the selection process should be guided by a thorough evaluation of the specific performance requirements of the end-use application, balanced with considerations of cost and manufacturing feasibility. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and properties of UV‐curable fluorinated polyurethane acrylates | Scilit [scilit.com]
- 5. surface-tension.de [surface-tension.de]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of fluorinated vs non-fluorinated dental sealants
In the ongoing battle against dental caries, pit and fissure sealants stand as a primary preventive measure. The introduction of fluoride-releasing capabilities into these materials has added another dimension to their protective effects. This guide offers a comprehensive comparison of the performance of fluorinated and non-fluorinated dental sealants, drawing upon experimental data from clinical and in vitro studies to inform researchers, scientists, and drug development professionals.
At a Glance: Key Performance Differences
A critical evaluation of existing research reveals distinct performance characteristics between fluorinated and non-fluorinated sealants. While both types of sealants provide a physical barrier against cariogenic bacteria, fluorinated variants offer the additional benefit of sustained fluoride release, which can enhance remineralization and inhibit enamel demineralization.[1][2] However, the clinical significance of this fluoride release in terms of superior caries prevention and the impact on mechanical properties are key areas of investigation.
Glass ionomer and resin-modified glass ionomer sealants consistently demonstrate higher and more sustained fluoride release compared to their resin-based counterparts.[3][4] Conversely, resin-based sealants are often preferred in low-risk cases due to their potentially better retention and esthetics.[3][4]
Quantitative Performance Metrics: A Data-Driven Comparison
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on key performance indicators, including fluoride release, caries prevention, retention rates, and mechanical properties.
Fluoride Release from Dental Sealants
The ability of a sealant to release fluoride ions is a key differentiator. The following table presents data from in vitro studies measuring fluoride release from different sealant types over time.
| Sealant Type | Initial Fluoride Release (24 hours) | Cumulative Fluoride Release (15 days) | Recharge Capacity | Study Reference |
| Glass Ionomer Sealant (GIS) | High (e.g., 8.27 ppm)[3] | Highest (e.g., 42.81 ± 1.91 ppm)[5] | Superior[3][4] | [5],[3] |
| Giomer Sealant | Moderate | Moderate (e.g., 27.82 ± 1.66 ppm)[5] | Effective, surpasses GIS after fluoride toothpaste exposure[5] | [5] |
| Resin-Based Sealant (Fluorinated) | Low to Moderate (e.g., 2.69 - 5.33 ppm)[6] | Lowest (e.g., 1.45 ± 0.11 ppm)[5] | Lower than GIS and Giomers[3][4] | [5],[6] |
| Resin-Based Sealant (Non-Fluorinated) | Minimal/None | Minimal/None | Not Applicable | [6] |
Note: Fluoride release is often characterized by an initial burst followed by a sustained, lower-level release.[3][4] Environmental factors such as pH and the presence of other fluoride sources can significantly influence these kinetics.[3][4][7]
Clinical Efficacy: Caries Prevention
The ultimate measure of a sealant's performance is its ability to prevent dental caries. Clinical trials have yielded mixed results on the superiority of fluorinated sealants.
| Sealant Type | Caries Incidence/Depth | Follow-up Period | Key Findings | Study Reference |
| Fluoride-Releasing Sealants | Lower risk of ICDAS 3-6 lesions (HR=0.15)[8] | 2 years | Sealed molars had a significantly lower risk of caries than unsealed molars.[8][9] | [8],[9] |
| Non-Fluorinated Sealants | Lower risk of ICDAS 3-6 lesions (HR=0.18)[8] | 2 years | The preventive effect was similar regardless of whether the sealant contained fluoride.[8][9] | [8],[9] |
| Fluoride-Releasing Sealants | Mean caries depth of 1.3 mm (±0.4) | 24 months | Demonstrated superior efficacy in preventing dental caries compared to conventional sealants.[2][10] | [10],[2] |
| Conventional Sealants | Mean caries depth of 1.8 mm (±0.5) | 24 months | Higher mean caries depth compared to fluoride-releasing sealants.[2][10] | [10],[2] |
| High-Viscosity Glass Ionomer (GIC) | Statistically lower prevalence of affected adjacent tooth surfaces | 30 months | Demonstrated protection against dental caries on the tooth nearest to the sealed tooth.[11] | [11] |
| Resin-Based with Fluoride | Statistically lower prevalence of affected adjacent tooth surfaces | 30 months | Afforded additional protection for the adjacent tooth.[11] | [11] |
| Resin-Based without Fluoride | Higher prevalence of affected adjacent tooth surfaces | 30 months | Less protective effect on adjacent teeth compared to fluoride-releasing sealants.[11] | [11] |
Retention Rates of Dental Sealants
The longevity of a sealant is crucial for its long-term effectiveness. The following table outlines retention rates from various clinical studies.
| Sealant Type | Total Retention Rate | Follow-up Period | Key Findings | Study Reference |
| Resin-Based Sealants (Light-Polymerizing) | 83.8% | 5 years | Showed higher retention rates compared to auto-polymerizing, UV-light-polymerizing, compomers, and glass-ionomer-cement-based sealants.[12] | [12] |
| Fluoride-Releasing Sealants | 69.9% | 5 years | Slightly lower 5-year retention rate compared to light-polymerizing resin-based sealants.[12] | [12] |
| Glass Ionomer Sealants | <19.3% | 5 years | Documented poor retention rates.[12] | [12] |
| Resin-Based with Silver-Nanoparticles | 68.3% | 12 months | Had a better retention rate compared to a conventional resin-based sealant.[12] | [12] |
| Conventional Resin-Based Sealant | 53.6% | 12 months | Lower retention rate compared to the sealant with silver-nanoparticles.[12] | [12] |
| Unfilled Resin-Based Sealant (Clinpro) | 64.29% | 12 months | Showed slightly higher retention rates than a filled sealant.[13] | [13] |
| Filled Resin-Based Sealant (Helioseal F) | 53.57% | 12 months | Slightly lower retention rate compared to the unfilled sealant.[13] | [13] |
| Fluoride-Releasing Sealants | 90% | 24 months | Higher retention rate compared to conventional sealants in one study.[2] | [2] |
| Conventional Sealants | 80% | 24 months | Lower retention rate compared to fluoride-releasing sealants in the same study.[2] | [2] |
Mechanical Properties
The mechanical integrity of a sealant influences its durability. Laboratory studies have evaluated properties such as shear bond strength.
| Sealant Type | Shear Bond Strength (MPa) | Key Findings | Study Reference |
| Unfilled Fluoridated Sealants | No statistically significant difference compared to non-fluoridated counterparts. | The incorporation of fluoride into the sealant matrix did not have an adverse effect on shear bond strength to enamel.[14] | [14],[15] |
| Unfilled Non-Fluoridated Sealants | No statistically significant difference compared to fluoridated counterparts. | Similar shear bond strength to fluoridated unfilled sealants.[14] | [14],[15] |
| Resin-Based Sealants | Typically higher shear bond strength. | Contributes to better retention and durability.[16] | [16] |
| Glass Ionomer-Based Sealants | Lower shear bond strength (often < 5 MPa). | Lower compared to resin-based sealants.[16] | [16] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the methodologies employed in key studies to evaluate the performance of dental sealants.
In Vitro Fluoride Release Measurement
Objective: To quantify the amount of fluoride released from different sealant materials over time in a laboratory setting.
Typical Protocol:
-
Specimen Preparation: Disc-shaped specimens of each sealant material are prepared according to the manufacturer's instructions.
-
Immersion: The specimens are immersed in a specific volume of a storage medium, such as deionized water, artificial saliva, or a pH-cycling solution.[7]
-
Fluoride Measurement: At predetermined time intervals (e.g., 24 hours, 2 days, 5 days, etc.), the storage solution is collected, and the fluoride concentration is measured using a fluoride ion-specific electrode.[7]
-
Solution Replenishment: After each measurement, the specimens are placed in a fresh storage solution to continue the experiment.
-
Data Analysis: The cumulative fluoride release and the rate of release are calculated and statistically analyzed.
Clinical Evaluation of Caries Prevention and Retention
Objective: To assess the clinical effectiveness of different sealants in preventing caries and to evaluate their retention over time.
Typical Protocol (Split-Mouth Design):
-
Patient Selection: Patients with at least one pair of sound, contralateral permanent molars are recruited for the study.
-
Randomization: Within each pair of molars, one tooth is randomly assigned to receive the experimental sealant (e.g., fluorinated) and the other to receive the control sealant (e.g., non-fluorinated).
-
Sealant Application: The sealants are applied according to a standardized procedure, which includes cleaning the tooth surface, etching with phosphoric acid, rinsing, drying, and light-curing the sealant.
-
Baseline Examination: The baseline condition of the sealed teeth is recorded.
-
Follow-up Examinations: Patients are recalled at regular intervals (e.g., 6, 12, 18, and 24 months) for evaluation by a blinded examiner.[8]
-
Outcome Assessment:
-
Statistical Analysis: Statistical models, such as the Cox proportional hazard model, are used to analyze the data and compare the performance of the different sealants.[8][9]
In Vitro Shear Bond Strength Testing
Objective: To determine the adhesive strength of a sealant to tooth enamel.
Typical Protocol:
-
Tooth Preparation: Extracted human molars are used. The buccal or lingual enamel surfaces are ground flat to create a uniform bonding surface.
-
Etching: The prepared enamel surface is etched with 37% phosphoric acid for a specified time (e.g., 20 seconds).
-
Sealant Application: The sealant material is applied to the etched surface, often using a mold to create a standardized bonding area, and then light-cured.
-
Storage and Thermocycling: The specimens are stored in distilled water and may be subjected to thermocycling (alternating between hot and cold water baths) to simulate oral temperature changes.
-
Testing: The specimens are mounted in a universal testing machine, and a shear force is applied to the sealant-enamel interface at a constant crosshead speed until debonding occurs.
-
Data Analysis: The shear bond strength is calculated in megapascals (MPa) and statistically analyzed.
Concluding Remarks
The decision to use a fluorinated versus a non-fluorinated dental sealant involves a trade-off between the enhanced biochemical potential of fluoride release and the often superior mechanical properties and retention of traditional resin-based materials. For patients at high risk for caries, the sustained fluoride release from glass ionomer-based sealants may be particularly beneficial.[3][4] In contrast, for low-risk patients where long-term retention is the primary concern, resin-based sealants may be the preferred choice.[3][4]
Future research should focus on the development of sealants that combine the excellent retention and mechanical properties of resin-based materials with the high and sustained fluoride-releasing and recharge capabilities of glass ionomers. Such advancements will be pivotal in optimizing the preventive efficacy of dental sealants.
References
- 1. Frontiers | A concise review of dental sealants in caries management [frontiersin.org]
- 2. remittancesreview.com [remittancesreview.com]
- 3. Evaluation of Factors Affecting Fluoride Release from Dental Sealants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of Fluoride Release from Glass Ionomer, Compomer, and Giomer Sealants Following Exposure to Fluoride Toothpaste and Fluoride Varnish: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of Fluoride Release from Various Dental Materials in Different Media—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nationalelfservice.net [nationalelfservice.net]
- 9. Effectiveness of Resin-Based Sealants with and without Fluoride Placed in a High Caries Risk Population: Multicentric 2-Year Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Fluoridated Sealants on Adjacent Tooth Surfaces: A 30-mo Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. aapd.org [aapd.org]
- 15. Fluoridated and nonfluoridated unfilled sealants show similar shear strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oraljournal.com [oraljournal.com]
A Comparative Guide to the Mechanical Properties of Fluorinated and Non-Fluorinated Acrylic Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanical properties of fluorinated and non-fluorinated acrylic polymers, offering valuable insights for material selection in research, development, and manufacturing. The inclusion of fluorine into the acrylic polymer backbone significantly alters its properties, leading to enhanced performance in various demanding applications. This document summarizes key mechanical property data from experimental studies, outlines the methodologies used for their determination, and visually represents the workflows and structure-property relationships.
Key Mechanical Property Comparison
The incorporation of fluorine into acrylic polymers generally leads to a distinct set of mechanical characteristics when compared to their non-fluorinated counterparts. While specific values can vary depending on the exact chemical composition, degree of fluorination, and polymer architecture, some general trends are observable.
| Mechanical Property | Fluorinated Acrylic Polymers | Non-Fluorinated Acrylic Polymers (PMMA as baseline) |
| Tensile Strength | Generally lower | Higher |
| Modulus of Elasticity | Lower | Higher |
| Elongation at Break | Often higher | Lower |
| Flexural Strength | Can be lower | Higher |
| Flexural Modulus | Can be lower | Higher |
| Hardness | Generally lower | Higher |
Note: The data presented above represents general trends. Specific values are highly dependent on the type and percentage of fluorinated monomer used, as well as the overall polymer composition and processing conditions. For instance, the addition of a fluoroalkyl methacrylate (FMA) mixture to a denture base acrylic resin was found to lower the flexural strength and modulus of elasticity.[1][2]
Detailed Experimental Data
The following tables provide a more detailed look at the quantitative data extracted from various studies.
Table 1: Flexural Properties of a Heat-Polymerized Acrylic Resin with and without Fluoroalkyl Methacrylate (FMA) Incorporation.[1][2]
| Material Composition | Flexural Strength (MPa) | Modulus of Elasticity (MPa) |
| 0% FMA (Control) | 96 ± 6 | 2,717 ± 79 |
| 10% FMA | 82 ± 5 | 2,558 ± 128 |
| 20% FMA | 84 ± 6 | 2,574 ± 87 |
Table 2: Mechanical Properties of Fluorinated vs. Non-Fluorinated Acrylic Copolymer Coatings.[3]
| Resin Type | Pencil Hardness | Scratch Hardness (gm) | Flexibility (Conical Mandrel) | Impact Resistance (Direct, 0.6 kg m) |
| Non-Fluorinated (MHBP-24) | 2H | 1100 | Passes | Passes |
| Fluorinated (MHBT-24) | 2H | 700 | Passes | Passes |
| Non-Fluorinated (MHBP-275) | 2H | Not specified | Passes | Passes |
| Fluorinated (MHBT-275) | 2H | 600R | Passes | Passes |
| Non-Fluorinated (MHBP-34) | Not specified | Not specified | Not specified | Not specified |
| Fluorinated (MHBT-34) | 2H | 500R | Passes | Passes |
| Non-Fluorinated (MHBP-36) | Not specified | Not specified | Not specified | Not specified |
| Fluorinated (MHBT-36) | 2H | 500R | Passes | Passes |
| Non-Fluorinated (MHBP-375) | Not specified | Not specified | Not specified | Not specified |
| Fluorinated (MHBT-375) | 2H | 300R | Passes | >0.6 |
Enhanced Properties Conferred by Fluorination
Beyond the primary mechanical properties, fluorination imparts several other advantageous characteristics to acrylic polymers.
Table 3: Comparison of Other Key Properties
| Property | Fluorinated Acrylic Polymers | Non-Fluorinated Acrylic Polymers |
| Thermal Stability | Generally enhanced due to the strength of the C-F bond.[4] | Lower thermal stability. |
| Chemical Resistance | Excellent resistance to a wide range of chemicals, solvents, and environmental factors.[4] | Good, but generally less resistant than fluorinated counterparts. |
| Surface Energy | Very low, leading to hydrophobicity and oleophobicity.[3] | Higher surface energy. |
| Coefficient of Friction | Lower, providing lubricity. | Higher. |
| UV Resistance | Excellent resistance to UV degradation. | Good, but can be prone to yellowing and degradation over time. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of fluorinated and non-fluorinated acrylic polymers.
Tensile Testing (ASTM D638 / ISO 527)
Objective: To determine the tensile properties of the polymer, including tensile strength, modulus of elasticity, and elongation at break.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard. The surfaces of the specimens are ensured to be free of defects.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours) prior to testing.
-
Test Procedure:
-
The specimen is mounted securely in the grips of a universal testing machine.
-
An extensometer is attached to the specimen to accurately measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Flexural Testing (ASTM D790 / ISO 178)
Objective: To determine the flexural strength and flexural modulus of the polymer.
Methodology:
-
Specimen Preparation: Rectangular bar specimens are prepared to the dimensions specified in the standard.
-
Conditioning: Specimens are conditioned under standard temperature and humidity conditions.
-
Test Procedure:
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a constant crosshead speed.
-
The load and deflection are recorded until the specimen fractures or reaches a specified strain.
-
-
Data Analysis:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
-
Hardness Testing (ASTM D2240 - Durometer Hardness)
Objective: To measure the indentation hardness of the polymer.
Methodology:
-
Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is typically used. The surface should be smooth and clean.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity.
-
Test Procedure:
-
A durometer of the appropriate scale (e.g., Shore D for harder plastics) is selected.
-
The indenter of the durometer is pressed firmly and vertically onto the specimen surface.
-
The hardness reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.
-
-
Data Analysis: The hardness value is read directly from the durometer scale. Multiple readings are taken at different locations on the specimen and averaged.
Visualizing the Process and Principles
To better understand the experimental workflow and the fundamental relationship between fluorination and polymer properties, the following diagrams are provided.
Caption: Experimental workflow for mechanical property testing of polymers.
Caption: Relationship between fluorination and resulting polymer properties.
References
A Comparative Analysis of Surface Hydrophobicity: 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane-Based Polymers vs. Non-Fluorinated Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate surface coatings is a critical factor in a multitude of applications, from biomedical devices to microfluidics. This guide provides a comparative analysis of the water contact angle performance of polymers based on the fluorinated monomer 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane against common non-fluorinated alternatives, including polyurethane, siloxane, and acrylic-based coatings. This objective comparison, supported by experimental data, aims to inform material selection for applications where precise control of surface wettability is paramount.
The hydrophobicity of a surface, quantified by the water contact angle, is a key determinant of its interaction with aqueous environments. Surfaces with high water contact angles (greater than 90 degrees) are considered hydrophobic, while those exceeding 150 degrees are classified as superhydrophobic. This property is crucial for applications requiring self-cleaning, anti-fouling, and low adhesion characteristics.
Performance Comparison of Hydrophobic Coatings
The following table summarizes the static water contact angles of various polymer coatings, offering a direct comparison of their hydrophobic properties.
| Polymer Coating Type | Specific Polymer System | Static Water Contact Angle (°) | Reference |
| Fluorinated Acrylate | Polymer of this compound | Data Not Available in Searched Literature | - |
| Polyurethane-Based | Polyurethane with SiO2 nanoparticles and hexadecyltrimethoxysilane | 165 ± 5 | [1] |
| Silane-modified waterborne polyurethane | 100 | ||
| Polyurethane with perfluoropolyether blocks | 128.8 - 131.5 | [2] | |
| Siloxane-Based | PMMA-siloxane-silica with perfluoroalkyl silane modified SiO2 | 151 | [3] |
| Silicone-modified polyurethane with silica nanoparticles | 92.3 ± 1.8 | [4] | |
| Polydimethylsiloxane (PDMS) with SiO2 nanoparticles | 164.1 ± 3.4 | ||
| Acrylic-Based | Uncoated Acrylic | ~70.4 | [5] |
Note: The water contact angle for polymers based on this compound could not be definitively ascertained from the conducted literature search.
Discussion of Findings
While specific quantitative data for the water contact angle of polymers derived from this compound remains elusive in the reviewed literature, the inherent properties of fluorinated polymers suggest they would exhibit significant hydrophobicity. The presence of a high density of fluorine atoms in the monomer structure leads to low surface energy, a key factor in repelling water.
In comparison, non-fluorinated alternatives demonstrate a wide range of hydrophobic to superhydrophobic properties. Polyurethane-based coatings, when modified with components like silica nanoparticles and silanes, can achieve superhydrophobicity with contact angles exceeding 165 degrees[1]. Similarly, siloxane-based coatings, particularly those incorporating fluorinated silanes or silica nanoparticles, can also reach superhydrophobic levels, with contact angles reported as high as 164.1 degrees[3]. Unmodified acrylic polymers, on the other hand, are generally hydrophilic to moderately hydrophobic[5].
The choice between these alternatives will depend on the specific application requirements, including the desired degree of hydrophobicity, optical transparency, mechanical durability, and biocompatibility, as well as environmental and regulatory considerations surrounding fluorinated compounds.
Experimental Protocols
A detailed understanding of the methodologies used to obtain the comparative data is essential for accurate interpretation and replication.
Water Contact Angle Measurement
The static water contact angle is typically measured using the sessile drop method with a contact angle goniometer.
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
Light source for backlighting the droplet
-
Software for image analysis
Procedure:
-
A small droplet of deionized water (typically 1-5 µL) is dispensed from the syringe and carefully deposited onto the coated surface.
-
The system is allowed to equilibrate for a specified time (e.g., 60 seconds).
-
A high-resolution image of the droplet profile is captured.
-
The contact angle is determined by fitting a mathematical model (e.g., Young-Laplace) to the shape of the droplet at the three-phase (solid-liquid-air) contact line.
-
Measurements are repeated at multiple locations on the surface to ensure statistical relevance.
Polymer Synthesis and Coating Application Workflows
The creation of these specialized surfaces involves distinct synthesis and application procedures.
Workflow for this compound-Based Polymer Coating
Caption: Synthesis and application of a fluorinated acrylate polymer coating.
General Workflow for Non-Fluorinated Hydrophobic Coating (e.g., Polyurethane-Silica Nanoparticle Composite)
References
- 1. This compound | 2264-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, CasNo.2264-01-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate - CAS - City Chemical LLC. [citychemical.com]
Thermal analysis (DSC, TGA) of polymers from 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane versus alternatives
A detailed comparison of the thermal properties of polymers derived from 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane and its non-fluorinated counterparts, 1,6-Hexanediol diacrylate and Poly(ethylene glycol) diacrylate, reveals significant differences in their thermal stability and glass transition temperatures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their thermal behavior, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The introduction of fluorine into polymer structures is a well-established strategy to enhance thermal stability and other material properties. This guide focuses on a comparative thermal analysis of a fluorinated diacrylate monomer, this compound, against two widely used non-fluorinated diacrylate alternatives: 1,6-Hexanediol diacrylate (HDDA) and Poly(ethylene glycol) diacrylate (PEGDA). The data presented herein is crucial for selecting appropriate materials for applications demanding specific thermal performance.
Comparative Thermal Properties
The thermal characteristics of the polymers derived from the selected diacrylates were evaluated using DSC to determine the glass transition temperature (Tg) and TGA to assess thermal stability, specifically the onset of decomposition (Td). A summary of these key quantitative data points is presented in the table below for easy comparison.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) | 50 to 104 | up to 391 (in nitrogen) |
| Poly(1,6-hexanediol diacrylate) (pHDDA) | 43[1] | ~300 - 500[2] |
| Poly(ethylene glycol) diacrylate (pPEGDA) | -41 to -43[3] | Not specified |
| UV-curable acrylate-based resin (for reference) | 99.11[4] | ~330 - 470[4] |
Note: The data for the UV-curable acrylate-based resin is included as a relevant reference point for a typical acrylate system.
The fluorinated polyacrylate exhibits a significantly higher glass transition temperature range (50 to 104 °C) compared to pHDDA (43 °C) and especially pPEGDA (-41 to -43 °C)[1][3]. This indicates that the fluorinated polymer maintains its rigid, glassy state at higher temperatures, which can be advantageous in applications requiring dimensional stability.
In terms of thermal stability, the fluorinated polyacrylate demonstrates a high decomposition temperature of up to 391 °C in a nitrogen atmosphere. While a broad range is given for pHDDA (300-500 °C), the upper limit of the fluorinated polymer's stability is noteworthy[2]. A reference UV-curable acrylate resin shows a decomposition range of approximately 330-470 °C[4].
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general experimental workflow for conducting DSC and TGA on these polymer systems.
Experimental Protocols
Detailed methodologies for the DSC and TGA experiments are crucial for obtaining reliable and comparable data.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the heat flow curve.
Typical DSC Protocol for Acrylate Polymers:
-
Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument: A calibrated Differential Scanning Calorimeter is used.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -50 °C).
-
Ramp up to a temperature above the expected Tg (e.g., 150 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Cool down to the initial temperature.
-
A second heating ramp is often performed to erase the thermal history of the sample.
-
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of the material.
Typical TGA Protocol for Acrylate Polymers:
-
Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.
-
Instrument: A calibrated Thermogravimetric Analyzer is used.
-
Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C or higher) at a constant heating rate (e.g., 10 K/min)[4].
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study thermal decomposition without oxidation[4]. A typical flow rate is 20 mL/min[2].
-
Data Analysis: The decomposition temperature (Td) is often reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., T5% for 5% mass loss).
Logical Relationship of Thermal Properties and Polymer Structure
The observed differences in thermal properties can be attributed to the molecular structure of the monomers.
The presence of the highly electronegative fluorine atoms in this compound leads to strong carbon-fluorine bonds and increased intermolecular forces, resulting in a more rigid polymer chain. This increased rigidity restricts segmental motion, thus elevating the glass transition temperature and enhancing thermal stability.
In contrast, the flexible aliphatic chain of HDDA and the even more flexible ether linkages in the PEGDA backbone allow for greater segmental mobility at lower temperatures, resulting in significantly lower glass transition temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanically tunable resins based on acrylate-based resin for digital light processing (DLP) 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrophobicity of Polymers Containing 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane and Alternative Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrophobic properties of polymers containing the fluorinated monomer 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane against two widely used hydrophobic polymers: Polytetrafluoroethylene (PTFE) and Polydimethylsiloxane (PDMS). The inclusion of experimental data, detailed protocols, and workflow visualizations aims to assist researchers in selecting the most appropriate materials for applications demanding superior water repellency.
Executive Summary
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for the hydrophobicity of the selected polymers.
Table 1: Water Contact Angle Comparison
| Polymer Type | Specific Polymer/Class | Water Contact Angle (°) | Citation |
| Fluorinated Polyacrylate | Representative Value | ~105 - 120 | |
| Polytetrafluoroethylene | PTFE | 108 - 115 | [1] |
| Polydimethylsiloxane | PDMS | 90 - 110 | [2] |
Table 2: Water Absorption Comparison (24-hour immersion, ASTM D570)
| Polymer Type | Specific Polymer/Class | Water Absorption (%) | Citation |
| Fluorinated Polyacrylate | Representative Value | < 0.1 | |
| Polytetrafluoroethylene | PTFE | < 0.01 | [3] |
| Polydimethylsiloxane | PDMS | ~0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Water Contact Angle Measurement (Based on ASTM D5946)
This method determines the static contact angle of a water droplet on a polymer surface, providing a quantitative measure of its hydrophobicity.
Apparatus:
-
Contact Angle Goniometer with a light source and microscopic lens
-
Syringe with a flat-tipped needle for dispensing droplets
-
High-resolution camera
-
Software for image analysis
Procedure:
-
Sample Preparation: Ensure the polymer film is clean, dry, and free of any surface contaminants. Cut a flat sample of at least 25 mm x 25 mm.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Droplet Deposition: Place the polymer sample on the goniometer stage. Carefully dispense a single droplet of deionized water (typically 2-5 µL) onto the surface from a height of approximately 1-2 cm.
-
Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile at the solid-liquid interface.
-
Angle Measurement: Use the image analysis software to measure the angle formed between the tangent to the droplet at the point of contact with the surface and the plane of the surface.
-
Replicates: Repeat the measurement at a minimum of five different locations on the sample surface to obtain an average value.
Water Absorption Testing (Based on ASTM D570)
This test method is used to determine the relative rate of water absorption by plastics when immersed in water.
Apparatus:
-
Analytical balance, accurate to 0.1 mg
-
Oven capable of maintaining 50 ± 3°C and 105 ± 5°C
-
Desiccator
-
Beakers or containers for water immersion
Procedure:
-
Specimen Preparation: Prepare at least three specimens of the polymer. For molded plastics, a disk 50.8 mm in diameter and 3.2 mm thick is standard.[4]
-
Initial Drying and Weighing: Dry the specimens in an oven for 24 hours at 50 ± 3°C, then cool to room temperature in a desiccator.[4] Weigh each specimen to the nearest 0.001 g (this is the "Conditioned Weight").
-
Immersion: Immerse the specimens in distilled water maintained at 23 ± 1°C. The specimens should be placed on edge and entirely submerged.[5]
-
Duration: The standard immersion time is 24 hours.[5]
-
Final Weighing: After the immersion period, remove the specimens from the water one at a time, wipe off all surface water with a dry, lint-free cloth, and immediately weigh to the nearest 0.001 g (this is the "Wet Weight").[6]
-
Calculation: The percent increase in weight during immersion is calculated as follows:
-
Water Absorption (%) = [ (Wet Weight - Conditioned Weight) / Conditioned Weight ] x 100
-
Mandatory Visualization
The following diagram illustrates the logical workflow for validating the hydrophobicity of a polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wetting on silicone surfaces - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00346B [pubs.rsc.org]
- 3. specialchem.com [specialchem.com]
- 4. ASTM D 570 Standard Test Method for Water Absorption of Plastics- Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
- 5. labsinus.com [labsinus.com]
- 6. Water Absorption ASTM D570 [intertek.com]
Cross-linking density measurement of poly(1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane)
A Comparative Guide to the Cross-linking Density of Poly(1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane) and Alternative Cross-linking Agents
For researchers, scientists, and drug development professionals, the selection of appropriate polymers for creating cross-linked networks is a critical decision that influences the mechanical properties, biocompatibility, and drug release kinetics of the final product. This guide provides a comparative overview of the cross-linking density of poly(this compound), a fluorinated diacrylate, alongside common non-fluorinated diacrylate and triacrylate alternatives.
The unique properties of fluorinated polymers, such as chemical inertness, thermal stability, and low surface energy, make them attractive for various biomedical applications, including controlled drug delivery systems.[1][2][3][4] The degree of cross-linking is a crucial parameter that dictates the performance of these materials.[5][6]
Comparative Analysis of Cross-linking Density
The cross-linking density of a polymer network is a measure of the number of cross-links per unit volume and is inversely proportional to the molecular weight between cross-links (Mc). A higher cross-linking density generally results in a more rigid material with lower swelling capacity.[7][8] The following table summarizes the typical cross-linking densities and related properties for networks formed from poly(this compound) in comparison to other common cross-linking agents.
| Property | Poly(this compound) | 1,6-Hexanediol Diacrylate (HDDA) | Poly(ethylene glycol) Diacrylate (PEGDA) | Trimethylolpropane Triacrylate (TMPTA) |
| Cross-linking Density | High | Moderate to High | Low to High (MW dependent)[9] | Very High[10] |
| Swell Ratio in Organic Solvents | Low to Moderate | Moderate | High | Low |
| Swell Ratio in Aqueous Media | Very Low | Low | High[11] | Low |
| Mechanical Strength | High[12] | Moderate | Low to Moderate[13] | High[14] |
| Flexibility | Low | Moderate | High | Low |
| Biocompatibility | Generally Good[2] | Good | Excellent[15] | Good |
| Drug Release Profile | Sustained Release | Moderate Release | Tunable Release[16] | Slow Release |
Experimental Protocols for Measuring Cross-linking Density
The most common and accessible method for determining the cross-linking density of insoluble polymer networks is through equilibrium swelling experiments coupled with the Flory-Rehner theory.[17]
Equilibrium Swelling Method
Objective: To determine the cross-linking density by measuring the swelling behavior of the polymer in a suitable solvent.
Materials:
-
Cross-linked polymer sample of known initial mass (m_dry)
-
A good solvent for the polymer (e.g., toluene for polyacrylates)
-
Vials with tight-fitting caps
-
Analytical balance
-
Oven
Procedure:
-
A pre-weighed, dried polymer sample is placed in a vial.
-
The solvent is added to completely immerse the sample.
-
The vial is sealed and left at a constant temperature to allow the polymer to swell.
-
The solvent is replaced periodically to remove any uncross-linked polymer (sol fraction).
-
The swelling process is continued until the weight of the swollen polymer remains constant, indicating that equilibrium has been reached.
-
The swollen sample is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed (m_swollen).
-
The swollen sample is then dried in an oven until a constant weight is achieved (m_dried_after_swelling).
Calculation: The volume fraction of the polymer in the swollen gel (ν₂) is calculated, which is then used in the Flory-Rehner equation to determine the cross-linking density.
Dynamic Mechanical Analysis (DMA)
Objective: To determine the cross-linking density from the storage modulus (G') in the rubbery plateau region.
Procedure:
-
A solid, cured sample of the polymer with defined geometry is prepared.
-
The sample is subjected to a sinusoidal strain at a specific frequency over a range of temperatures using a DMA instrument.
-
The storage modulus (G'), which represents the elastic response of the material, is measured.
-
The cross-linking density (ν) can be calculated from the storage modulus in the rubbery plateau region using the theory of rubber elasticity.
Logical Workflow for Cross-linking Density Measurement
The following diagram illustrates the logical workflow for determining and comparing the cross-linking density of different polymers.
Caption: Workflow for the determination and comparison of cross-linking density.
Signaling Pathway for Controlled Drug Release
The cross-linking density of a hydrogel matrix directly influences the diffusion and release of an encapsulated drug. This relationship can be visualized as a signaling pathway where the polymer properties dictate the therapeutic outcome.
Caption: Influence of cross-linking density on drug release from a hydrogel matrix.
Conclusion
The choice of cross-linking agent significantly impacts the properties of the resulting polymer network. Poly(this compound) offers the advantages of high cross-linking density and the unique characteristics of fluoropolymers, making it suitable for applications requiring high mechanical strength and controlled, sustained release of therapeutic agents. However, for applications where higher flexibility and aqueous swelling are desired, alternatives like PEGDA may be more appropriate. A thorough understanding and measurement of cross-linking density are essential for the rational design of polymer-based drug delivery systems.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications [mdpi.com]
- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ripublication.com [ripublication.com]
- 8. 1,6-Hexanediol Ethoxylate Diacrylate|HEDA Crosslinker [benchchem.com]
- 9. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethylolpropane Triacrylate (TMPTA): A High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]
- 11. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. polysciences.com [polysciences.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Chemical Resistance of Fluorinated Acrylate Coatings
For Researchers, Scientists, and Drug Development Professionals
In the demanding environments of research, scientific laboratories, and pharmaceutical development, the selection of appropriate protective coatings is paramount to ensure the integrity of equipment and the purity of experimental conditions. Fluorinated acrylate coatings have emerged as a leading class of materials renowned for their exceptional chemical inertness and durability. This guide provides an objective comparison of the chemical resistance of fluorinated acrylate coatings against other commonly used alternatives, supported by experimental data and detailed testing methodologies.
Superior Chemical Resistance of Fluorinated Acrylates
Fluorinated polymers, in general, exhibit remarkable resistance to a wide array of chemicals, a property attributed to the high bond energy of the carbon-fluorine (C-F) bond.[1] This strong bond imparts exceptional thermal and chemical stability to the polymer backbone.[1] Among the various types of fluoropolymers, fluoroethylene vinyl ether (FEVE) resins, a type of fluorinated acrylate, are particularly noteworthy for their use in high-performance coatings.[2][3] These resins possess a unique alternating copolymer structure of fluoroethylene and vinyl ether units, which not only provides outstanding chemical and UV resistance but also allows for solubility in common solvents, making them versatile for various coating applications.[3]
Industry testing has consistently demonstrated that coatings based on FEVE resins significantly outperform traditional polyurethane and acrylic urethane coatings in terms of durability and resistance to degradation.[2]
Quantitative Comparison of Chemical Resistance
To provide a clear and concise overview of the performance of fluorinated acrylate coatings, the following table summarizes the results of spot testing of a standard FEVE resin-based coating against a range of common chemicals. The ratings are based on a visual inspection of the coating after a 24-hour exposure period.
Table 1: Chemical Resistance of a Standard FEVE Resin-Based Coating
| Chemical Reagent | Concentration | Resistance Rating |
| Acids | ||
| Acetic Acid | 10% | Excellent |
| Hydrochloric Acid | 10% | Excellent |
| Nitric Acid | 10% | Excellent |
| Sulfuric Acid | 10% | Excellent |
| Bases | ||
| Ammonium Hydroxide | 10% | Excellent |
| Sodium Hydroxide | 10% | Excellent |
| Solvents | ||
| Acetone | 100% | Good |
| Ethanol | 100% | Excellent |
| Ethyl Acetate | 100% | Good |
| Isopropanol | 100% | Excellent |
| Methyl Ethyl Ketone (MEK) | 100% | Fair |
| Toluene | 100% | Good |
| Xylene | 100% | Good |
| Other | ||
| Gasoline | 100% | Excellent |
| Skydrol | 100% | Excellent |
| Coffee | - | Excellent |
| Ketchup | - | Excellent |
| Mustard | - | Excellent |
Rating Key:
-
Excellent: No effect on the coating.
-
Good: Slight change in gloss or color.
-
Fair: Moderate change in gloss or color; slight blistering or swelling.
-
Poor: Severe blistering, swelling, or delamination.
Experimental Protocols
The chemical resistance of coatings is evaluated using standardized test methods to ensure reproducibility and comparability of results. The following are summaries of key ASTM International standards relevant to the data presented and for further evaluation of coating performance.
ASTM D1308: Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes
This standard is used to determine the effect of various household chemicals on coatings.[4][5][6][7][8] The test can be conducted in three ways:
-
Spot Test (Covered): A specified volume of the test chemical is applied to the coating surface and covered with a watch glass. The exposure duration is typically 1 hour.
-
Spot Test (Open): The test chemical is applied to the surface and left open to the atmosphere.
-
Immersion Test: The coated panel is fully immersed in the test chemical.
After the exposure period, the coating is visually inspected for any changes, such as discoloration, change in gloss, blistering, softening, swelling, or loss of adhesion.[4][5][6][7][8]
ASTM G20: Standard Test Method for Chemical Resistance of Pipeline Coatings
This method is designed to evaluate the chemical resistance of coatings intended for pipeline applications, which often involves prolonged immersion in various chemical environments.[9][10][11][12][13] Key aspects of this test include:
-
Test Specimens: Coated steel pipes or plates of a specified dimension.
-
Test Reagents: A wide range of chemicals can be used, reflecting the intended service environment.
-
Procedure: The coated specimens are immersed in the test reagents for a specified duration and at a controlled temperature.
-
Evaluation: After immersion, the coatings are examined for blistering, changes in adhesion, and any other signs of degradation. The data from these tests helps in selecting the most suitable coating material for a specific application.[9][10][11][12][13]
Factors Influencing Chemical Resistance
The chemical resistance of fluorinated acrylate coatings is not solely dependent on the presence of fluorine. Several other factors play a crucial role in their overall performance. The following diagram illustrates the key relationships between the coating's composition, structure, and its resulting chemical resistance.
References
- 1. content.ampp.org [content.ampp.org]
- 2. All About FEVE Powder Coating - Microfinish [microfinishco.com]
- 3. FEVE Powder Technology for Weather- and Corrosion-Resistant Coatings [in.ltcoatingcoil.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. ASTM D1308 : 2020 Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems [bsbedge.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
Comparative study of surface energy of different fluorinated polymer coatings
For researchers and professionals in drug development and material science, understanding the surface properties of polymer coatings is critical. Fluorinated polymers are a class of materials renowned for their unique surface characteristics, primarily their low surface energy. This property imparts desirable qualities such as non-stick (release) capabilities, chemical inertness, and hydrophobicity, which are vital in applications ranging from medical devices to advanced laboratory equipment.[1][2]
This guide provides an objective comparison of the surface energy of four common fluorinated polymer coatings: Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy Alkane (PFA), and Polyvinylidene Fluoride (PVDF). The comparison is supported by experimental data and a detailed overview of the standard methodology used to determine surface energy.
Experimental Protocol: Determining Surface Energy via Contact Angle Measurement
The surface energy of a solid polymer coating is not measured directly. Instead, it is calculated from the contact angles formed by liquids with known surface tension properties when placed on the solid surface.[3][4]
Contact Angle Measurement
The contact angle (θ) is the angle at which a liquid-vapor interface meets a solid surface.[3] It provides a quantitative measure of the wettability of the solid by the liquid. A high contact angle indicates poor wetting and low surface energy, whereas a low contact angle signifies good wetting and high surface energy.[1] The fundamental relationship is described by Young's equation.[5]
The primary instrument used for this measurement is a contact angle goniometer, which captures a profile of the liquid droplet on the substrate.[6] From this image, the contact angle can be precisely determined.
Calculation Models
To determine the total surface free energy and its constituent parts—the dispersive and polar components—various theoretical models are employed. The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a widely used approach.[7][8] This method involves measuring the contact angles of at least two different liquids with known dispersive and polar surface tension values.[9] By solving a set of equations derived from the geometric mean approach for interfacial interactions, the unknown dispersive and polar components of the solid's surface energy can be calculated.[4] The total surface energy is the sum of these two components.
Data Presentation: Surface Energy of Fluorinated Polymers
The surface energy values for fluorinated polymers can vary based on the specific grade of the material, the coating's thickness and application method, and any surface treatments applied.[10][11] The following table summarizes typical surface energy values and water contact angles reported in various studies.
| Polymer Coating | Chemical Structure | Total Surface Energy (γs) [mJ/m²] | Water Contact Angle (θ) [°] | Key Characteristics |
| PTFE (Polytetrafluoroethylene) | Fully Fluorinated | ~18 - 22 | ~108 - 112 | Extremely low surface energy, excellent chemical resistance, and non-stick properties.[2] |
| FEP (Fluorinated Ethylene Propylene) | Fully Fluorinated | ~16 - 20 | ~112 - 115 | Similar to PTFE but is melt-processable; possesses very low surface energy.[12][13] |
| PFA (Perfluoroalkoxy Alkane) | Fully Fluorinated | ~16 - 21 | ~108 - 115 | Also melt-processable with properties approaching those of PTFE, including low surface energy.[14][15] |
| PVDF (Polyvinylidene Fluoride) | Partially Fluorinated | ~25 - 37 | ~80 - 125 | Higher surface energy than fully fluorinated polymers due to the presence of C-H bonds, resulting in different polarity and solubility.[16][17] |
Note: Values are approximate and can vary based on measurement conditions and specific material formulations. 1 mJ/m² is equivalent to 1 dyne/cm.
Experimental Workflow for Comparative Analysis
The logical process for conducting a comparative study of the surface energy of different fluorinated polymer coatings is outlined in the diagram below. This workflow ensures a systematic approach from sample preparation to data analysis and interpretation.
Caption: Workflow for comparing the surface energy of fluorinated polymer coatings.
Discussion and Comparison
The data clearly indicates that fully fluorinated polymers (PTFE, FEP, PFA) exhibit significantly lower surface energies than their partially fluorinated counterpart (PVDF). This difference is rooted in their molecular structure.
-
PTFE, FEP, and PFA: The surfaces of these polymers are dominated by C-F bonds. The fluorine atoms create a uniform, low-polarity, and low-energy sheath around the carbon backbone.[2][14] This results in weak intermolecular forces (primarily dispersive forces) between the surface and other substances, leading to their characteristic non-stick and hydrophobic nature.[18]
-
PVDF: The presence of hydrogen atoms alongside fluorine atoms in the PVDF structure introduces dipoles and increases the polarity of the polymer chain.[6] This leads to stronger potential interactions with polar liquids, resulting in a higher polar component of surface energy and, consequently, a higher total surface energy compared to fully fluorinated polymers.[16][19]
For professionals in drug development, the lower surface energy of PTFE, FEP, and PFA coatings makes them excellent candidates for applications requiring minimal protein adhesion or biofouling. In contrast, the higher surface energy of PVDF might be leveraged in applications where a degree of surface modification or adhesion is necessary. It's also important to note that the surface energy of these materials can be intentionally modified through techniques like plasma or chemical treatments to tailor their properties for specific applications.[11][12]
References
- 1. Permeation - PTFE Coatings [ptfecoatings.com]
- 2. Understanding the Hydrophobic Properties of PTFE - PTFE Machinery [ptfe-machinery.com]
- 3. jsta.cl [jsta.cl]
- 4. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 5. ing.univaq.it [ing.univaq.it]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. azom.com [azom.com]
- 8. plasticsdecorating.com [plasticsdecorating.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. seontec.com [seontec.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. OMEGA ENGINEERING : PFA Fluorocarbon Information [omega.fr]
- 15. PFA Coatings – Aalberts Technologies [aalberts-st.co.uk]
- 16. accudynetest.com [accudynetest.com]
- 17. researchgate.net [researchgate.net]
- 18. Properties Of Teflon™ Coatings | Fluorogistx [fluorogistx.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane (CAS No. 2264-01-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
While the Safety Data Sheet (SDS) for this specific compound from some suppliers indicates that it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to recognize that this chemical is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] PFAS are a group of chemicals of emerging concern due to their persistence in the environment. Therefore, a cautious approach to disposal is strongly recommended.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the product-specific Safety Data Sheet (SDS). The following table summarizes key safety information, but is not a substitute for the full SDS.
| Parameter | Information | Source |
| GHS Classification | Not classified as a hazardous substance or mixture. | [1] |
| Signal Word | No signal word required. | [1] |
| Hazard Statements | No hazard statements required. | [1] |
| Precautionary Statements | No precautionary statements required. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1] |
| First Aid: Skin Contact | Take off all contaminated clothing immediately. Rinse skin with water. If irritation or rash occurs, seek medical advice. | [1] |
| First Aid: Eye Contact | Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | [1] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Seek medical advice if you feel unwell. | [1] |
| First Aid: Ingestion | Rinse mouth. Seek medical advice. | [1] |
Spill and Leak Cleanup
In the event of a spill, collect as much of the material as possible using a suitable absorbent. Prevent the product from entering drains. Ensure adequate ventilation.
Disposal Procedures
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. Given its identity as a PFAS compound, consider the following disposal options, which are recognized by the U.S. Environmental Protection Agency (EPA) for PFAS-containing materials.[2][3][4][5]
-
High-Temperature Incineration: This is a preferred method for the destruction of PFAS compounds.
-
Hazardous Waste Landfill: Disposal in a licensed hazardous waste landfill is another option to ensure containment.[3]
-
Deep Well Injection: For liquid waste, deep well injection into designated wells can be a viable disposal route.[2]
It is strongly advised to consult with a licensed environmental waste disposal contractor to determine the most appropriate and compliant disposal method in your region.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
This guide provides essential safety protocols and logistical information for the handling and disposal of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various levels of protection.
| PPE Level | Respiratory Protection | Hand Protection | Eye Protection | Skin and Body Protection |
| Level D | Not required | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields | Laboratory coat, closed-toe shoes |
| Level C | Air-purifying respirator with appropriate cartridges | Inner and outer chemical-resistant gloves | Chemical splash goggles or face shield | Chemical-resistant coveralls or suit |
| Level B | Self-contained breathing apparatus (SCBA) | Inner and outer chemical-resistant gloves | Chemical splash goggles and face shield | Hooded chemical-resistant clothing |
| Level A | SCBA | Inner and outer chemical-resistant gloves | Fully encapsulating chemical-protective suit | Fully encapsulating chemical-protective suit |
Note: The appropriate level of PPE is contingent on the specific laboratory procedures and potential for exposure. A risk assessment should be conducted to determine the necessary level of protection.
Operational Plan: Safe Handling Procedures
Adherence to the following procedural steps is mandatory to ensure safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area.[1][2] A chemical fume hood is strongly recommended to minimize inhalation of vapors.
-
Closed Systems: Whenever feasible, use a closed system to transfer and handle the chemical to prevent the generation of mists or vapors.[3]
Personal Hygiene
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[3][4]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][3][4] Contaminated work clothing should not be allowed out of the workplace.[3][4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2][3][4] Immediately call a poison center or doctor.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower.[1][3] Immediately call a poison center or doctor.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] Immediately call a poison center or doctor.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[1][2][3] Immediately call a poison center or doctor.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations.[1][3] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Environmental Precautions: Do not allow the product to enter drains, waterways, or the soil.[3]
-
Container Disposal: Dispose of the container as unused product.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of Hazardous Chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
